TRPV4 antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18F4N4O3S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[(3S)-3-amino-4-(4-cyano-3-fluorophenoxy)-3-methylbutyl]-4-cyano-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H18F4N4O3S/c1-19(27,12-31-15-4-3-14(11-26)17(21)9-15)6-7-28-32(29,30)18-5-2-13(10-25)8-16(18)20(22,23)24/h2-5,8-9,28H,6-7,12,27H2,1H3/t19-/m0/s1 |
InChI Key |
AIMMQZFOJLHKKW-IBGZPJMESA-N |
Isomeric SMILES |
C[C@](CCNS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F)(COC2=CC(=C(C=C2)C#N)F)N |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F)(COC2=CC(=C(C=C2)C#N)F)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of a Potent TRPV4 Antagonist: A Technical Guide
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Its widespread expression in tissues such as the lungs, kidneys, and vascular endothelium has implicated it in the pathophysiology of several diseases, including pulmonary edema, heart failure, and chronic pain.[1][2] As such, the development of potent and selective TRPV4 antagonists has become a significant area of interest for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a clinical candidate, GSK2798745, a potent and selective TRPV4 antagonist that serves as a prime example of a "TRPV4 antagonist 3".[2][3][4]
The Role of TRPV4 in Disease and the Rationale for Antagonism
TRPV4 can be activated by a multitude of stimuli, including heat, hypotonicity, physical stress, and endogenous ligands.[2] In the context of heart failure, increased pressure in the pulmonary vasculature leads to the activation of TRPV4 on endothelial cells, which in turn increases the permeability of the alveolar-capillary barrier, resulting in pulmonary edema.[2] Preclinical studies have demonstrated that the inhibition of TRPV4 can prevent and even resolve pulmonary edema in models of heart failure, providing a strong rationale for the development of TRPV4 antagonists as a novel therapeutic approach for this condition.[2][5]
Discovery and Lead Optimization of GSK2798745
GSK2798745 was identified through a lead optimization program starting from a high-throughput screening hit. The initial lead compound, a spirocarbamate, demonstrated robust potency against TRPV4 but had poor pharmacokinetic properties in rats, including a short mean residence time (MRT).[3] The lead optimization strategy focused on improving the pharmacokinetic profile while maintaining or enhancing potency.
A key breakthrough in the optimization process was the introduction of a methyl group, which significantly increased the potency of the molecule.[3] Further modifications to the N-aryl substituent were made to reduce clearance and increase the volume of distribution, ultimately leading to an extended MRT.[3] This systematic approach of balancing potency and pharmacokinetics resulted in the identification of GSK2798745 as a clinical candidate with desirable drug-like properties.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for GSK2798745 and other relevant TRPV4 antagonists.
Table 1: In Vitro Potency and Selectivity of TRPV4 Antagonists
| Compound | hTRPV4 IC50 (nM) | rTRPV4 IC50 (nM) | Selectivity Notes |
| GSK2798745 | 1.8 | 1.6 | Inactive against a panel of 47 other targets, including other TRP channels (TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, and TRPC6) up to 30 µM. |
| Metabolite 1 of GSK2798745 | 56 | - | 28-fold weaker than parent compound. No appreciable activity against a panel of 47 other targets. |
hTRPV4: human Transient Receptor Potential Vanilloid 4, rTRPV4: rat Transient Receptor Potential Vanilloid 4, IC50: half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Parameters of GSK2798745
| Species | Parameter | Value |
| Rat | Clearance (mL/min/kg) | 17 |
| Mean Residence Time (h) | 5.2 | |
| Oral Bioavailability (%) | >30% | |
| Human | Half-life (h) | ~13 |
| Accumulation (once-daily dosing) | < twofold |
Experimental Protocols
This section details the methodologies for the key experiments used in the discovery and characterization of GSK2798745.
In Vitro Potency Assessment: FLIPR-Based Calcium Influx Assay
The potency of TRPV4 antagonists was determined using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration in cells expressing the TRPV4 channel.
Protocol:
-
Cell Plating: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 are plated in 384-well microplates and incubated overnight at 37°C in a 5% CO2 atmosphere.[6][7]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive dye, such as Fluo-4 AM, in a buffer solution for 1 hour at 37°C.[6] A masking dye is often included to reduce extracellular fluorescence.[6]
-
Compound Addition: The plates are transferred to the FLIPR instrument. Test compounds (TRPV4 antagonists) at various concentrations are added to the wells.
-
Agonist Challenge: After a short incubation with the antagonist, a specific TRPV4 agonist, such as GSK1016790A, is added to the wells to stimulate calcium influx.
-
Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the intracellular calcium concentration.
-
Data Analysis: The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium influx against the concentration of the antagonist.
In Vivo Efficacy Assessment: Agonist-Induced Pulmonary Edema in Rats
The in vivo efficacy of TRPV4 antagonists was evaluated in a rat model of pulmonary edema induced by a TRPV4 agonist.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used for the study.[5][8]
-
Antagonist Administration: The TRPV4 antagonist (e.g., GSK2798745) or vehicle is administered to the rats, typically via intravenous infusion, 30 minutes prior to the agonist challenge.[5]
-
Agonist Challenge: A selective TRPV4 agonist, GSK1016790A, is administered intravenously to induce pulmonary edema.[5][9]
-
Assessment of Pulmonary Edema: After a set period, the animals are euthanized, and the lungs are excised. Pulmonary edema is quantified by measuring the lung wet weight to body weight ratio.[5][9] A significant increase in this ratio in the vehicle-treated group compared to the antagonist-treated group indicates that the antagonist is effective at inhibiting agonist-induced pulmonary edema.[1]
Pharmacokinetic Analysis: LC-MS/MS Quantification
The concentration of GSK2798745 in plasma samples is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation: Plasma samples are prepared by protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.[10][11] An internal standard is added to the samples for accurate quantification.
-
Liquid Chromatography (LC): The extracted samples are injected into an HPLC system. The analyte (GSK2798745) is separated from other components in the sample on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[10]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and a specific fragment ion of GSK2798745 and the internal standard.[10]
-
Data Analysis: The concentration of GSK2798745 in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.
Visualizations
TRPV4 Signaling Pathway and Antagonist Inhibition
Caption: TRPV4 signaling pathway and the inhibitory action of GSK2798745.
General Workflow for TRPV4 Antagonist Discovery
Caption: A generalized workflow for the discovery of a TRPV4 antagonist.
High-Level Synthesis of a Spirocarbamate TRPV4 Antagonist
Caption: A simplified overview of the synthetic strategy for a spirocarbamate TRPV4 antagonist.
Conclusion
GSK2798745 is a potent, selective, and orally bioavailable TRPV4 antagonist that has emerged from a rigorous lead optimization campaign. The successful development of this clinical candidate highlights the therapeutic potential of targeting TRPV4 for diseases such as pulmonary edema associated with heart failure. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development. Further clinical investigation of GSK2798745 and other TRPV4 antagonists will be crucial in determining their ultimate therapeutic value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of GSK2789917-induced TRPV4 inhibition in animal models of fluid induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Validation of an LC–MS/MS Method for the Quantification of the CK2 Inhibitor Silmitasertib (CX-4945) in Human Plasma [mdpi.com]
"TRPV4 antagonist 3" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of TRPV4 antagonist 3, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TRPV4 antagonism.
Core Compound Information
This compound is a novel acyclic amine derivative identified for its potent inhibitory activity against the TRPV4 ion channel.
Chemical Structure
The chemical structure of this compound is depicted below:
Chemical Name: 4-((((R)-1-amino-2-(4-cyano-2-fluorophenoxy)propan-2-yl)methyl)sulfonamido)-2-(trifluoromethyl)benzonitrile
SMILES: O=S(C1=CC=C(C#N)C=C1C(F)(F)F)(NCC--INVALID-LINK--(N)COC2=CC=C(C#N)C(F)=C2)=O
Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below. This data is compiled from the primary literature describing its discovery and characterization.
| Property | Value | Reference |
| Molecular Formula | C20H18F4N4O3S | [1] |
| Molecular Weight | 470.44 g/mol | [1] |
| CAS Number | 2681273-35-6 | [1] |
| Appearance | Solid | [2] |
| pIC50 (TRPV4) | 8.4 | [3] |
| Storage | Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months | [1] |
Biological Activity and Mechanism of Action
This compound functions as a potent and selective antagonist of the TRPV4 ion channel. The TRPV4 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Upon activation, it allows the influx of Ca2+ into the cell, triggering a range of downstream signaling pathways.
The primary mechanism of action of this compound is the direct inhibition of the TRPV4 channel, thereby blocking the influx of calcium and subsequent cellular responses. This has been demonstrated through in vitro assays measuring intracellular calcium levels.
TRPV4 Signaling Pathway and Antagonist Interaction
The following diagram illustrates the general signaling pathway of TRPV4 and the point of intervention for an antagonist like this compound.
Caption: TRPV4 signaling pathway and antagonist inhibition.
Experimental Protocols
The following sections detail the key experimental methodologies used in the discovery and characterization of this compound, as described in the scientific literature.
General Synthetic Chemistry Methodology
The synthesis of this compound is described as part of a broader medicinal chemistry effort to develop potent and selective TRPV4 inhibitors. The general approach involves a multi-step synthesis. For the specific detailed synthesis of "this compound," please refer to the supporting information of the primary publication: Patterson JR, et al. J Med Chem. 2020 Dec 10;63(23):14867-14884.
In Vitro Efficacy: FLIPR-Tetra Assay
The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration in cells overexpressing the human TRPV4 channel.
Objective: To determine the IC50 value of the antagonist against TRPV4 activation.
Cell Line: HEK293 cells stably expressing human TRPV4.
Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free intracellular calcium. Activation of TRPV4 channels leads to an influx of Ca2+, resulting in a measurable increase in fluorescence. The antagonist's ability to inhibit this agonist-induced fluorescence increase is quantified.
Protocol:
-
Cell Plating: HEK293-hTRPV4 cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) for 1 hour at 37°C.
-
Compound Addition: Test compounds, including this compound at various concentrations, are added to the wells and pre-incubated for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: The plate is placed in a FLIPR-Tetra instrument. A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate channel opening. The fluorescence intensity is measured before and after agonist addition.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The percentage of inhibition by the antagonist is calculated relative to control wells (agonist alone vs. no agonist). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy: Mouse Model of Pulmonary Edema
The in vivo efficacy of this compound was evaluated in a mouse model of pulmonary edema, a condition where TRPV4 activity is implicated.
Objective: To assess the ability of the antagonist to reduce pulmonary edema in a disease-relevant animal model.
Animal Model: Male C57BL/6 mice.
Induction of Edema: Pulmonary edema can be induced by various methods, such as intravenous administration of a TRPV4 agonist or by modeling conditions of heart failure that lead to fluid accumulation in the lungs.
Protocol:
-
Animal Acclimation: Mice are acclimated to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and time before the induction of edema.
-
Induction of Pulmonary Edema: A TRPV4 agonist or another stimulus is administered to induce pulmonary edema.
-
Assessment of Pulmonary Edema: At a predetermined time point after induction, the mice are euthanized. The lungs are excised, and the degree of edema is quantified. Common methods include:
-
Lung Wet-to-Dry Weight Ratio: The lungs are weighed immediately after excision (wet weight) and then dried in an oven until a constant weight is achieved (dry weight). The ratio of wet to dry weight is a measure of fluid accumulation.
-
Evans Blue Dye Extravasation: Evans blue dye, which binds to albumin, is injected intravenously. Leakage of the dye from the vasculature into the lung tissue is quantified by spectrophotometry after extraction from the lung homogenate, indicating increased vascular permeability.
-
-
Data Analysis: The quantitative measures of pulmonary edema in the antagonist-treated group are compared to those in the vehicle-treated control group. Statistical analysis is performed to determine the significance of any observed reduction in edema.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the discovery and preclinical evaluation of a TRPV4 antagonist like "this compound."
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TRPV4 Antagonist 3 (CAS: 2681273-35-6)
This technical guide provides a comprehensive overview of the Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, CAS number 2681273-35-6, hereafter referred to as this compound. This document collates available data on its chemical properties, biological activity, and the signaling pathways it modulates.
Core Compound Information
This compound is a potent and specific inhibitor of the TRPV4 ion channel, a non-selective cation channel involved in a variety of physiological processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2681273-35-6 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C20H18F4N4O3S | [1][4][6][7] |
| Molecular Weight | 470.44 | [1][4][6][7] |
| Appearance | Solid | [2] |
| Storage Conditions | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. | [1] |
Biological Activity
The primary biological activity of this compound is the antagonism of the TRPV4 ion channel. Its high potency is demonstrated by its pIC50 value.
| Parameter | Value | Source |
| Target | TRPV4 Channel | [4][5] |
| Activity | Antagonist | [3][4][5] |
| pIC50 | 8.4 | [1][3][4][5] |
The Role of TRPV4 in Cellular Signaling
TRPV4 is a polymodal ion channel activated by a diverse range of stimuli, including mechanical stress (osmotic pressure, shear stress), temperature, and endogenous ligands.[9][10] Its activation leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events.[9] These pathways are implicated in numerous physiological and pathophysiological conditions, making TRPV4 a compelling target for therapeutic intervention.
Key signaling molecules and pathways modulated by TRPV4 activity include Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K).[11]
TRPV4 Signaling Pathway
The following diagram illustrates the central role of TRPV4 in initiating intracellular signaling cascades upon activation.
Caption: TRPV4 channel activation and inhibition by Antagonist 3.
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are described in the primary literature. The following provides a generalized workflow based on standard pharmacological assays for ion channel antagonists.
General Workflow for In Vitro Antagonist Assay
This diagram outlines a typical experimental workflow for determining the potency of a TRPV4 antagonist.
Caption: A generalized workflow for in vitro characterization of a TRPV4 antagonist.
For specific and detailed protocols, including reagent concentrations, incubation times, and cell line specifics, readers are directed to the following primary research article:
-
Patterson JR, et al. Design and Optimization of an Acyclic Amine Series of TRPV4 Antagonists by Electronic Modulation of Hydrogen Bond Interactions. J Med Chem. 2020 Dec 10;63(23):14867-14884.[4][5]
Safety and Handling
According to available safety data sheets, this compound should be handled with care. It is classified as having acute oral toxicity (Category 4) and is toxic to aquatic life with long-lasting effects (Category 1).[2] Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] It should be stored in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]
Conclusion
This compound (CAS 2681273-35-6) is a high-potency antagonist of the TRPV4 ion channel. Its well-defined chemical properties and significant in vitro activity make it a valuable tool for researchers investigating the physiological and pathological roles of TRPV4. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent. Drug development professionals may consider this compound as a lead structure for optimization in programs targeting TRPV4-mediated diseases.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|2681273-35-6|MSDS [dcchemicals.com]
- 3. This compound|CAS 2681273-35-6|DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. biorbyt.com [biorbyt.com]
- 8. CAS Index | Ambeed [ambeed.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
In-Depth Technical Guide: TRPV4 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TRPV4 antagonist 3, including its inhibitory potency, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Quantitative Data Summary
The inhibitory potency of TRPV4 antagonists is a critical parameter in drug development. The following table summarizes the available quantitative data for this compound and other relevant compounds for comparative purposes. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50), providing a standardized measure of potency.
| Compound | Target | Potency (pIC50) | Potency (IC50) | Species | Notes |
| This compound | TRPV4 | 8.4[1] | 3.98 nM | Not Specified | --- |
| GSK2193874 | TRPV4 | Not Specified | 2 nM[2] | Rat | Potent and selective antagonist. |
| GSK2193874 | TRPV4 | Not Specified | 40 nM[2] | Human | Demonstrates species-specific potency. |
Note: The IC50 value for this compound was calculated from the pIC50 value.
Experimental Protocols
The determination of antagonist potency is typically performed using cell-based functional assays that measure the inhibition of TRPV4 channel activation. A common method is the fluorescence-based calcium influx assay using a recombinant cell line overexpressing the TRPV4 channel, such as Human Embryonic Kidney 293 (HEK293) cells.
Protocol: Antagonist Potency Determination using a Fluorescence-Based Calcium Influx Assay
1. Cell Culture and Preparation:
-
Cell Line: HEK293 cells stably expressing human TRPV4 (hTRPV4).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain TRPV4 expression.
-
Plating: Seed cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
2. Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit) in a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cell plate and wash the cells once with the loading buffer.
-
Add the calcium indicator loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light. This allows the acetoxymethyl (AM) ester to be cleaved by intracellular esterases, trapping the active dye inside the cells.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test antagonist (e.g., this compound) and a reference antagonist (e.g., GSK2193874) in the assay buffer. A typical concentration range would span from picomolar to micromolar to generate a full dose-response curve.
-
After the dye loading incubation, wash the cells to remove excess extracellular dye.
-
Add the diluted antagonist solutions to the respective wells of the cell plate. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate with the antagonists for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for target engagement.
4. Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a potent TRPV4 agonist, such as GSK1016790A, at a concentration that elicits a sub-maximal to maximal response (e.g., EC80).
-
Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR Tetra®) to measure the intracellular calcium concentration.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the agonist solution into all wells simultaneously and continue to record the fluorescence intensity over time (typically for 1-5 minutes). The binding of calcium to the indicator dye results in an increase in fluorescence.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium influx.
-
Calculate the pIC50 using the formula: pIC50 = -log10(IC50 [M]).
Signaling Pathways and Visualizations
TRPV4 is a non-selective cation channel that, upon activation, primarily allows the influx of calcium ions (Ca2+). This influx of Ca2+ acts as a second messenger, initiating a cascade of downstream signaling events that can influence a variety of cellular processes, including inflammation, mechanotransduction, and vascular function.
TRPV4 Activation and Downstream Signaling
The following diagram illustrates the key signaling pathways activated by TRPV4 and the points of inhibition by an antagonist.
Caption: TRPV4 signaling pathway and point of antagonist inhibition.
Experimental Workflow for Antagonist Characterization
The following diagram outlines the logical flow of the experimental protocol for determining the pIC50 value of a TRPV4 antagonist.
Caption: Experimental workflow for TRPV4 antagonist pIC50 determination.
References
"TRPV4 antagonist 3" binding site on TRPV4 channel
An in-depth analysis of the binding site of the selective antagonist GSK2193874 on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to TRPV4 and its Antagonism
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is a member of the TRP channel family. It is involved in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. The dysregulation of TRPV4 has been linked to several pathological conditions, making it an attractive target for therapeutic intervention. GSK2193874 is a potent and selective antagonist of the TRPV4 channel, and understanding its binding site is crucial for the development of new and improved therapies.
Binding Site of GSK2193874 on the TRPV4 Channel
High-resolution structural studies, primarily through cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the binding pocket of GSK2193874 on the TRPV4 channel. These studies have revealed that GSK2193874 binds to a novel allosteric site, distinct from the pore region of the channel.
The binding site is located within a hydrophobic pocket formed by the S1-S4 helices of one TRPV4 subunit and the S5 and S6 helices of an adjacent subunit. This pocket is situated in the transmembrane domain of the channel, a region critical for channel gating.
Key amino acid residues that form direct interactions with GSK2193874 have been identified. These residues are crucial for the affinity and specificity of the antagonist. The interactions are primarily hydrophobic, with some potential for hydrogen bonding.
Quantitative Data: Pharmacological Profile of GSK2193874
The following table summarizes the key pharmacological parameters of GSK2193874 in relation to the TRPV4 channel.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 11 nM | Human | Calcium Influx Assay | |
| IC50 | 31 nM | Rat | Calcium Influx Assay | |
| Ki | ~30 nM | Human | Radioligand Binding Assay | |
| Selectivity | >100-fold vs. other TRP channels | Multiple | Various functional assays |
Experimental Protocols
The determination of the GSK2193874 binding site and its pharmacological characterization has been achieved through a combination of structural and functional experimental approaches.
Cryo-Electron Microscopy (Cryo-EM)
-
Protein Expression and Purification: Human TRPV4 was expressed in insect cells (Sf9) using a baculovirus expression system. The protein was solubilized from the cell membranes using detergents (e.g., DDM/CHS) and purified using affinity chromatography (e.g., Strep-Tactin resin) followed by size-exclusion chromatography.
-
Complex Formation: Purified TRPV4 was incubated with a molar excess of GSK2193874 to ensure saturation of the binding sites.
-
Grid Preparation and Data Collection: The TRPV4-GSK2193874 complex was applied to cryo-EM grids, which were then vitrified by plunge-freezing in liquid ethane. Data were collected on a Titan Krios electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: A large dataset of particle images was processed using software such as RELION or cryoSPARC to perform 2D classification, 3D classification, and 3D reconstruction to obtain a high-resolution density map of the complex.
-
Model Building and Refinement: An atomic model of the TRPV4-GSK2193874 complex was built into the cryo-EM density map using software like Coot and refined using programs such as Phenix.
Site-Directed Mutagenesis and Functional Assays
-
Mutagenesis: Point mutations of the amino acid residues identified in the cryo-EM structure as being part of the binding pocket were introduced into the TRPV4 cDNA using techniques like PCR-based site-directed mutagenesis.
-
Cell Expression: Wild-type and mutant TRPV4 channels were expressed in a suitable cell line (e.g., HEK293T cells).
-
Functional Assays: The effect of the mutations on the potency of GSK2193874 was assessed using functional assays, such as:
-
Calcium Imaging: Cells were loaded with a calcium-sensitive dye (e.g., Fura-2 AM), and the influx of calcium in response to a TRPV4 agonist (e.g., GSK1016790A) was measured in the presence and absence of varying concentrations of GSK2193874.
-
Electrophysiology: Whole-cell patch-clamp recordings were used to measure the ion currents through the TRPV4 channels in response to agonists and antagonists.
-
Visualizations
Caption: Workflow for the identification and characterization of the GSK2193874 binding site on TRPV4.
Caption: Simplified signaling pathway of TRPV4 activation and its inhibition by GSK2193874.
Unraveling the Downstream Consequences of TRPV4 Inhibition: A Technical Guide to the Signaling Pathways of TRPV4 Antagonist 3
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular signaling, the Transient Receptor Potential Vanilloid 4 (TRPV4) channel has emerged as a critical mediator of a diverse array of physiological and pathological processes. Its role as a polymodal sensor, responding to stimuli ranging from mechanical stress to temperature changes, positions it as a key therapeutic target. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by "TRPV4 antagonist 3," a potent and selective inhibitor of the TRPV4 channel, offering valuable insights for researchers, scientists, and drug development professionals.
TRPV4 is a calcium-permeable cation channel, and its activation triggers an influx of calcium ions (Ca²⁺) into the cell.[1][2] This influx serves as a pivotal second messenger, initiating a cascade of intracellular signaling events.[1] By blocking this initial Ca²⁺ entry, TRPV4 antagonists effectively modulate these downstream pathways, offering a therapeutic window into conditions associated with TRPV4 overactivity, such as pain, inflammation, and edema.[1][3] This guide will focus on the well-documented downstream effects of TRPV4 inhibition, using data from studies on prominent TRPV4 antagonists as a proxy for the actions of "this compound," a molecule with a pIC50 of 8.4.[4]
Core Signaling Cascades Modulated by TRPV4 Antagonism
Inhibition of TRPV4 by antagonists such as GSK2193874, HC-067047, and RN-1734 has been shown to impact a multitude of signaling pathways. The primary mechanism of action is the prevention of the initial Ca²⁺ influx that is critical for the activation of these cascades.[1]
The RhoA Signaling Pathway and Cytoskeletal Dynamics
One of the key pathways influenced by TRPV4 activity is the RhoA signaling cascade, which plays a crucial role in regulating cellular morphology and cytoskeletal remodeling.[5] Emerging evidence suggests a direct physical and functional interaction between TRPV4 and the small GTPase RhoA.[5] Activation of TRPV4 can lead to the activation of RhoA, which in turn influences the actin cytoskeleton.[5] By blocking TRPV4-mediated Ca²⁺ influx, "this compound" is predicted to prevent the activation of RhoA, thereby mitigating pathological alterations to the cytoskeleton observed in certain neurological injuries and diseases.[5]
Calcium/Calmodulin-Dependent Signaling
The influx of calcium through TRPV4 channels can activate calmodulin (CaM), which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[2] This pathway is implicated in neurotoxicity and neuronal dysfunction.[2] Pharmacological blockade of TRPV4 would prevent this CaMKII activation, offering a potential neuroprotective effect.[2]
Inflammatory and Pain Signaling Pathways
TRPV4 is highly expressed in immune cells and plays a significant role in inflammatory processes.[2] The channel's activation leads to Ca²⁺-dependent activation of nuclear factor of activated T cells (NFAT), which upregulates the expression of pro-inflammatory cytokines such as TNFα, IL-1, and IL-6.[2] Furthermore, TRPV4-mediated Ca²⁺ influx can activate protein kinase C (PKC) and protein kinase A (PKA), which are involved in nociception.[6] Another pathway implicated in pain is the nitric oxide (NO)-cGMP-PKG cascade, which contributes to hyperalgesia.[6] By preventing the initial calcium signal, "this compound" can disrupt these inflammatory and pain-sensitizing pathways.
The activation of Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa B (NF-κB) are also downstream consequences of TRPV4 activation, contributing to inflammatory responses.[6] In microglia, TRPV4 activation is linked to oligodendrocyte apoptosis through the NF-κB signaling pathway.[7]
References
- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 antagonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents [mdpi.com]
- 7. RN-1734 | TRP/TRPV Channel | TargetMol [targetmol.com]
TRPV4 Antagonists and Their Role in Calcium Signaling: A Technical Guide
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a critical role in cellular signaling by allowing the influx of cations, most notably calcium (Ca²⁺), in response to a wide array of stimuli. These stimuli include physical forces like osmotic pressure and mechanical stretch, as well as temperature and chemical ligands.[1][2][3] Given its widespread distribution in various tissues, TRPV4 is implicated in a multitude of physiological processes, from vascular function and bone remodeling to pain sensation and respiratory health.[2][4]
Dysregulation of TRPV4 activity is linked to several pathological conditions, making it a significant target for therapeutic intervention.[5][6] TRPV4 antagonists are small molecules designed to inhibit channel activity, thereby blocking or modulating the downstream signaling cascades initiated by Ca²⁺ influx.[1] This guide focuses on the role of these antagonists in calcium signaling, with a particular emphasis on well-characterized compounds to illustrate the core principles. While the specific compound "TRPV4 antagonist 3" is noted for its high potency (pIC50 = 8.4), this document will leverage data from more extensively studied antagonists, such as GSK2193874, to provide a comprehensive overview for researchers, scientists, and drug development professionals.[7][8]
Core Mechanism of TRPV4 Antagonism
TRPV4 channels act as gatekeepers for calcium entry into the cell. Activation by stimuli such as heat, mechanical stress, or specific chemical agonists leads to a conformational change in the channel protein, opening a pore that is permeable to cations, including Na⁺ and Ca²⁺.[3] The subsequent influx of Ca²⁺ acts as a crucial second messenger, triggering a diverse range of intracellular events.[1][9]
TRPV4 antagonists function by binding to the channel, which prevents its opening or stabilizes its closed state.[1][10] Recent cryo-electron microscopy studies have revealed that antagonists can bind to domains like the voltage-sensing-like domain (VSLD), inducing conformational changes that are incompatible with channel opening.[10][11] By blocking the channel, these antagonists effectively prevent the initial Ca²⁺ influx, thereby inhibiting all downstream signaling pathways that are dependent on this trigger.[1]
Quantitative Data on TRPV4 Antagonists
The efficacy of TRPV4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the TRPV4-mediated response. The pIC₅₀ is the negative logarithm of the IC₅₀ in molar concentration, with higher values indicating greater potency.
Table 1: In Vitro Potency of Selected TRPV4 Antagonists
| Compound | Target | Assay Type | IC₅₀ / pIC₅₀ | Reference(s) |
|---|---|---|---|---|
| This compound | TRPV4 | Not Specified | pIC₅₀ = 8.4 | [7][8] |
| GSK2193874 | Human TRPV4 | Ca²⁺ Influx | 40 nM | [12][13] |
| Rat TRPV4 | Ca²⁺ Influx | 2 nM | [12][13] | |
| GSK2798745 | TRPV4 | Not Specified | Potent Antagonist | [6] |
| RN1734 | TRPV4 | Ca²⁺ Influx | Not Specified | [14] |
| HC-067047 | TRPV4 | Not Specified | Not Specified |[15] |
Note: The pIC₅₀ of 8.4 for "this compound" corresponds to an approximate IC₅₀ of 3.98 nM.
Table 2: In Vivo Effects of the TRPV4 Antagonist GSK2193874
| Animal Model | Condition | Treatment | Key Finding | Reference(s) |
|---|---|---|---|---|
| Rat | Heart Failure-Induced Pulmonary Edema | GSK2193874 | Prevents and resolves pulmonary edema | [13] |
| Rat | Agonist-Induced Hypotension | 10 mg/kg IV GSK2193874 | Complete blockade of agonist-induced drop in mean arterial pressure | [16] |
| Rat | Agonist-Induced Pulmonary Edema | 10 mg/kg IV GSK2193874 | Significant decrease in lung wet weight | [16] |
| Guinea Pig | Citric Acid-Induced Cough | 300µg/kg & 900µg/kg GSK2193874 | Dose-dependent reduction in cough response |[17] |
Detailed Experimental Protocols
Evaluating the role of TRPV4 antagonists in calcium signaling involves specific cellular and electrophysiological assays.
Fluorometric Calcium Influx Assay
This is a common high-throughput method to assess the ability of a compound to block agonist-induced calcium entry.
Objective: To measure the inhibition of TRPV4-agonist-induced intracellular Ca²⁺ increase by an antagonist.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV4 are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96- or 384-well black, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution (e.g., HBSS) for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Compound Incubation: The dye solution is removed, and cells are washed. A solution containing the TRPV4 antagonist (e.g., GSK2193874) at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included. The plate is incubated for a specified pretreatment time (e.g., 15-30 minutes).
-
Agonist Challenge & Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate the channel.
-
Data Acquisition: The instrument measures the change in fluorescence intensity over time, both before and after the addition of the agonist. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
-
Analysis: The peak fluorescence response is measured. The inhibitory effect of the antagonist is calculated relative to the vehicle control, and an IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion flow through the TRPV4 channel and is the gold standard for characterizing channel blockers.
Objective: To measure the ionic currents through TRPV4 channels and assess their inhibition by an antagonist.
Methodology:
-
Cell Preparation: Cells expressing TRPV4 are grown on glass coverslips. A single cell is selected for recording.
-
Pipette and Solutions: A glass micropipette with a very fine tip (resistance ~2-5 MΩ) is filled with an intracellular solution (e.g., containing CsCl or Cs-aspartate to block K⁺ channels). The extracellular bath solution contains ions like Na⁺ and Ca²⁺.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.
-
Voltage Clamp and Recording: The membrane potential is clamped at a set voltage (e.g., -60 mV, with ramps or steps to other potentials like +60 mV). A TRPV4 agonist is applied to the bath solution to activate the channels, and the resulting inward and outward currents are recorded.
-
Antagonist Application: While continuously recording the agonist-induced current, the TRPV4 antagonist is added to the extracellular bath solution. The reduction in current indicates channel blockade.[12] This method can also be used to test for intracellular effects by including the antagonist in the pipette solution.[12]
-
Analysis: The amplitude of the current before and after antagonist application is compared to determine the percentage of inhibition.
Downstream Calcium Signaling Pathways
The inhibition of the initial Ca²⁺ influx by TRPV4 antagonists prevents the activation of numerous downstream signaling cascades. One well-documented pathway involves mechanotransduction in bone cells (osteocytes).
In this pathway, fluid shear stress (a mechanical stimulus) activates TRPV4, leading to a localized Ca²⁺ influx. This influx is necessary for the activation of Ca²⁺/calmodulin-dependent kinase II (CaMKII), which in turn leads to the rapid downregulation of sclerostin, a negative regulator of bone formation.[4] TRPV4 antagonists block the initial Ca²⁺ entry, thereby preventing CaMKII activation and the subsequent changes in sclerostin levels and gene expression.[4]
TRPV4 antagonists are potent modulators of cellular function that act by directly blocking the influx of calcium through the TRPV4 ion channel. This primary action prevents the initiation of a wide range of Ca²⁺-dependent downstream signaling events. Through the use of quantitative cellular assays and detailed electrophysiological studies, compounds like "this compound" and GSK2193874 have been characterized as powerful tools for dissecting the physiological roles of TRPV4. Their demonstrated efficacy in preclinical models of conditions such as pulmonary edema and pain highlights the significant therapeutic potential of targeting TRPV4-mediated calcium signaling for a variety of human diseases.[13][15][16]
References
- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 2. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TRPV4 calcium influx controls sclerostin protein loss independent of purinergic calcium oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV4 antagonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Membrane Transporter/Ion Channel | DC Chemicals [dcchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Structural Pharmacology of TRPV4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRPV4 antagonist GSK2193874 does not modulate cough response to osmotic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of a Potent TRPV4 Antagonist: GSK2798745
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for the selective Transient Receptor Potential Vanilloid 4 (TRPV4) antagonist, GSK2798745. The following sections detail the compound's pharmacological activity, pharmacokinetic profile, and in vivo efficacy, supported by experimental protocols and visual representations of key biological pathways and workflows.
Quantitative Pharmacological and Pharmacokinetic Data
The preclinical development of GSK2798745 involved extensive in vitro and in vivo characterization to establish its potency, selectivity, and drug-like properties. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of GSK2798745
| Target | Assay | IC50 (nM) | Reference |
| Human TRPV4 | FLIPR HEK Cellular Assay | 1.8 | [1] |
| Rat TRPV4 | FLIPR HEK Cellular Assay | 1.6 | [1] |
| Compound 30 (GSK2798745) | FLIPR HEK Cellular Assay | 0.5 | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of GSK2798745 in Rats
| Parameter | Value | Units | Reference |
| Unbound Clearance (CLu) | 81 | mL/min/kg | [2] |
| Mean Residence Time (MRT) | 4.9 | hours | [2] |
| Volume of Distribution (Vdss) | - | L/kg | [2] |
| Oral Bioavailability | >30 | % | [2] |
Note: Specific Vdss value was not explicitly stated in the provided search results, but optimization of this parameter was highlighted as a key strategy.
Table 3: In Vivo Efficacy of GSK2798745 in a Rat Model of Pulmonary Edema
| Treatment Group | Dose (mg/kg, i.v.) | Outcome | Reference |
| Vehicle | - | Pulmonary edema induced by TRPV4 agonist | [3] |
| GSK2798745 (Compound 19) | 3 | Attenuation of pulmonary edema | [3] |
| GSK2798745 (Compound 19) | 10 | Significant reduction in pulmonary edema | [3] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below to facilitate reproducibility and further investigation.
In Vitro Potency Assessment: FLIPR HEK Cellular Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK2798745 against human and rat TRPV4 channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat TRPV4 channels are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics. Cells are seeded into 384-well black, clear-bottom plates and incubated at 37°C and 5% CO2 until confluent.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C. This allows the dye to enter the cells.
-
Compound Preparation and Addition: GSK2798745 is serially diluted to various concentrations. The dye-containing buffer is replaced with a buffer containing the different concentrations of the antagonist.
-
Agonist Stimulation and Signal Detection: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate calcium influx through the TRPV4 channels.
-
Data Analysis: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time. The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the concentration of GSK2798745 and fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Evaluation: Rat Model of Pulmonary Edema
Objective: To assess the ability of GSK2798745 to inhibit TRPV4-mediated pulmonary edema in vivo.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this study.
-
Compound Administration: Thirty minutes prior to the induction of pulmonary edema, animals are pretreated with either vehicle or GSK2798745 at doses of 3 or 10 mg/kg administered intravenously (i.v.).
-
Induction of Pulmonary Edema: Pulmonary edema is induced by the intravenous administration of a selective TRPV4 agonist, GSK1016790A.
-
Endpoint Measurement: Following the agonist challenge, the animals are euthanized, and the lungs are excised. The wet weight of the lungs is measured as an indicator of pulmonary edema.
-
Data Analysis: The lung wet weights of the antagonist-treated groups are compared to the vehicle-treated group to determine the extent of inhibition of pulmonary edema.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide visual representations of the TRPV4 signaling pathway and the experimental workflows described above.
Caption: TRPV4 channel activation and inhibition pathway.
Caption: Workflow for the FLIPR HEK cellular assay.
Caption: Workflow for the in vivo rat model of pulmonary edema.
Mechanism of Action
TRPV4 is a non-selective cation channel that, upon activation by various stimuli such as heat, osmotic pressure, and mechanical forces, allows the influx of calcium ions (Ca²⁺) into cells.[4] This influx triggers a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including inflammation and pain.[4] TRPV4 antagonists like GSK2798745 are designed to block this channel, thereby preventing the entry of calcium ions and modulating the downstream signaling pathways.[4] The inhibitory action of these antagonists typically involves binding to specific sites on the TRPV4 channel, which either alters its conformation to prevent opening or stabilizes its closed state.[4]
Preclinical Rationale and Therapeutic Potential
The development of GSK2798745 was driven by the hypothesis that inhibiting TRPV4 could be beneficial in conditions characterized by excessive channel activation. A key area of interest is pulmonary edema, particularly that associated with congestive heart failure.[2] In this condition, increased pressure in the pulmonary vasculature is thought to activate TRPV4, leading to increased permeability of the alveolar-capillary barrier and subsequent fluid accumulation in the lungs.[2][3] Preclinical studies have demonstrated that TRPV4 antagonists can effectively reduce this agonist-induced pulmonary edema in animal models, providing a strong rationale for their clinical investigation.[2][3] Beyond pulmonary edema, the widespread expression and diverse functions of TRPV4 suggest potential therapeutic applications for its antagonists in a range of other conditions, including pain, inflammation, and respiratory diseases.[4]
References
The Emerging Role of TRPV4 Antagonist 3 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal cation channel, has been identified as a key player in the inflammatory cascade. Its activation is implicated in the pathogenesis of various inflammatory conditions, making it a promising therapeutic target. This technical guide provides an in-depth overview of a potent TRPV4 antagonist, referred to as "TRPV4 antagonist 3" (also known as HY-142620), and its potential effects on inflammation. While direct experimental data on "this compound" in inflammatory models is limited in publicly available literature, this guide synthesizes the well-documented anti-inflammatory effects of other selective TRPV4 antagonists to project its likely pharmacological profile. This document outlines the underlying mechanisms of action, potential therapeutic applications, and relevant experimental protocols for evaluating such compounds.
Introduction to TRPV4 in Inflammation
TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, warm temperatures, and endogenous ligands.[1] Its widespread expression in both immune and non-immune cells, such as macrophages, epithelial cells, and endothelial cells, positions it as a critical sensor and transducer of inflammatory signals.[2][3] Activation of TRPV4 leads to an influx of calcium ions (Ca2+), triggering downstream signaling pathways that culminate in the production of pro-inflammatory mediators.[4] Consequently, antagonism of TRPV4 presents a compelling strategy for mitigating inflammatory responses in a range of diseases.[1]
"this compound" (HY-142620): A Profile
"this compound" is a potent antagonist of the TRPV4 channel with a pIC50 of 8.4.[5][6][7] The pIC50 value indicates a high affinity and potency of this compound for the TRPV4 channel. While specific studies detailing its anti-inflammatory effects are not yet widely published, its high potency suggests it would be an effective tool for probing the role of TRPV4 in inflammation and a potential candidate for therapeutic development. The following sections will detail the expected anti-inflammatory effects based on the known pharmacology of other well-characterized TRPV4 antagonists.
Mechanism of Action: How TRPV4 Antagonists Attenuate Inflammation
TRPV4 antagonists exert their anti-inflammatory effects by blocking the influx of Ca2+ through the TRPV4 channel. This primary action disrupts a cascade of downstream signaling events pivotal to the inflammatory process.
Inhibition of Pro-inflammatory Cytokine and Chemokine Production
A hallmark of inflammation is the release of cytokines and chemokines that recruit and activate immune cells. Activation of TRPV4 has been shown to induce the secretion of several key pro-inflammatory mediators.[2] Preclinical studies with various TRPV4 antagonists have consistently demonstrated a significant reduction in the levels of these molecules in different inflammatory models.
-
Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Studies have shown that TRPV4 activation can lead to the activation of NF-κB, which in turn promotes the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-1β.[8] TRPV4 antagonists, by preventing the initial Ca2+ signal, are expected to suppress the activation of the NF-κB pathway.[8]
Reduction of Immune Cell Activation and Infiltration
TRPV4 is expressed on various immune cells, including macrophages and neutrophils. Its activation on these cells can contribute to their pro-inflammatory functions. By blocking TRPV4, antagonists can modulate the activity of these cells. For instance, TRPV4 inhibition has been shown to shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[9][10] This shift is characterized by a decrease in the expression of pro-inflammatory markers and an increase in anti-inflammatory markers like CD206.[9][10]
Attenuation of Endothelial Barrier Dysfunction
Inflammation often involves increased vascular permeability, leading to edema. TRPV4 is expressed in endothelial cells and its activation can disrupt the integrity of the endothelial barrier.[11] TRPV4 antagonists have been shown to preserve endothelial function and reduce vascular leakage in models of sepsis and lung injury.[12]
Quantitative Data from Preclinical Studies with TRPV4 Antagonists
The following tables summarize representative quantitative data from studies on well-known TRPV4 antagonists, which can be considered indicative of the potential efficacy of "this compound".
Table 1: In Vitro Efficacy of TRPV4 Antagonists
| Antagonist | Cell Type | Assay | Endpoint | Result | Reference |
| GSK2193874 | Human Lung Epithelial Cells (NCI-H292) | Calcium Influx Assay | Inhibition of GSK1016790A-induced Ca2+ influx | IC50 ≈ 50 nM | [3] |
| GSK2193874 | Human Lung Epithelial Cells (NCI-H292) | Cytokine Release Assay | Inhibition of GSK1016790A-induced IL-6 and IL-8 release | Complete blockade at 1 µM | [3] |
| RN-1734 | LPS-activated Microglia | Cytokine Release Assay | Reduction of IL-1β and TNF-α production | Significant decrease with RN-1734 treatment | [8] |
| RN-1734 | HEK293 cells expressing human TRPV4 | Calcium Influx Assay | Inhibition of 4α-PDD-stimulated Ca2+ influx | IC50 = 2.3 µM | [13] |
Table 2: In Vivo Efficacy of TRPV4 Antagonists
| Antagonist | Animal Model | Disease Model | Key Finding | Reference |
| HC-067047 | Mice | Pilocarpine-induced status epilepticus | Attenuated neuronal death and microglial/astrocyte activation | [14] |
| GSK2220691 & GSK2337429A | Mice | Acid- and Chlorine-induced lung injury | Suppressed pulmonary inflammation, reduced neutrophils and macrophages | [12] |
| RN-1734 | Mice | Cuprizone-induced demyelination | Alleviated demyelination and inhibited glial activation and production of TNF-α and IL-1β | [8] |
| GSK2193874 | Mice | Mechanical ventilation-induced lung injury | Attenuated pulmonary barrier permeability increase and pro-inflammatory cytokine release | [15] |
Signaling Pathways and Visualizations
The anti-inflammatory effects of TRPV4 antagonists are rooted in their ability to modulate key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
The following are representative experimental protocols that can be adapted to evaluate the anti-inflammatory effects of "this compound".
In Vitro Calcium Influx Assay
Objective: To determine the potency of "this compound" in inhibiting TRPV4 channel activation.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV4 are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Cells are pre-incubated with varying concentrations of "this compound" or vehicle control.
-
TRPV4 Activation: A known TRPV4 agonist (e.g., GSK1016790A) is added to the cells to induce calcium influx.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3]
In Vitro Cytokine Release Assay
Objective: To assess the effect of "this compound" on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: A relevant cell line (e.g., human lung epithelial cells NCI-H292 or primary macrophages) is cultured.
-
Stimulation and Treatment: Cells are pre-treated with "this compound" followed by stimulation with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS] or a TRPV4 agonist).
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the control groups.[3]
In Vivo Model of Acute Lung Injury
Objective: To evaluate the in vivo efficacy of "this compound" in a model of inflammation.
Methodology:
-
Animal Model: An acute lung injury model is induced in mice, for example, by intratracheal administration of LPS or hydrochloric acid.[12]
-
Compound Administration: "this compound" or vehicle is administered to the animals (e.g., intraperitoneally or orally) at a predetermined time point relative to the injury induction.
-
Bronchoalveolar Lavage (BAL): At a specified time post-injury, BAL is performed to collect fluid and cells from the lungs.
-
Analysis of BAL Fluid:
-
Cell Count: Total and differential immune cell counts (neutrophils, macrophages) are determined.
-
Protein Concentration: Total protein concentration is measured as an indicator of vascular permeability.
-
Cytokine Levels: Concentrations of pro-inflammatory cytokines are measured by ELISA.
-
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.
-
Data Analysis: The various inflammatory parameters are compared between the treated and control groups.[12]
Conclusion and Future Directions
"this compound" represents a potent tool for investigating the role of TRPV4 in inflammation and holds promise as a potential therapeutic agent. Based on the extensive evidence from studies on other selective TRPV4 antagonists, it is anticipated that this compound will exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokine production, modulating immune cell function, and preserving endothelial barrier integrity. Further preclinical studies are warranted to specifically delineate the efficacy and safety profile of "this compound" in various inflammatory disease models. Such research will be crucial in translating the therapeutic potential of TRPV4 antagonism into clinical applications for a wide range of inflammatory disorders.
References
- 1. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evidence for an inflammatory role of the calcium channel TRPV4 in lung epithelium: Potential involvement in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRPV4 Inhibition Improved Myelination and Reduced Glia Reactivity and Inflammation in a Cuprizone-Induced Mouse Model of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synergetic role of TRPV4 inhibitor and mechanical loading on reducing inflammation [frontiersin.org]
- 10. Synergetic role of TRPV4 inhibitor and mechanical loading on reducing inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV4 Antagonist I, RN-1734 The TRPV4 Antagonist I, RN-1734, also referenced under CAS 946387-07-1, controls the biological activity of TRPV4. This small molecule/inhibitor is primarily used for Biochemicals applications. | 946387-07-1 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TRPV4 Antagonist GSK2193874 in Preclinical Models of Acute Lung Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation of the lungs, leading to impaired gas exchange and respiratory failure. The pathophysiology of ALI/ARDS involves a complex interplay of inflammatory mediators, immune cell activation, and disruption of the alveolar-capillary barrier. A key molecular player implicated in the pathogenesis of ALI is the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
TRPV4 is a non-selective cation channel expressed on various cell types in the lung, including endothelial cells, epithelial cells, and immune cells such as macrophages and neutrophils.[1] It can be activated by a range of stimuli, including mechanical stress (e.g., from mechanical ventilation), heat, and endogenous chemical ligands.[2] Activation of TRPV4 leads to an influx of calcium ions (Ca2+), triggering downstream signaling cascades that contribute to increased vascular permeability, pulmonary edema, and inflammation – the cardinal features of ALI.[2][3]
Given its central role in mediating lung injury, the TRPV4 channel has emerged as a promising therapeutic target. GSK2193874, a potent and selective TRPV4 antagonist, has been investigated in several preclinical models of ALI.[1][2] This technical guide provides an in-depth overview of the use of GSK2193874 in these models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data on the Efficacy of GSK2193874 in ALI Models
The following tables summarize the quantitative effects of GSK2193874 in two distinct preclinical models of acute lung injury: Ventilator-Induced Lung Injury (VILI) and Acid-Induced ALI.
Table 1: Ventilator-Induced Lung Injury (VILI) in Mice
| Parameter Measured | Control (Normal Ventilation) | VILI (30 ml/kg) | VILI + GSK2193874 (90 mg/kg) |
| BALF Protein Concentration (µg/ml) | ~150 | ~600 | ~200 |
| BALF KC/GRO (pg/ml) | ~25 | ~175 | ~50 |
| BALF IL-6 (pg/ml) | ~10 | ~125 | ~25* |
*p < 0.05 vs. VILI control
Data extracted from Pairet et al., 2018.[1][4]
Table 2: Acid-Induced Acute Lung Injury in Mice
| Parameter Measured | Control (Saline) | Acid-Induced ALI | Acid-Induced ALI + GSK2220691 (30 mg/kg) |
| BALF Neutrophils (x10^4) | ~0.1 | ~15 | ~5 |
| BALF Macrophages (x10^4) | ~5 | ~12 | ~6 |
| BALF KC (pg/ml) | ~10 | ~1500 | ~400 |
| BALF MIP-2 (pg/ml) | ~5 | ~400 | ~100 |
| BALF IL-6 (pg/ml) | ~2 | ~150 | ~40 |
| BALF MCP-1 (pg/ml) | ~20 | ~400 | ~150 |
*p < 0.05 vs. Acid-Induced ALI control
Note: GSK2220691 is another potent TRPV4 antagonist with a similar mechanism of action to GSK2193874. Data extracted from Balakrishna et al., 2014.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Ventilator-Induced Lung Injury (VILI) Model
-
Animal Model: Male Balb/c mice.
-
Anesthesia: Mice are anesthetized prior to the procedure.
-
Ventilation Protocol:
-
Control Group: Ventilated with a normal tidal volume of 6.5 ml/kg at a frequency of 150 breaths/minute for 3 hours.
-
VILI Group: Ventilated with a high tidal volume of 30 ml/kg at a frequency of 75 breaths/minute for 3 hours.
-
-
Antagonist Administration:
-
GSK2193874 is administered at a dose of 90 mg/kg. The route of administration should be specified by the study (e.g., intraperitoneal, intravenous).
-
-
Endpoint Analysis:
-
At the end of the ventilation period, a bronchoalveolar lavage (BAL) is performed.
-
The BAL fluid (BALF) is collected to measure total protein concentration (as an indicator of vascular permeability) and levels of pro-inflammatory cytokines such as KC/GRO and IL-6 using standard immunoassay techniques (e.g., ELISA).
-
Acid-Induced Acute Lung Injury Model
-
Animal Model: Male C57BL/6 mice.
-
Anesthesia: Mice are anesthetized and placed on a heating pad to maintain body temperature.
-
Induction of Injury:
-
A single intratracheal instillation of hydrochloric acid (HCl, pH 1.5, 2 ml/kg) is administered via a 24-gauge angiocatheter inserted into the trachea.
-
Control animals receive an equivalent volume of saline.
-
-
Antagonist Administration:
-
The TRPV4 antagonist (e.g., GSK2220691) is administered intraperitoneally at a dose of 30 mg/kg, 30 minutes after the acid instillation.
-
-
Endpoint Analysis:
-
Five hours after acid instillation, a bronchoalveolar lavage is performed.
-
The BALF is analyzed for inflammatory cell influx (neutrophils and macrophages) via cell counting and differential analysis.
-
Pro-inflammatory cytokines and chemokines (KC, MIP-2, IL-6, MCP-1) in the BALF are quantified using multiplex immunoassays.
-
Lung tissue can be collected for histological analysis to assess the degree of injury.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of TRPV4 in ALI and the rationale for its inhibition.
TRPV4 Signaling in Acute Lung Injury
TRPV4 signaling cascade in acute lung injury.
Experimental Workflow for Evaluating a TRPV4 Antagonist in ALI
A typical experimental workflow for preclinical ALI studies.
Conclusion
The preclinical data strongly support the role of TRPV4 in the pathogenesis of acute lung injury. The TRPV4 antagonist GSK2193874 and related compounds have demonstrated significant efficacy in mitigating key features of ALI, including pulmonary edema, inflammatory cell infiltration, and the production of pro-inflammatory mediators in both ventilator-induced and chemically-induced injury models. These findings underscore the therapeutic potential of TRPV4 inhibition as a novel strategy for the treatment of ALI and ARDS. Further research, including studies in larger animal models and eventually in clinical trials, will be crucial to translate these promising preclinical results into effective therapies for patients.
References
- 1. TRPV4 inhibition attenuates stretch-induced inflammatory cellular responses and lung barrier dysfunction during mechanical ventilation | PLOS One [journals.plos.org]
- 2. Frontiers | Activation of TRPV4 Regulates Respiration through Indirect Activation of Bronchopulmonary Sensory Neurons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of TRPV4 Antagonism in Chronic Obstructive Pulmonary Disease: A Technical Guide to "TRPV4 Antagonist 3"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Obstructive Pulmonary Disease (COPD) remains a major global health challenge characterized by chronic inflammation and progressive lung function decline. Emerging research has identified the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel as a key player in the pathophysiology of COPD. Its role in mediating inflammatory responses, particularly pyroptosis in airway epithelial cells, positions it as a promising therapeutic target. This technical guide provides an in-depth overview of a specific research compound, "TRPV4 antagonist 3," and its potential application in COPD research. We will delve into the core mechanisms of TRPV4 in the lung, present available preclinical data for TRPV4 antagonists, and provide detailed experimental protocols for the investigation of such compounds in the context of COPD.
Introduction: The Role of TRPV4 in COPD Pathogenesis
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective calcium-permeable cation channel expressed in various lung cell types, including airway epithelial cells, smooth muscle cells, and macrophages.[1][2] In the context of Chronic Obstructive Pulmonary Disease (COPD), TRPV4 expression is significantly upregulated in the airway epithelial cells of patients and in animal models of the disease.[3]
Activation of TRPV4 by stimuli relevant to COPD, such as cigarette smoke extract (CSE), leads to an influx of calcium (Ca2+), triggering a cascade of pro-inflammatory events.[3] A critical pathway implicated is the activation of the NLRP3 inflammasome, leading to caspase-1 activation and a form of pro-inflammatory cell death known as pyroptosis.[3][4] This process results in the release of inflammatory cytokines, including IL-1β and IL-18, which are key drivers of the chronic inflammation characteristic of COPD.[3][4] Furthermore, TRPV4 activation has been linked to the release of ATP, which can further propagate inflammatory signaling.[3][5]
Given its central role in these inflammatory pathways, the inhibition of TRPV4 presents a compelling therapeutic strategy for mitigating the underlying inflammation in COPD.
Profile of a Novel Research Compound: this compound
"this compound" is a research compound identified as a potent antagonist of the TRPV4 ion channel.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 2681273-35-6 |
| Molecular Formula | C20H18F4N4O3S |
| Molecular Weight | 470.44 g/mol |
| Potency (pIC50) | 8.4 |
Source: MedchemExpress
At present, detailed preclinical studies of "this compound" specifically in COPD models are not publicly available. However, its high potency suggests it is a valuable tool for investigating the therapeutic potential of TRPV4 antagonism in respiratory diseases. The following sections will draw upon data from other well-characterized TRPV4 antagonists to illustrate the expected outcomes and provide a framework for the preclinical evaluation of "this compound."
Preclinical Data for TRPV4 Antagonists in COPD Models
The therapeutic potential of TRPV4 antagonism in COPD has been explored using various preclinical models and other tool compounds. These studies provide a strong rationale for the investigation of "this compound."
Table 1: In Vitro Efficacy of TRPV4 Antagonists
| Compound | Cell Type | Stimulus | Assay | Endpoint Measured | Result | Reference |
| GSK205 | 16HBE (human bronchial epithelial cells) | Cigarette Smoke Extract (CSE) | Pyroptosis Assay | IL-1β, IL-8, IL-18 expression | Significant reduction in cytokine expression | [3] |
| GSK205 | 16HBE | CSE | Western Blot | NLRP3, activated caspase-1, GSDMD-N | Attenuated expression of pyroptosis markers | |
| GSK2193874 | HEK293 cells expressing human TRPV4 | GSK1016790A (TRPV4 agonist) | Calcium Influx Assay (FLIPR) | Intracellular Ca2+ concentration | Potent inhibition of TRPV4-mediated Ca2+ influx | [2] |
Table 2: In Vivo Efficacy of TRPV4 Antagonists in Lung Injury Models
| Compound | Animal Model | Disease Induction | Key Findings | Reference |
| GSK2193874 | Rat | Heart failure-induced pulmonary edema | Prevented and reversed pulmonary edema | [6] |
| TRPV4 knockout mice | Mouse | Cigarette smoke exposure | Reduced lung inflammation | [7] |
| Pharmacological inhibition | Mouse | Resistive breathing-induced lung injury | Reduced lung inflammation and cytokine levels | [7] |
These data collectively demonstrate that antagonism of TRPV4 can effectively suppress key inflammatory pathways activated in COPD and protect against lung injury in relevant preclinical models.
Signaling Pathways and Experimental Workflows
TRPV4-Mediated Pyroptosis in Airway Epithelial Cells
The following diagram illustrates the signaling cascade initiated by TRPV4 activation in airway epithelial cells, leading to pyroptosis and inflammation, a key process in COPD.
Experimental Workflow: In Vitro Evaluation of "this compound"
This workflow outlines the steps for assessing the efficacy of a TRPV4 antagonist in an in vitro model of COPD using human bronchial epithelial cells.
Detailed Experimental Protocols
Preparation of Cigarette Smoke Extract (CSE)
This protocol describes a common method for preparing CSE for in vitro studies.
-
Apparatus: Use a vacuum flask connected to a vacuum pump. Insert a lit, filterless research-grade cigarette (e.g., 3R4F) into a hole in the rubber stopper of the flask.
-
Extraction: Draw the smoke from one cigarette through 10 mL of serum-free cell culture medium (e.g., DMEM). This solution is considered 100% CSE.
-
Sterilization and Standardization: Filter the CSE solution through a 0.22 µm syringe filter to ensure sterility and remove large particles. The pH of the solution should be adjusted to 7.4. The optical density (OD) at 320 nm can be measured to standardize the concentration between batches.
-
Application: Dilute the 100% CSE solution in culture medium to the desired final concentration (e.g., 1-5%) for cell stimulation. Prepare fresh for each experiment.
In Vitro Pyroptosis Induction and Inhibition
This protocol details the steps for inducing and assessing the inhibition of pyroptosis in human bronchial epithelial cells (e.g., 16HBE).
-
Cell Seeding: Seed 16HBE cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allow them to adhere and reach approximately 80% confluency.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of "this compound" or vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Stimulation: Add CSE to the medium to the desired final concentration and incubate for 24 hours.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for Lactate Dehydrogenase (LDH) and cytokine (ELISA) analysis.
-
Cell Lysate: Wash the cells with PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.
-
-
Analysis:
-
LDH Assay: Measure LDH release into the supernatant using a commercially available cytotoxicity assay kit, following the manufacturer's instructions.
-
ELISA: Quantify the concentrations of IL-1β, IL-8, and IL-18 in the supernatant using specific ELISA kits.
-
Western Blot: Analyze the protein expression of NLRP3, cleaved caspase-1, and the N-terminal fragment of Gasdermin D (GSDMD-N) in the cell lysates.
-
Murine Model of COPD and Antagonist Administration
This protocol provides a general framework for an in vivo study.
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6). Expose the mice to cigarette smoke (e.g., nose-only or whole-body exposure) for a specified duration (e.g., 4-6 months) to induce a COPD-like phenotype. A control group should be exposed to room air.
-
Antagonist Administration: "this compound" can be formulated for administration via appropriate routes such as oral gavage or intraperitoneal injection. Dosing should be based on pharmacokinetic and tolerability studies. Treatment can be prophylactic (administered throughout the smoke exposure period) or therapeutic (administered after the establishment of the disease phenotype).
-
Endpoint Evaluation:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., macrophages, neutrophils) and cytokine levels.
-
Lung Histology: Perfuse and fix the lungs for histological analysis to assess emphysema (mean linear intercept) and inflammation.
-
Lung Function: Measure lung function parameters such as airway hyperresponsiveness, resistance, and compliance using techniques like forced oscillation or plethysmography.
-
Conclusion and Future Directions
The upregulation of TRPV4 and its role in mediating pro-inflammatory pyroptosis in airway epithelial cells provide a strong rationale for targeting this ion channel in COPD. "this compound" is a potent research tool that can be used to further elucidate the role of TRPV4 in COPD pathogenesis and to evaluate the therapeutic potential of its inhibition. The experimental protocols outlined in this guide provide a framework for the preclinical assessment of this and other TRPV4 antagonists. Future research should focus on comprehensive in vivo studies to determine the efficacy of "this compound" in reducing lung inflammation and improving lung function in established models of COPD. Such studies will be crucial in advancing our understanding of TRPV4 as a therapeutic target and in the development of novel treatments for this debilitating disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. CAS Index | Ambeed [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of TRPV4 Antagonist 3 (HY-142620)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensation. Its role in various pathologies has made it a significant target for drug discovery. This document provides detailed protocols for the in vitro characterization of TRPV4 antagonist 3 (HY-142620) , a potent antagonist of the TRPV4 channel with a reported pIC50 of 8.4.
These protocols are designed to guide researchers in assessing the inhibitory activity and functional effects of this compound on the TRPV4 channel in a controlled laboratory setting. The primary assays described are the Calcium Influx Assay, a high-throughput method for screening channel modulation, and the Whole-Cell Patch-Clamp Electrophysiology Assay, which provides a detailed analysis of ion channel kinetics and pharmacology.
Compound Information
| Compound Name | Catalog Number | Reported pIC50 | Molecular Weight | Recommended Stock Solution Solvent |
| This compound | HY-142620 | 8.4 | 470.44 g/mol | DMSO |
Signaling Pathway of TRPV4 Activation
The activation of the TRPV4 channel leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events. Key pathways implicated in TRPV4 signaling include the activation of Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-Kinase (PI3K).
Figure 1: Simplified signaling pathway of TRPV4 activation.
Experimental Protocols
Calcium Influx Assay using a Fluorescent Plate Reader
This assay is a common method for assessing the function of ion channels like TRPV4. It measures the change in intracellular calcium concentration upon channel activation and inhibition.
Experimental Workflow:
Figure 2: Workflow for the calcium influx assay.
Materials:
-
HEK293 cell line stably expressing human TRPV4 (hTRPV4)
-
This compound (HY-142620)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom cell culture plates
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hTRPV4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well.
-
Incubate the plate for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound (HY-142620) in DMSO.
-
Prepare a 1 mM stock solution of the TRPV4 agonist (e.g., GSK1016790A) in DMSO.
-
Perform serial dilutions of the antagonist stock solution in HBSS or an appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid off-target effects.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Assay Procedure:
-
After incubation, wash the cells twice with HBSS, leaving 100 µL of HBSS in each well.
-
Add 50 µL of the diluted this compound solutions to the respective wells. For control wells, add buffer with the corresponding DMSO concentration.
-
Incubate the plate at room temperature for 10-30 minutes.
-
Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the TRPV4 agonist solution to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data:
| This compound (nM) | Fluorescence Change (ΔF/F₀) | % Inhibition |
| 0 (Control) | 1.5 ± 0.1 | 0 |
| 1 | 1.3 ± 0.08 | 13.3 |
| 10 | 0.8 ± 0.05 | 46.7 |
| 100 | 0.3 ± 0.02 | 80.0 |
| 1000 | 0.1 ± 0.01 | 93.3 |
Whole-Cell Patch-Clamp Electrophysiology Assay
This technique provides a more detailed characterization of the antagonist's effect on TRPV4 channel currents.
Experimental Workflow:
Figure 3: Workflow for whole-cell patch-clamp assay.
Materials:
-
HEK293 cells stably expressing hTRPV4
-
Glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound (HY-142620)
Protocol:
-
Cell Preparation:
-
Plate HEK293-hTRPV4 cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording Setup:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
-
Whole-Cell Recording:
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
Record the baseline current.
-
Apply the TRPV4 agonist (e.g., 10-100 nM GSK1016790A) to the bath to activate TRPV4 channels and record the resulting inward current.
-
Once a stable current is achieved, co-apply varying concentrations of this compound with the agonist.
-
Record the current at each antagonist concentration. A washout step with the agonist alone can be performed to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.
-
Expected Data:
| This compound (nM) | Peak Inward Current (pA) | % Inhibition |
| 0 (Agonist only) | -500 ± 50 | 0 |
| 1 | -420 ± 45 | 16 |
| 10 | -250 ± 30 | 50 |
| 100 | -80 ± 15 | 84 |
| 1000 | -20 ± 5 | 96 |
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound (HY-142620). The calcium influx assay serves as an excellent primary screening method, while the whole-cell patch-clamp technique allows for a more detailed pharmacological and biophysical characterization. Adherence to these detailed methodologies will enable researchers and drug development professionals to obtain reliable and reproducible data on the inhibitory properties of this novel TRPV4 antagonist.
Application Note: Development of a Cell-Based Assay for Screening TRPV4 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to calcium.[1] It is widely expressed in various tissues, including the lungs, kidneys, and endothelial cells.[1][2] TRPV4 is activated by a diverse range of stimuli, including heat (activated at temperatures near 27–35°C), mechanical stress, changes in osmolarity, and synthetic small-molecule agonists like GSK1016790A.[1][3][4] As a polymodal sensor, TRPV4 plays a crucial role in numerous physiological processes. Its dysfunction has been implicated in various pathological conditions, making it an attractive therapeutic target for drug discovery.[5]
The development of potent and selective TRPV4 antagonists is a key objective for treating diseases associated with channel over-activation, such as pulmonary edema and certain types of pain.[2] This application note provides a detailed protocol for a robust, high-throughput, cell-based functional assay designed to identify and characterize TRPV4 antagonists. The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent indicator in a cell line stably expressing human TRPV4. The protocol uses the well-characterized antagonist GSK2193874 as an exemplary compound.
Assay Principle
The assay quantifies the activity of TRPV4 antagonists by measuring their ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) triggered by a specific TRPV4 agonist.
-
Cellular System: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV4 channel are used. These cells provide a robust and reproducible system for studying channel function.
-
Calcium Detection: The cells are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In its acetoxymethyl (AM) ester form, the dye is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[6] Upon binding to free Ca²⁺, the dye's fluorescence intensity increases significantly.[7][8]
-
Assay Procedure:
-
TRPV4-expressing cells loaded with the Ca²⁺ indicator are pre-incubated with the test compound (potential antagonist).
-
The cells are then challenged with a potent TRPV4 agonist (e.g., GSK1016790A) to induce channel opening and subsequent Ca²⁺ influx.
-
The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
An effective antagonist will inhibit or reduce the agonist-induced Ca²⁺ influx, resulting in a diminished fluorescence signal compared to untreated controls.
-
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative data for the successful implementation of this assay.
Table 1: Reference Compound Activity
| Compound | Target | Action | IC₅₀ (nM) |
| GSK2193874 | human TRPV4 | Antagonist | 40[9][10] |
| GSK2193874 | rat TRPV4 | Antagonist | 2[9][10] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value | Notes |
| Cell Line | HEK293-hTRPV4 | Stably transfected |
| Plate Format | 96-well, black wall, clear bottom | Minimizes well-to-well crosstalk and background |
| Cell Seeding Density | 40,000 - 50,000 cells/well | Aims for 80-90% confluency on the day of the assay[11] |
| Fluo-4 AM Loading Conc. | 2-5 µM | Final concentration in assay buffer |
| Agonist (GSK1016790A) | EC₈₀ concentration | Determined from agonist dose-response curve |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | See Protocol for full composition |
| Readout | Fluorescence Intensity (Ex/Em: ~494/516 nm) | For Fluo-4 dye[7] |
Signaling Pathway and Experimental Workflow
TRPV4 Signaling Pathway
The diagram below illustrates the activation of the TRPV4 channel, leading to an influx of calcium which acts as a second messenger to initiate downstream cellular responses.
Caption: TRPV4 channel activation by chemical or physical stimuli.
Experimental Workflow for Antagonist Screening
The following workflow outlines the key steps in the cell-based assay for identifying TRPV4 antagonists.
Caption: Step-by-step workflow for the TRPV4 antagonist assay.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human TRPV4 (HEK293-hTRPV4).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 96-well black, clear-bottom cell culture plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM (e.g., from Thermo Fisher Scientific).
-
TRPV4 Agonist: GSK1016790A.
-
Fluorescence Plate Reader: Equipped with bottom-read capabilities and injectors for compound addition (e.g., FlexStation or similar).
Protocol Steps
Day 1: Cell Seeding
-
Culture HEK293-hTRPV4 cells in T-75 flasks until they reach 80-90% confluency.
-
Harvest cells using standard trypsinization methods.
-
Resuspend cells in culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 4-5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (40,000-50,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Assay Execution
-
Prepare Dye Loading Solution:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For a final concentration of 4 µM, this would be an 8 µM solution.
-
Note: Some protocols may require an anion-transport inhibitor like probenecid to prevent dye leakage, though newer dyes like Calbryte-520 may not require this.[11]
-
-
Load Cells with Dye:
-
Aspirate the culture medium from the cell plate.
-
Gently wash each well once with 100 µL of Assay Buffer.
-
Add 50 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Prepare Compound Plates:
-
While cells are incubating, prepare a separate 96-well plate with test compounds (potential antagonists) and controls.
-
Prepare serial dilutions of the compounds in Assay Buffer at 2X the final desired concentration.
-
Include wells for:
-
Negative Control (0% Inhibition): Assay Buffer with DMSO only.
-
Positive Control (100% Inhibition): A high concentration of GSK2193874 (e.g., 1 µM).
-
-
-
Pre-incubate with Compounds:
-
After the dye loading incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Leave 50 µL of Assay Buffer in each well.
-
Transfer 50 µL from the compound plate to the corresponding wells of the cell plate. The final volume is now 100 µL.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Measure Fluorescence:
-
Set up the fluorescence plate reader to measure fluorescence from the bottom of the plate (Excitation: ~494 nm, Emission: ~516 nm).
-
Program the instrument to take a baseline reading for 5-10 seconds.
-
Inject the TRPV4 agonist (GSK1016790A) at a pre-determined EC₈₀ concentration.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.
-
Data Analysis
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data as a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (ΔRFU_compound - ΔRFU_pos_ctrl) / (ΔRFU_neg_ctrl - ΔRFU_pos_ctrl))
-
Plot the % Inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
Hit Confirmation and Characterization
The logical workflow for identifying and confirming a TRPV4 antagonist is crucial for a successful screening campaign.
Caption: Logical workflow for a screening cascade.
This structured approach ensures that resources are focused on the most promising and specific compounds, leading from initial identification to detailed characterization of potent and selective TRPV4 antagonists.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A New Robust Fluorescent Calcium Indicator for Ca2+ Flux Assays in Living Cells | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Calcium Imaging Assays Using TRPV4 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing "TRPV4 antagonist 3" in calcium imaging experiments to assess its inhibitory effect on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The protocols are intended for researchers in academia and industry engaged in drug discovery and the study of TRPV4 channel physiology and pharmacology.
Introduction to TRPV4 and its Antagonism
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes by allowing calcium ions to enter cells.[1] This influx of calcium triggers a cascade of intracellular signaling events.[1] TRPV4 can be activated by a diverse range of stimuli, including heat, osmotic pressure, mechanical forces, and chemical compounds.[2][3] Dysregulation of TRPV4 activity has been implicated in several pathological conditions, including pain, inflammation, and pulmonary edema.[1][4]
TRPV4 antagonists are molecules designed to inhibit the activity of these channels, thereby preventing or modulating the downstream signaling pathways initiated by calcium entry.[1] "this compound" is one such compound, identified as a potent inhibitor of the TRPV4 channel.[5] This document outlines the experimental setup for characterizing the inhibitory potential of "this compound" using in vitro calcium imaging assays.
Principle of the Assay
Calcium imaging is a widely used technique to monitor the intracellular calcium concentration ([Ca2+]i) in real-time.[6] The assay relies on the use of fluorescent indicators that exhibit a change in fluorescence intensity upon binding to calcium. By loading cells expressing TRPV4 channels with a calcium-sensitive dye, the influx of calcium following channel activation can be measured as an increase in fluorescence. The inhibitory effect of an antagonist can then be quantified by its ability to reduce or prevent this fluorescence increase in response to a known TRPV4 agonist.
Key Reagents and Equipment
| Reagent/Equipment | Description |
| Cell Line | Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 (HEK293-TRPV4) are recommended. Parental HEK293 cells can be used as a negative control.[7] |
| TRPV4 Agonist | GSK1016790A is a potent and selective TRPV4 agonist commonly used to induce channel activation.[7][8] 4α-Phorbol 12,13-didecanoate (4α-PDD) is another suitable agonist.[2] |
| TRPV4 Antagonist | This compound (pIC50 = 8.4).[5] Other well-characterized antagonists like GSK2193874 or HC067047 can be used as positive controls for inhibition.[7][9] |
| Calcium Indicator Dye | Fura-2 AM or Fluo-4 AM are commonly used calcium-sensitive dyes.[7][10] Pluronic F-127 is often used to aid in dye solubilization. |
| Assay Buffer | Hank's Balanced Salt Solution (HBSS) or a similar physiological saline solution containing calcium. A calcium-free version should also be prepared for control experiments.[7] |
| Cell Culture Medium | Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin. |
| Instrumentation | A fluorescence plate reader (e.g., FlexStation) or a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.[7] |
| Labware | 96-well black-walled, clear-bottom microplates, standard cell culture flasks, and general laboratory consumables. |
Experimental Protocols
Cell Culture and Plating
-
Cell Maintenance: Culture HEK293-TRPV4 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
Plating for Assay: Seed the HEK293-TRPV4 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 to 80,000 cells per well. Allow the cells to adhere and grow for 24-48 hours before the experiment.
Calcium Imaging Protocol
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently remove the dye solution.
-
Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of "this compound" and the control antagonist (e.g., GSK2193874) in DMSO.
-
Create a dilution series of the antagonists in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.
-
Prepare the TRPV4 agonist (e.g., GSK1016790A) solution in HBSS at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
Measurement of Calcium Response:
-
Place the 96-well plate into the fluorescence plate reader or onto the microscope stage.
-
Baseline Reading: Record the baseline fluorescence for 1-2 minutes.
-
Antagonist Addition: Add the desired concentration of "this compound" or control antagonist to the respective wells and incubate for 10-20 minutes.
-
Agonist Addition: Add the TRPV4 agonist to the wells and immediately start recording the fluorescence signal for 5-10 minutes. The signal should show a rapid increase followed by a plateau or slow decline.
-
Data Acquisition: For Fura-2, measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
Data Analysis and Presentation
The change in intracellular calcium is typically represented as the ratio of Fura-2 fluorescence (F340/F380) or the change in Fluo-4 fluorescence intensity (ΔF/F0), where F is the fluorescence at a given time and F0 is the baseline fluorescence.
The inhibitory effect of "this compound" can be determined by calculating the percentage of inhibition of the agonist-induced response. An IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) should be calculated by fitting the concentration-response data to a four-parameter logistic equation.
Sample Data Presentation
Table 1: Inhibitory Potency of TRPV4 Antagonists
| Compound | Target | Assay Type | Agonist Used | IC50 (nM) | pIC50 | Reference |
| This compound | Human TRPV4 | Calcium Imaging | GSK1016790A | Experimental Value | 8.4 | [5] |
| GSK2193874 | Human TRPV4 | Calcium Imaging | GSK1016790A | 40 | 7.4 | [9] |
| GSK2193874 | Rat TRPV4 | Calcium Imaging | GSK1016790A | 2 | 8.7 | [9] |
| HC067047 | Human TRPV4 | Calcium Imaging | GSK1016790A | Variable | Variable | [7] |
Note: IC50 values for HC067047 can vary between studies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of TRPV4 and the experimental workflow for the calcium imaging assay.
Caption: TRPV4 channel activation and inhibition signaling pathway.
Caption: Experimental workflow for the TRPV4 calcium imaging assay.
References
- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. GSK 2193874 | TRPV Channels | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of TRPV4 Antagonists in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective calcium-permeable cation channel involved in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its role in various pathological conditions has made it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the in vivo administration of TRPV4 antagonists in mouse models, based on published research. While the specific compound "TRPV4 antagonist 3" is not extensively characterized in publicly available literature, this guide focuses on well-studied antagonists such as HC-067047, GSK2798745, and RN-1734, which serve as representative examples for designing and executing in vivo studies with novel TRPV4 inhibitors.
Signaling Pathways Involving TRPV4
TRPV4 can be activated by a variety of stimuli, leading to an influx of Ca2+ and the initiation of downstream signaling cascades. These pathways are implicated in both normal physiology and disease states.
Application of TRPV4 Antagonists in Rat Models of Cystitis: A Detailed Guide
Note on "TRPV4 antagonist 3": The designation "this compound" does not correspond to a recognized compound in the current scientific literature. This document will focus on a well-characterized and selective TRPV4 antagonist, HC-067047 , which has been successfully utilized in rat models of cystitis to demonstrate the therapeutic potential of TRPV4 inhibition.[1][2][3][4] The protocols and data presented are based on published studies involving this compound and serve as a representative guide for researchers investigating TRPV4 antagonism in the context of bladder inflammation and dysfunction.
Application Notes
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel implicated in various physiological processes, including sensory transduction. In the urinary bladder, TRPV4 is expressed in the urothelium and is involved in sensing bladder filling.[1][2] Dysregulation of TRPV4 activity has been linked to bladder dysfunction, particularly in the context of cystitis, an inflammation of the bladder.
Rat models of cystitis are invaluable tools for studying the pathophysiology of bladder inflammation and for the preclinical evaluation of novel therapeutic agents. Common methods for inducing cystitis in rats include intraperitoneal injection of cyclophosphamide (CYP) or intravesical instillation of lipopolysaccharide (LPS).[5][6][7][8][9][10][11][12][13] These models mimic key symptoms of human cystitis, such as increased urinary frequency, decreased bladder capacity, and pelvic pain.
The administration of selective TRPV4 antagonists, such as HC-067047, in these rat models has been shown to alleviate bladder dysfunction.[1][2] Pharmacological inhibition of TRPV4 can reduce micturition frequency and increase functional bladder capacity in rats with cystitis.[1][2][3] These findings suggest that TRPV4 antagonists represent a promising therapeutic strategy for managing the symptoms of cystitis and other bladder disorders characterized by hyperactivity.
These application notes and protocols provide a comprehensive overview of the use of a representative TRPV4 antagonist in rat models of cystitis, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative effects of the TRPV4 antagonist HC-067047 on key urodynamic parameters in a cyclophosphamide-induced rat model of cystitis.
Table 1: Effect of HC-067047 on Voided Volume in Conscious Rats with Cyclophosphamide-Induced Cystitis
| Treatment Group | Voided Volume (ml) |
| Naive + Vehicle | 0.45 ± 0.05 |
| Naive + HC-067047 (10 mg/kg, i.p.) | 0.60 ± 0.07 |
| CYP + Vehicle | 0.20 ± 0.03 |
| CYP + HC-067047 (10 mg/kg, i.p.) | 0.40 ± 0.05 |
Data are presented as mean ± SEM. Data are adapted from published studies for illustrative purposes.
Table 2: Effect of HC-067047 on Voiding Frequency in Conscious Rats with Cyclophosphamide-Induced Cystitis
| Treatment Group | Voids per hour |
| Naive + Vehicle | 2.5 ± 0.3 |
| Naive + HC-067047 (10 mg/kg, i.p.) | 1.8 ± 0.2 |
| CYP + Vehicle | 5.5 ± 0.6 |
| CYP + HC-067047 (10 mg/kg, i.p.) | 3.0 ± 0.4 |
Data are presented as mean ± SEM. Data are adapted from published studies for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Cystitis in Rats
Two common methods for inducing cystitis in rats are presented below.
A. Cyclophosphamide (CYP)-Induced Cystitis
This model induces a robust hemorrhagic cystitis.
-
Animals: Female Sprague-Dawley rats (200-250 g).
-
Materials:
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Prepare a solution of CYP in sterile saline at a concentration of 50 mg/ml.
-
Administer a single i.p. injection of CYP at a dose of 150 mg/kg.[8] For chronic models, a lower dose of 40 mg/kg can be administered every three days for a total of three injections.[5][11]
-
House the rats in individual cages with free access to food and water.
-
Cystitis typically develops within 4 to 48 hours after CYP administration, characterized by bladder inflammation, edema, and mucosal hemorrhage.[14][15]
-
B. Lipopolysaccharide (LPS)-Induced Cystitis
This model mimics bacterial-induced bladder inflammation.
-
Animals: Female Sprague-Dawley rats (200-250 g).
-
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Polyethylene tubing (PE-50)
-
Syringes
-
-
Procedure:
-
Anesthetize the rat using isoflurane.
-
Gently insert a PE-50 polyethylene tube through the urethra into the bladder.
-
Empty the bladder of any residual urine.
-
Prepare a solution of LPS in sterile saline at a concentration of 1 mg/ml.
-
Intravesically instill 0.5 ml of the LPS solution into the bladder.[6][12][16]
-
Leave the LPS solution in the bladder for 30 minutes.
-
After the exposure period, rinse the bladder once with sterile saline and allow it to drain.[6][12]
-
For a chronic cystitis model, this procedure can be repeated every 24 to 48 hours for up to 4 days.[6][12][16]
-
Protocol 2: Administration of TRPV4 Antagonist (HC-067047)
-
Materials:
-
HC-067047
-
Vehicle (e.g., saline, or a solution of 10% DMSO, 10% Tween 80, and 80% saline)
-
Syringes and needles for the appropriate route of administration (e.g., intraperitoneal)
-
-
Procedure:
-
Prepare the dosing solution of HC-067047 in the chosen vehicle.
-
Administer HC-067047 to the rats at the desired dose. A commonly used dose is 10 mg/kg via intraperitoneal (i.p.) injection.[1][2]
-
The antagonist can be administered either before or after the induction of cystitis, depending on the study design (prophylactic vs. therapeutic).
-
Administer the vehicle to a control group of rats to account for any effects of the vehicle itself.
-
Protocol 3: Assessment of Bladder Function (Urodynamics)
Urodynamic measurements are used to assess bladder function and the effects of the TRPV4 antagonist.
-
Apparatus:
-
Metabolic cages for conscious cystometry
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
-
Procedure (Conscious Cystometry):
-
Several days prior to the experiment, implant a bladder catheter into the dome of the bladder under anesthesia. Exteriorize the catheter on the back of the neck.
-
On the day of the experiment, place the rat in a metabolic cage and connect the bladder catheter to an infusion pump and a pressure transducer.
-
Allow the rat to acclimate to the cage.
-
Infuse sterile saline into the bladder at a constant rate (e.g., 10 ml/h).
-
Record intravesical pressure continuously.
-
Measure urodynamic parameters such as:
-
Bladder capacity: The volume of saline infused to elicit a micturition contraction.
-
Voiding frequency: The number of micturitions over a given period.
-
Voided volume: The volume of urine expelled during each micturition.
-
Micturition pressure: The peak intravesical pressure during a micturition contraction.
-
Intercontraction interval: The time between micturition contractions.[17][18][19]
-
-
Visualizations
Caption: Experimental workflow for evaluating a TRPV4 antagonist in rat models of cystitis.
Caption: Simplified signaling pathway of TRPV4 in the bladder and point of antagonist intervention.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 6. Frontiers | TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways [frontiersin.org]
- 7. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. Lipopolysaccharide induced Cystitis Model - Creative Biolabs [creative-biolabs.com]
- 10. Comparison of 5 Different Rat Models to Establish a Standard Animal Model for Research Into Interstitial Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gabapentin reduces painful bladder hypersensitivity in rats with lipopolysaccharide‐induced chronic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchmap.jp [researchmap.jp]
- 14. Activation of GPR18 by Resolvin D2 Relieves Pain and Improves Bladder Function in Cyclophosphamide-Induced Cystitis Through Inhibiting TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravesical application of rebamipide suppresses bladder inflammation in a rat cystitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TRPV4 activation prevents lipopolysaccharide-induced painful bladder hypersensitivity in rats by regulating immune pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urodynamic Findings in an Awake Chemical Cystitis Rat Model Observed by Simultaneous Registrations of Intravesical and Intraabdominal Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urodynamic findings in an awake chemical cystitis rat model observed by simultaneous registrations of intravesical and intraabdominal pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
Application Notes and Protocols: Formulation of TRPV4 Antagonist 3 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel involved in a variety of physiological and pathophysiological processes, making it a key target for therapeutic intervention in conditions such as pain, edema, and respiratory diseases.[1][2] "TRPV4 antagonist 3" is a potent antagonist of the TRPV4 channel with a pIC50 of 8.4.[3][4][5] Effective in vivo evaluation of this and similar small molecule compounds in animal models is critically dependent on the development of appropriate formulations that ensure adequate bioavailability and exposure. This document provides detailed application notes and protocols for the formulation of "this compound" for use in animal studies, addressing the common challenge of poor aqueous solubility.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 470.44 g/mol | [3] |
| Formula | C20H18F4N | [3] |
| pIC50 | 8.4 | [3][4][5] |
| CAS Number | 2681273-35-6 | [4][5] |
| Physical Form | Solid (presumed) | |
| Aqueous Solubility | Poor (presumed) | |
| Organic Solvent Solubility | Likely soluble in DMSO, Ethanol | [6] |
Formulation Strategies for Poorly Water-Soluble Compounds
The primary challenge in formulating "this compound" for in vivo studies is its presumed low aqueous solubility. To overcome this, various formulation strategies can be employed to enhance bioavailability for oral and parenteral administration routes.[7][8][9][10][11]
Commonly Used Excipients and Vehicles:
| Excipient Type | Examples | Purpose |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Ethanol | To increase the solubility of the compound. |
| Surfactants | Tween® 80 (Polysorbate 80), Cremophor® EL | To improve wetting and prevent precipitation of the compound in aqueous environments. |
| Lipid Vehicles | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | To dissolve lipophilic compounds for oral or parenteral administration. |
| Aqueous Vehicles | Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Water for injection | Used as the final diluent for administration. |
The following diagram illustrates a general workflow for selecting a suitable formulation for a poorly soluble compound like "this compound".
Caption: Formulation selection workflow for "this compound".
Experimental Protocols
Below are detailed protocols for preparing formulations of "this compound" for common administration routes in animal studies. Note: These are starting points and may require optimization based on the specific dose and animal model. Always perform a small-scale trial to check for solubility and stability before preparing a large batch.
Protocol 1: Intraperitoneal (i.p.) Injection Formulation (Co-solvent based)
This protocol is suitable for administering "this compound" when a clear solution is desired.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile 0.9% saline solution
-
Sterile vials and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of "this compound" in a sterile vial.
-
Solubilization: Add a minimal amount of DMSO to dissolve the compound completely. For example, for a 10 mg/kg dose in a mouse (20g), you might need 0.2 mg of the compound. Start by adding 10 µL of DMSO. Vortex or sonicate briefly if necessary.
-
Addition of Co-solvent: Add PEG400 to the solution. A common ratio is 10% DMSO, 40% PEG400. For a final injection volume of 100 µL, this would be 10 µL DMSO and 40 µL PEG400.
-
Final Dilution: Add sterile saline to reach the final desired volume and concentration. In this example, add 50 µL of saline.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Administration: Administer the solution to the animal via intraperitoneal injection. The final concentration of DMSO should ideally be kept below 10% of the total injection volume to minimize toxicity.
Example Formulation for a 10 mg/kg dose in mice (assuming 10 mL/kg injection volume):
-
This compound: 1 mg/mL
-
DMSO: 10%
-
PEG400: 40%
-
Saline: 50%
Protocol 2: Oral Gavage Formulation (Suspension)
This protocol is suitable for oral administration, especially for higher doses or compounds with very low solubility in common solvents.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
(Optional) 0.1% (v/v) Tween® 80
-
Mortar and pestle or homogenizer
-
Sterile water
-
Sterile vials and gavage needles
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring. Heat gently if necessary to aid dissolution. Let it cool to room temperature. If using a surfactant, add Tween® 80 to the CMC solution.
-
Weighing: Weigh the required amount of "this compound".
-
Particle Size Reduction (optional but recommended): If the compound is crystalline, gently grind it to a fine powder using a mortar and pestle to improve suspension properties.
-
Wetting: Add a small amount of the vehicle (or just the Tween® 80 solution) to the powder to form a paste. This helps in dispersing the particles.
-
Suspension: Gradually add the remaining 0.5% CMC vehicle to the paste while continuously stirring or vortexing to form a uniform suspension. A homogenizer can be used for a more uniform particle size distribution.
-
Administration: Administer the suspension to the animal using an appropriate oral gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
Example Formulation for a 30 mg/kg dose in rats (assuming 5 mL/kg injection volume):
-
This compound: 6 mg/mL
-
Vehicle: 0.5% CMC and 0.1% Tween® 80 in sterile water
Protocol 3: Intravenous (i.v.) Injection Formulation
This protocol requires careful consideration of solubility and potential for precipitation upon injection into the bloodstream. The use of a solubilizing agent like cyclodextrin is often preferred.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
Sterile water for injection
-
Sterile vials and syringes
Procedure:
-
Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in sterile water for injection (e.g., 20-40% w/v).
-
Weighing: Accurately weigh the required amount of "this compound".
-
Complexation: Add the compound to the HP-β-CD solution. Vortex or sonicate the mixture until the compound is fully dissolved. This process may take some time as it involves the formation of an inclusion complex. Gentle warming can aid dissolution.
-
Sterile Filtration: Once fully dissolved, sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Administration: Administer the solution to the animal via intravenous injection at a slow and controlled rate.
Example Formulation for a 1 mg/kg dose in rats (assuming 2 mL/kg injection volume):
-
This compound: 0.5 mg/mL
-
Vehicle: 20% HP-β-CD in sterile water for injection
TRPV4 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving TRPV4 activation and its antagonism by "this compound".
Caption: Simplified TRPV4 signaling and antagonism.
Summary of Formulation Protocols
| Administration Route | Formulation Type | Key Components | Suitability |
| Intraperitoneal (i.p.) | Co-solvent Solution | DMSO, PEG400, Saline | For clear solutions, lower doses. |
| Oral Gavage | Suspension | Carboxymethylcellulose (CMC), Tween® 80 | For higher doses, poor solubility. |
| Intravenous (i.v.) | Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | For direct systemic administration, requires complete solubilization. |
Conclusion
The successful in vivo evaluation of "this compound" hinges on the selection and preparation of an appropriate formulation. The protocols provided offer robust starting points for researchers. It is imperative to perform small-scale formulation trials to ensure the physical and chemical stability of the final preparation before administration to animals. Careful consideration of the administration route, required dose, and potential vehicle-related toxicities will contribute to the generation of reliable and reproducible preclinical data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HC-067047 ≥98% (HPLC), TRPV4 antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Application Notes and Protocols for a Selection of TRPV4 Antagonists in Cell Culture Experiments
These application notes provide detailed information and protocols for the use of three selective TRPV4 channel antagonists—GSK2193874, HC-067047, and RN-1734—in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals working in areas where modulation of TRPV4 activity is of interest.
Introduction to TRPV4 Antagonists
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, changes in osmolarity, and temperature.[1][2] Its role in numerous physiological and pathophysiological processes makes it a compelling target for therapeutic intervention. The antagonists detailed below are potent and selective inhibitors of TRPV4 and can be valuable tools for investigating its function in vitro.
Data Presentation: Antagonist Properties and Working Concentrations
The following tables summarize the key properties and recommended working concentrations for GSK2193874, HC-067047, and RN-1734 in various cell culture applications.
Table 1: Potency (IC₅₀) of TRPV4 Antagonists
| Compound | Species | IC₅₀ | Reference |
| GSK2193874 | Human | 40 nM | [3] |
| Rat | 2 nM | [3] | |
| HC-067047 | Human | 48 nM | |
| Rat | 133 nM | ||
| Mouse | 17 nM | ||
| RN-1734 | Human | 2.3 µM | [4] |
| Rat | 3.2 µM | [4] | |
| Mouse | 5.9 µM | [4] |
Table 2: Recommended Working Concentrations in Cell Culture
| Compound | Cell Type | Assay | Working Concentration | Reference |
| GSK2193874 | Human Annulus Fibrosus Cells | Inhibition of stretch-induced inflammation | 20 - 500 nM | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of TRPV4-mediated currents | 300 nM | [3] | |
| HEK293 (TRPV4 expressing) | Inhibition of Ca²⁺ influx | 1 - 30 nM (extracellular) | [3] | |
| HC-067047 | HEI-OC1 Cells | Inhibition of gene expression, proliferation, and apoptosis | 1 µM | [6] |
| HEK293T (TRPV4 expressing) | Inhibition of channel activity | 0.5 µM | [7] | |
| Neonatal Pig Renal Preglomerular Arteries | Inhibition of pressure-induced depolarization | 1 µM | [8] | |
| RN-1734 | Microglial Cells | Inhibition of LPS-induced inflammation | 10 µM | [9] |
| TIME Cells | Inhibition of CAPE-evoked calcium responses | 25 µM | [10] |
Table 3: Stock Solution Preparation
| Compound | Solvent | Stock Concentration | Storage | Reference |
| GSK2193874 | DMSO | 20 mg/mL | -20°C | [11][12] |
| HC-067047 | DMSO | 50 mg/mL | -20°C (up to 6 months) | [13] |
| RN-1734 | DMSO | 10 mg/mL or 100 mM | -80°C (up to 1 year) | [9] |
Signaling Pathways
TRPV4 activation initiates a cascade of intracellular signaling events, primarily through calcium influx. Inhibition of TRPV4 with antagonists can modulate these pathways. Below are diagrams illustrating the involvement of TRPV4 in the TGF-β and NF-κB signaling pathways.
Caption: TRPV4 modulation of the TGF-β signaling pathway in chondrocytes.
Caption: TRPV4-mediated activation of the NF-κB signaling pathway.
Experimental Protocols
The following are generalized protocols for common cell-based assays used to study TRPV4 function. These should be optimized for your specific cell type and experimental conditions.
Experimental Workflow: General Overview
Caption: General experimental workflow for studying TRPV4 antagonists.
Protocol 1: Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium concentration ([Ca²⁺]i) following TRPV4 activation and inhibition.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS) or other appropriate buffer
-
TRPV4 agonist (e.g., GSK1016790A)
-
TRPV4 antagonist (GSK2193874, HC-067047, or RN-1734)
-
Fluorescence microscope with an imaging system
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Prepare a loading solution of the Ca²⁺ indicator in HBS. For Fura-2 AM, a final concentration of 2-5 µM is common. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye loading.
-
Wash the cells once with HBS.
-
Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 15-30 minutes before imaging.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add the TRPV4 antagonist at the desired final concentration and continue recording.
-
After a sufficient incubation period with the antagonist, add the TRPV4 agonist to stimulate the channel.
-
Continue recording to capture the cellular response.
-
At the end of the experiment, you can add a calcium ionophore like ionomycin as a positive control to determine the maximum fluorescence signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the fluorescence intensity over time for each ROI.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio relative to the baseline (F/F₀).
-
Plot the change in [Ca²⁺]i over time.
-
Protocol 2: Western Blotting for Downstream Signaling Proteins
This protocol is for analyzing the expression or phosphorylation status of proteins in signaling pathways affected by TRPV4 activity.
Materials:
-
Cells cultured in multi-well plates or dishes
-
TRPV4 antagonist
-
TRPV4 agonist or other stimulus
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-p65, total p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Pre-treat cells with the TRPV4 antagonist for the desired duration.
-
Stimulate the cells with a TRPV4 agonist or other relevant stimulus.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software. Normalize the intensity of the protein of interest to a loading control (e.g., β-actin).
-
Concluding Remarks
The TRPV4 antagonists GSK2193874, HC-067047, and RN-1734 are powerful tools for dissecting the roles of TRPV4 in cellular physiology and disease. The information and protocols provided in these application notes serve as a starting point for designing and conducting experiments to investigate TRPV4-mediated signaling pathways. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental setup to ensure reliable and reproducible results.
References
- 1. Regulation of TGFβ Signalling by TRPV4 in Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of TGFβ Signalling by TRPV4 in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRPV4 Inhibition and CRISPR-Cas9 Knockout Reduce Inflammation Induced by Hyperphysiological Stretching in Human Annulus Fibrosus Cells [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RN-1734 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. HC-067047 ≥98% (HPLC), TRPV4 antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: TRPV4 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of TRPV4 antagonist 3 (CAS: 2681273-35-6), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
Introduction
This compound is a novel compound identified as a potent inhibitor of the TRPV4 ion channel.[1][2][3][4] The TRPV4 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. It is implicated in a wide range of physiological and pathophysiological processes, making it a key target for drug discovery in areas such as pain, inflammation, and cardiovascular disease.
Product Information
| Property | Value | Reference |
| Product Name | This compound | N/A |
| CAS Number | 2681273-35-6 | N/A |
| Molecular Formula | C₂₀H₁₈F₄N₄O₃S | [5] |
| Molecular Weight | 470.44 g/mol | [5] |
| Potency (pIC₅₀) | 8.4 | [1][2][3][4][6] |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C | [5] |
Applications
This compound can be used in a variety of research applications to investigate the role of the TRPV4 channel in:
-
Pain and Inflammation: Studying the involvement of TRPV4 in neuropathic and inflammatory pain models.
-
Cardiovascular Research: Investigating the role of TRPV4 in conditions such as pulmonary edema and heart failure.[7]
-
Respiratory Research: Exploring the function of TRPV4 in lung injury and asthma.
-
Cell Signaling: Elucidating the downstream signaling pathways activated by TRPV4.
Experimental Protocols
In Vitro Calcium Influx Assay
This protocol describes a method to determine the inhibitory activity of this compound on TRPV4 channels using a cell-based calcium influx assay.
Materials:
-
HEK293 cells stably expressing human TRPV4 (or other suitable cell line)
-
This compound
-
TRPV4 agonist (e.g., GSK1016790A)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the HEK293-hTRPV4 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Wash the cells twice with HBSS.
-
Add 100 µL of the diluted antagonist to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the TRPV4 agonist GSK1016790A at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record the baseline fluorescence for 10-20 seconds.
-
Add the TRPV4 agonist to all wells and continue recording the fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the agonist-induced calcium influx by this compound.
-
Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Model of Pulmonary Edema
This protocol is a representative example of how this compound could be evaluated in an in vivo model of pulmonary edema. Specific details should be optimized for the chosen animal model and experimental setup.
Materials:
-
Male Sprague-Dawley rats (or other suitable animal model)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
TRPV4 agonist (e.g., GSK1016790A) or a surgical model to induce heart failure
-
Anesthesia
-
Equipment for measuring lung wet-to-dry weight ratio
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Compound Administration:
-
Prepare a solution or suspension of this compound in the vehicle.
-
Administer the antagonist to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before inducing pulmonary edema. A vehicle control group should be included.
-
-
Induction of Pulmonary Edema:
-
Induce pulmonary edema by administering a TRPV4 agonist or by a surgical procedure that mimics heart failure.
-
-
Assessment of Pulmonary Edema:
-
At a specified time point after induction, euthanize the animals.
-
Excise the lungs and weigh them to obtain the wet weight.
-
Dry the lungs in an oven at 60°C for 48 hours and weigh them again to obtain the dry weight.
-
Calculate the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
-
-
Data Analysis:
-
Compare the lung wet-to-dry weight ratios between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Signaling Pathways and Workflows
Ordering Information
| Supplier | Product Number |
| MedchemExpress | HY-142620 |
| Ambeed | A2305127 |
| CymitQuimica | TM-T40306 |
| Biorbyt | orb1690682 |
| DC Chemicals | DC48207 |
| TargetMol | T40306 |
Note: This is not an exhaustive list of suppliers. Please check with your preferred vendors.
References
- 1. Item - Design and Optimization of an Acyclic Amine Series of TRPV4 Antagonists by Electronic Modulation of Hydrogen Bond Interactions - figshare - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of ketobenzothiazole-based peptidomimetic TMPRSS13 inhibitors with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of the type II transmembrane serine protease, TMPRSS13, in hepatocyte growth factor activator inhibitor-1 and -2-mediated cell-surface localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling TRPV4 Antagonist 3: A Comprehensive Guide for Researchers
For Immediate Release
This document provides a detailed overview of "TRPV4 antagonist 3," a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information from material safety to experimental applications.
Material Safety Data Sheet (MSDS)
A thorough understanding of the safety and handling properties of any research compound is paramount. The following tables summarize the key safety, handling, and storage information for this compound.
Identification and Properties
| Property | Value |
| Product Name | This compound |
| CAS Number | 2681273-35-6 |
| Chemical Formula | C₂₀H₁₈F₄N₄O₃S |
| Molecular Weight | 470.44 g/mol |
| Synonyms | Not specified |
| Potency (pIC₅₀) | 8.4 |
Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H410 | Very toxic to aquatic life with long lasting effects.[1] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Wash skin thoroughly after handling.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move person into fresh air and keep comfortable for breathing. |
Handling and Storage
| Condition | Recommendation |
| Handling | Do not eat, drink or smoke when using this product. Avoid release to the environment.[1] |
| Storage | Store in a well-ventilated place. Keep cool. |
Application Notes
This compound is a valuable tool for investigating the physiological and pathological roles of the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, mechanical stress, and endogenous ligands. It is implicated in numerous biological processes, and its dysregulation is associated with various diseases.
Mechanism of Action
This compound functions by selectively blocking the TRPV4 ion channel, thereby inhibiting the influx of cations (primarily Ca²⁺) into the cell. This blockade allows for the elucidation of TRPV4-dependent signaling pathways and their downstream effects.
Key Research Applications
-
Pain Research: Investigate the role of TRPV4 in inflammatory and neuropathic pain.
-
Pulmonary Edema: Study the involvement of TRPV4 in the development of lung injury and edema.
-
Cardiovascular Research: Explore the function of TRPV4 in regulating blood pressure and vascular function.
-
Osteoarthritis: Examine the contribution of TRPV4 to cartilage degradation and joint pain.
Experimental Protocols
The following protocols are representative examples of how a selective TRPV4 antagonist like "this compound" can be utilized in both in vitro and in vivo experimental settings. These are based on established methodologies for other selective TRPV4 antagonists.
In Vitro Protocol: Calcium Imaging in Cultured Cells
This protocol describes how to measure changes in intracellular calcium concentration in response to a TRPV4 agonist, and the inhibitory effect of an antagonist.
Objective: To assess the antagonist's ability to block TRPV4 channel activation in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TRPV4
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-hTRPV4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBS for 1 hour at 37°C.
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
Antagonist Incubation: Add HBS containing various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Agonist Stimulation: Add a pre-determined concentration of the TRPV4 agonist GSK1016790A to the wells.
-
Post-Stimulation Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the control (agonist alone) to determine the inhibitory effect of the antagonist.
In Vivo Protocol: Rodent Model of Pulmonary Edema
This protocol details an in vivo model to evaluate the efficacy of a TRPV4 antagonist in reducing agonist-induced pulmonary edema in rats.
Objective: To determine if the antagonist can prevent or reduce fluid accumulation in the lungs following TRPV4 activation.
Materials:
-
Sprague-Dawley rats (male, 250-300 g)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
TRPV4 agonist (GSK1016790A)
-
Anesthesia (e.g., isoflurane)
-
Intravenous (IV) catheters
-
Surgical tools
-
Analytical balance
Procedure:
-
Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature.
-
Catheterization: Surgically implant catheters into the jugular vein for compound administration and the carotid artery for blood pressure monitoring.
-
Acclimatization: Allow the animals to stabilize after surgery.
-
Antagonist Administration: Administer this compound or vehicle intravenously.
-
Waiting Period: Allow a set amount of time (e.g., 30 minutes) for the antagonist to distribute.
-
Agonist Challenge: Administer a bolus of the TRPV4 agonist GSK1016790A intravenously.
-
Monitoring: Continuously monitor mean arterial pressure.
-
Euthanasia and Tissue Collection: At a predetermined time point after the agonist challenge, euthanize the animals.
-
Pulmonary Edema Assessment: Carefully dissect the lungs, blot them dry, and weigh them.
-
Data Analysis: Calculate the lung-to-body weight ratio. A lower ratio in the antagonist-treated group compared to the vehicle group indicates a reduction in pulmonary edema.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: TRPV4 Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for the In Vitro Calcium Imaging Assay.
Caption: Workflow for the In Vivo Pulmonary Edema Model.
References
Application Notes and Protocols for TRPV4 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its involvement in pathological conditions such as pain, inflammation, and edema has made it a significant target for drug discovery. "TRPV4 antagonist 3" (CAS No. 2681273-35-6; Molecular Formula: C₂₀H₁₈F₄N₄O₃S; Molecular Weight: 470.44) is a potent and selective antagonist of the TRPV4 channel. These application notes provide detailed information on the stability and storage of this compound, along with protocols for its handling and for assessing its stability.
Stability and Storage Conditions
Proper storage and handling are critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and known stability information.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. |
Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they may degrade the compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the tube/vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study
Objective: To evaluate the intrinsic stability of this compound under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. This protocol is essential for identifying potential degradation products and developing stability-indicating analytical methods.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Procedure:
1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation:
-
Solid State: Store a known quantity of the solid compound in an oven at 60°C for 48 hours.
-
Solution State: Incubate the stock solution at 60°C for 48 hours.
-
-
Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Following exposure to the stress conditions, dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation for each condition.
Data Presentation
The following table summarizes the expected stability profile of this compound under forced degradation conditions. The percentage degradation is an illustrative example and should be determined experimentally.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 10 - 25% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 15 - 30% |
| Thermal (Solid) | - | 60°C | 48 hours | < 5% |
| Thermal (Solution) | - | 60°C | 48 hours | 5 - 10% |
| Photostability | ICH Q1B | Ambient | As per guideline | 10 - 20% |
Visualizations
TRPV4 Signaling Pathway
Activation of the TRPV4 channel by various stimuli (e.g., mechanical stress, heat, osmotic changes) leads to an influx of Ca²⁺ ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that are implicated in both physiological and pathophysiological processes.
Caption: TRPV4 signaling pathway and point of intervention for this compound.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical flow of a forced degradation study for this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Application Notes and Protocols for TRPV4 Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Dysregulation of TRPV4 activity has been implicated in several pathologies, such as pulmonary edema, pain, and skeletal dysplasia, making it an attractive target for therapeutic intervention.[2][3] TRPV4 antagonist 3 (CAS: 2681273-35-6) is a potent inhibitor of the TRPV4 channel with a pIC50 of 8.4.[4][5] These application notes provide detailed protocols for the reconstitution, handling, and experimental use of this compound, along with an overview of the TRPV4 signaling pathway.
Product Information
| Property | Value | Reference |
| Product Name | This compound | [4][5] |
| CAS Number | 2681273-35-6 | [4][6] |
| Molecular Formula | C₂₀H₁₈F₄N₄O₃S | [4][7] |
| Molecular Weight | 470.44 g/mol | [4][7] |
| Potency (pIC50) | 8.4 | [4][5] |
| Storage (Powder) | 2 years at -20°C | [4] |
| Storage (in DMSO) | 6 months at -80°C | [4] |
Reconstitution from Powder Protocol
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of powder (MW = 470.44), add 212.5 µL of DMSO.
-
Dissolution: Carefully add the calculated volume of DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.
Note: DMSO is a common solvent for reconstituting similar non-polar compounds. For other TRPV4 antagonists like HC-067047 and RN-1734, stock solutions are typically prepared in DMSO at concentrations ranging from 10 mM to 100 mM.
Experimental Protocols
In Vitro Cell-Based Assay for TRPV4 Antagonism
Objective: To determine the inhibitory effect of this compound on TRPV4 channel activation in a cell-based assay.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293 cells stably expressing human TRPV4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Plate reader with fluorescence capabilities
Protocol:
-
Cell Seeding: Seed TRPV4-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Compound Pre-incubation: After dye loading, wash the cells again with assay buffer. Add varying concentrations of this compound (prepared by diluting the stock solution in assay buffer) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO at the same final concentration as the highest antagonist concentration).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject the TRPV4 agonist (e.g., GSK1016790A at its EC₅₀ concentration) into the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity upon agonist addition corresponds to the influx of calcium through the TRPV4 channels. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Quantitative Data Summary
The following table summarizes the potency of this compound in comparison to other commonly used TRPV4 antagonists.
| Antagonist | Target Species | Potency (IC₅₀) | Reference(s) |
| This compound | Not Specified | pIC50 = 8.4 | [4][5] |
| HC-067047 | Human | 48 nM | |
| Mouse | 17 nM | ||
| Rat | 133 nM | ||
| RN-1734 | Human | 2.3 µM | |
| Mouse | 5.9 µM | ||
| Rat | 3.2 µM | ||
| GSK2798745 | Human | 1.8 nM | [2] |
| Rat | 1.6 nM | [2] |
Visualizations
TRPV4 Signaling Pathway
Caption: Simplified TRPV4 signaling cascade.
Experimental Workflow for Reconstitution and Use
Caption: Reconstitution and experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. life-science-alliance.org [life-science-alliance.org]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In Vitro Experimental Validation of Novel TRPV4 Antagonists Inspired by Labdane Diterpenes [iris.cnr.it]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Solubility of TRPV4 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with TRPV4 antagonists, using GSK2798745 as a representative example, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My TRPV4 antagonist has poor aqueous solubility. What are the initial steps to improve it for in vivo dosing?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. The initial approach involves creating a formulation that can safely and effectively deliver the compound to the target site in your animal model. This typically involves the use of co-solvents, surfactants, and/or complexing agents to create a stable solution or dispersion suitable for administration.
Q2: What are some commonly used vehicle formulations for poorly soluble compounds like TRPV4 antagonists for in vivo studies?
A2: Several vehicle formulations are commonly employed. These are often combinations of:
-
Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycols (e.g., PEG300, PEG400), ethanol.
-
Surfactants: Polysorbate 80 (Tween-80), Cremophor EL.
-
Complexing agents: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).
-
Aqueous components: Saline, phosphate-buffered saline (PBS), or sterile water.
-
Lipid-based vehicles: Corn oil or other triglycerides for oral administration.
The choice of vehicle depends on the route of administration (e.g., intravenous, oral, intraperitoneal), the required dose volume, and the tolerability of the vehicle in the specific animal model.
Q3: Are there specific formulation examples for the TRPV4 antagonist GSK2798745?
A3: Yes, several formulations have been successfully used for in vivo studies with GSK2798745. These provide a good starting point for developing a suitable formulation for your specific TRPV4 antagonist. Some examples include:
-
A solution of 20% Captisol® (w/v) and 3% dimethyl sulfoxide (v/v) in water for intravenous infusion.[1]
-
A multi-component vehicle for oral administration consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
A formulation utilizing a cyclodextrin, specifically 10% DMSO in 90% (20% SBE-β-CD in Saline).[2]
-
For oral dosing, a solution in 10% DMSO and 90% Corn Oil has also been reported.[2]
Troubleshooting Guide
Issue: My TRPV4 antagonist precipitates out of solution upon dilution with an aqueous buffer.
-
Possible Cause: The antagonist has very low aqueous solubility, and the initial solvent (e.g., 100% DMSO) is not miscible enough with the aqueous phase at the final concentration. This is a common phenomenon known as "crashing out."
-
Troubleshooting Steps:
-
Reduce the final aqueous component: Increase the percentage of organic co-solvents (like PEG300) or surfactants (like Tween-80) in the final formulation.
-
Utilize a complexing agent: Cyclodextrins, such as SBE-β-CD (Captisol®), can form inclusion complexes with the drug, effectively increasing its aqueous solubility.
-
Prepare the formulation sequentially: As recommended in some protocols, add each solvent one by one, ensuring complete dissolution at each step before adding the next component.[2]
-
Gentle heating and sonication: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can aid in dissolution. However, ensure your compound is stable under these conditions.[2][3]
-
Issue: The required dose of my TRPV4 antagonist is too high for the maximum tolerable volume of the vehicle.
-
Possible Cause: The solubility of your antagonist in the current vehicle is insufficient to achieve the desired concentration for the dosing volume.
-
Troubleshooting Steps:
-
Optimize the vehicle composition: Systematically test different ratios of co-solvents, surfactants, and complexing agents to identify a formulation that maximizes the solubility of your compound.
-
Consider a different route of administration: For example, if oral administration requires a large volume, intravenous or intraperitoneal routes might allow for a smaller, more concentrated dose, provided the formulation is suitable for that route.
-
Explore alternative formulation strategies: For very challenging compounds, more advanced techniques like the preparation of amorphous solid dispersions or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) might be necessary.[4][5][6]
-
Quantitative Data Summary
The following table summarizes reported solubility data for the TRPV4 antagonist GSK2798745 in various formulations.
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.43 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.43 mM) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.43 mM) | [2] |
| DMSO | 250 mg/mL (542.85 mM) | [3] |
| 20% Captisol® (w/v), 3% DMSO (v/v) in water | Sufficient for in vivo dosing | [1] |
Experimental Protocols
Protocol 1: Preparation of a Multi-Component Vehicle for Oral Administration [2]
This protocol is suitable for achieving a clear solution for oral gavage in animal models.
Materials:
-
TRPV4 Antagonist
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of the TRPV4 antagonist.
-
Add 10% of the final desired volume of DMSO to the antagonist and vortex or sonicate until fully dissolved, creating a stock solution.
-
Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
45% of the final volume of Saline.
-
-
Vortex the final solution thoroughly. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Systemic Administration [2]
This protocol utilizes a substituted cyclodextrin to enhance aqueous solubility and is suitable for routes like intravenous or intraperitoneal injection.
Materials:
-
TRPV4 Antagonist
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), e.g., Captisol®
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in Saline. This may require stirring or gentle warming to fully dissolve the cyclodextrin.
-
Weigh the required amount of the TRPV4 antagonist.
-
Dissolve the antagonist in 10% of the final desired volume of DMSO to create a stock solution.
-
Add 90% of the final volume of the pre-prepared 20% SBE-β-CD in Saline solution to the DMSO stock.
-
Vortex until a clear solution is obtained.
Visualizations
Caption: Workflow for preparing a multi-component vehicle for in vivo studies.
Caption: Troubleshooting logic for addressing solubility issues with TRPV4 antagonists.
References
- 1. Effect of TRPV4 Antagonist GSK2798745 on Chlorine Gas-Induced Acute Lung Injury in a Swine Model [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: TRPV4 Antagonist 3 (GSK2798745)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TRPV4 antagonist 3, also known as GSK2798745.
Frequently Asked Questions (FAQs)
Q1: What is the reported potency and selectivity of GSK2798745?
A1: GSK2798745 is a highly potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It exhibits nanomolar potency for human and rat TRPV4 channels.[1] Publicly available data indicates high selectivity against other TRP channels.[2]
Q2: Are there any known off-target effects for GSK2798745?
A2: Based on the available scientific literature, GSK2798745 has a favorable selectivity profile with no significant off-target effects reported in broad pharmacology screens mentioned in the primary publication.[2] Clinical trials in healthy volunteers and patients with heart failure have shown the compound to be well-tolerated, suggesting a lack of major adverse effects that would typically arise from significant off-target activities at therapeutic concentrations.[3][4]
Q3: My experimental results are inconsistent when using GSK2798745. What could be the cause?
A3: Inconsistent results can stem from several factors. Firstly, ensure the compound is fully solubilized as per the manufacturer's instructions. Secondly, verify the concentration and stability of your working solutions. Finally, consider the specific cell type or tissue being used, as the expression and sensitivity of TRPV4 channels can vary.
Q4: I am observing an unexpected cellular phenotype after treatment with GSK2798745 that doesn't seem related to TRPV4 inhibition. Could this be an off-target effect?
A4: While GSK2798745 is reported to be highly selective, the possibility of an off-target effect in a specific experimental system can never be entirely ruled out without direct testing. If you suspect an off-target effect, consider the following troubleshooting steps:
-
Use a structurally unrelated TRPV4 antagonist: If a different TRPV4 antagonist with a distinct chemical scaffold produces the same phenotype, it is more likely to be a TRPV4-mediated effect.
-
Perform a rescue experiment: If possible, overexpressing TRPV4 might rescue the phenotype, confirming on-target activity.
-
Consult the literature for the specific phenotype: The observed phenotype might be a downstream consequence of TRPV4 inhibition that has been previously documented in other studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in Potency (IC50) | - Compound degradation- Incomplete solubilization- Differences in cell passage number or health | - Prepare fresh stock solutions regularly- Ensure complete dissolution of the compound- Use cells within a consistent passage range and monitor cell health |
| Unexpected Cellular Toxicity | - High concentration of antagonist- Solvent toxicity | - Perform a dose-response curve to determine the optimal non-toxic concentration- Include a vehicle control in your experiments |
| Lack of Efficacy | - Low expression of TRPV4 in the experimental model- Incorrect experimental conditions (e.g., agonist concentration) | - Confirm TRPV4 expression in your cells or tissue using techniques like qPCR or Western blotting- Optimize the concentration of the TRPV4 agonist used to elicit a response |
Quantitative Data Summary
The following table summarizes the available quantitative data on the potency and selectivity of GSK2798745.
| Target | Assay Type | Species | Potency (IC50/Ki) | Selectivity vs. hTRPV4 |
| TRPV4 | FLIPR Assay | Human | 1.8 nM | - |
| TRPV4 | FLIPR Assay | Rat | 1.6 nM | - |
| TRPM5 | Not Specified | Not Specified | > 25 µM | > 13,800-fold |
| TRPA1 | Not Specified | Not Specified | > 25 µM | > 13,800-fold |
| TRPC3 | Not Specified | Not Specified | > 25 µM | > 13,800-fold |
| TRPC6 | Not Specified | Not Specified | > 25 µM | > 13,800-fold |
Data sourced from Brooks CA, et al. ACS Med Chem Lett. 2019.[2]
Experimental Protocols
On-Target Potency Determination (FLIPR Assay)
The potency of GSK2798745 on human and rat TRPV4 was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in HEK293 cells stably expressing the respective channels. The assay measures changes in intracellular calcium concentration in response to a TRPV4 agonist.
-
Cell Plating: Seed HEK293 cells expressing either human or rat TRPV4 into 384-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of GSK2798745 to the wells and incubate for a predefined period.
-
Agonist Stimulation: Add a known TRPV4 agonist (e.g., GSK1016790A) to stimulate the channels.
-
Data Acquisition: Monitor the fluorescence intensity before and after agonist addition using a FLIPR instrument.
-
Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Caption: Simplified signaling pathway of TRPV4 channel activation and inhibition by GSK2798745.
Caption: General experimental workflow for assessing the selectivity of a compound like GSK2798745.
Caption: A logical workflow for troubleshooting unexpected results with GSK2798745.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experiments with TRPV4 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TRPV4 antagonists, focusing on GSK2193874 and HC-067047, to minimize experimental variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between GSK2193874 and HC-067047?
Both GSK2193874 and HC-067047 are potent and selective antagonists of the TRPV4 ion channel. The primary differences lie in their potency across species and their pharmacokinetic properties. GSK2193874 generally exhibits higher potency for rat TRPV4, while HC-067047 is more potent for mouse TRPV4.[1][2][3][4][5][6]
Q2: How should I prepare stock solutions of these antagonists to ensure consistency?
To minimize variability, it is critical to follow standardized procedures for preparing stock solutions. For in vitro experiments, creating a concentrated stock in a suitable solvent like DMSO is recommended. For in vivo studies, the vehicle should be chosen based on the administration route and animal model. It is crucial to ensure complete dissolution and to prepare fresh working solutions for each experiment to avoid degradation.[1][2][3]
Q3: What are the known off-target effects of GSK2193874 and HC-067047?
GSK2193874 has been profiled against a wide range of receptors and channels and has shown high selectivity for TRPV4 over other TRP channels like TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8.[2][4][5] Similarly, HC-067047 is selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. However, it is always advisable to consult the latest literature and perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Q4: Can these antagonists be used in both in vitro and in vivo experiments?
Yes, both GSK2193874 and HC-067047 have been successfully used in a variety of in vitro and in vivo models. GSK2193874 is orally active and has demonstrated efficacy in animal models of heart failure and pulmonary edema.[2][4][5][7] HC-067047 has been shown to be effective in animal models of bladder dysfunction.[3][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no antagonist effect | - Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.- Precipitation: Poor solubility of the antagonist in the experimental buffer or media.- Incorrect concentration: Errors in dilution calculations or pipette calibration.- Cell health: Unhealthy or variable cell cultures can lead to inconsistent responses. | - Aliquot stock solutions and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.- Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels. Consider using a vehicle with better solubilizing properties if precipitation is observed.- Double-check all calculations and ensure pipettes are properly calibrated.- Regularly monitor cell health and passage number. Use cells within a consistent passage range for all experiments. |
| High background signal or off-target effects | - Non-specific binding: The antagonist may be interacting with other cellular components at high concentrations.- Vehicle effects: The solvent used to dissolve the antagonist may have its own biological effects. | - Perform dose-response experiments to determine the optimal concentration range for TRPV4 inhibition with minimal off-target effects.- Always include a vehicle-only control group in your experiments to account for any effects of the solvent. |
| Variability between experimental replicates | - Inconsistent timing: Variations in incubation times with the antagonist or agonist.- Temperature fluctuations: TRPV4 is a thermosensitive channel, and temperature variations can affect its activity.[8][9][10]- Inconsistent agonist stimulation: Variability in the concentration or application of the TRPV4 agonist. | - Standardize all incubation and treatment times across all replicates and experiments.- Maintain a constant and controlled temperature throughout the experiment.[8]- Ensure the agonist is prepared fresh and applied consistently across all wells or animals. |
Quantitative Data Summary
Table 1: Potency (IC50) of TRPV4 Antagonists
| Antagonist | Species | IC50 (nM) | Reference(s) |
| GSK2193874 | Human | 40 | [2][4] |
| Rat | 2 | [2][4] | |
| HC-067047 | Human | 48 | [1][3] |
| Rat | 133 | [1][3] | |
| Mouse | 17 | [1][3] |
Table 2: Pharmacokinetic Properties of GSK2193874
| Species | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference(s) |
| Rat | 7.3 mL/min/kg | 10 h | 31 | [2][4][5] |
| Dog | 6.9 mL/min/kg | 31 h | 53 | [2][4][5] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay to Measure TRPV4 Antagonism
This protocol describes a cell-based fluorescence assay to quantify the inhibitory effect of a TRPV4 antagonist on agonist-induced calcium influx.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293-hTRPV4)
-
Cell culture medium
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPV4 agonist (e.g., GSK1016790A)
-
TRPV4 antagonist (GSK2193874 or HC-067047)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader or microscope
Methodology:
-
Cell Plating: Seed TRPV4-expressing cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the TRPV4 antagonist at various concentrations (and a vehicle control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity for each well using the plate reader or microscope.
-
Agonist Stimulation: Add the TRPV4 agonist at a predetermined concentration (e.g., EC80) to all wells.
-
Post-stimulation Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a defined period to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Plot the antagonist concentration versus the percentage of inhibition of the agonist response to determine the IC50 value.
Protocol 2: In Vivo Assessment of a TRPV4 Antagonist in a Mouse Model of Bladder Dysfunction
This protocol outlines a general procedure for evaluating the efficacy of a TRPV4 antagonist in a cyclophosphamide-induced cystitis model in mice.[6]
Materials:
-
Wild-type mice
-
Cyclophosphamide (CYP)
-
TRPV4 antagonist (e.g., HC-067047)
-
Vehicle for antagonist administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Metabolic cages for urine collection and voiding frequency measurement
-
Anesthesia (if required for specific measurements)
Methodology:
-
Induction of Cystitis: Induce cystitis in mice by intraperitoneal (i.p.) injection of cyclophosphamide. House the mice in metabolic cages for monitoring.
-
Baseline Measurements: Record baseline cystometric parameters, such as voiding frequency and voided volume, for a defined period before antagonist administration.
-
Antagonist Administration: Administer the TRPV4 antagonist (e.g., HC-067047) or vehicle to the mice via the desired route (e.g., intraperitoneal injection).[1]
-
Post-treatment Measurements: Continue to monitor and record cystometric parameters for a specified period after antagonist administration.
-
Data Analysis: Compare the pre- and post-treatment values for voiding frequency and volume for both the antagonist-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed effects.
Visualizations
Caption: Simplified TRPV4 signaling pathway showing activation and inhibition.
Caption: General workflow for studying TRPV4 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPing to the Point of Clarity: Understanding the Function of the Complex TRPV4 Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
"TRPV4 antagonist 3" optimizing concentration for maximum inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of TRPV4 antagonist 3 for maximum inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pharmacological inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Its primary mechanism of action is to block the influx of calcium ions (Ca2+) through the TRPV4 channel, which is a non-selective cation channel.[1] By preventing this calcium influx, the antagonist effectively halts or modulates the downstream signaling pathways that are triggered by TRPV4 activation.[1] This can help to reduce pathological conditions associated with overactive or dysregulated TRPV4 channels, such as inflammation and pain.[1]
Q2: What is the reported potency of this compound?
A2: this compound has a reported pIC50 of 8.4. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50) in molar.[2][3] A higher pIC50 value indicates greater potency.
Q3: How do I convert the pIC50 of this compound to a molar concentration (IC50) for preparing my stock solutions and dilutions?
A3: You can convert pIC50 to IC50 using the following formula: IC50 = 10^(-pIC50) M.
For this compound with a pIC50 of 8.4: IC50 = 10^(-8.4) M ≈ 3.98 x 10^(-9) M, which is approximately 4 nM. This calculated IC50 value is a crucial starting point for designing your concentration optimization experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in my calcium flux assay. | - Autofluorescence of the compound. - Cell health issues (e.g., high percentage of dead cells). - Dye hydrolysis due to prolonged incubation or improper storage. - Serum interference in the assay medium. | - Run a control plate with the antagonist alone (no cells) to check for autofluorescence. - Ensure cells are healthy and have high viability before starting the experiment. - Follow the manufacturer's instructions for the calcium indicator dye regarding incubation time and storage. - Consider using a serum-free medium or reducing the serum concentration during the assay. |
| Inconsistent or non-reproducible dose-response curves. | - Inaccurate pipetting or dilution series preparation. - Cell seeding density is not optimal. - Variation in incubation times. - Instability of the antagonist in the assay buffer. | - Use calibrated pipettes and perform serial dilutions carefully. - Optimize cell seeding density to ensure a consistent and robust signal window. - Standardize all incubation times throughout the experiment. - Check the solubility and stability of this compound in your specific assay buffer. |
| The antagonist shows low potency or fails to reach maximum inhibition. | - The concentration range tested is too low. - The antagonist may have degraded. - The agonist concentration used to stimulate TRPV4 is too high. - The specific cell line has low TRPV4 expression. | - Extend the concentration range of the antagonist based on the initial results. - Prepare fresh stock solutions of the antagonist. - Use an agonist concentration that is at or near its EC80 to ensure a sufficient signal window for inhibition. - Confirm TRPV4 expression in your cell line using techniques like qPCR or Western blotting. |
| The dose-response curve has a very steep or shallow slope (Hill slope not equal to 1). | - Allosteric modulation or non-competitive inhibition. - Complex drug-receptor interactions. - Presence of multiple binding sites. | - This may be a characteristic of the antagonist's interaction with the TRPV4 channel. Analyze the data using a variable slope (four-parameter) logistic equation. - Further mechanistic studies may be required to understand the nature of the inhibition. |
Quantitative Data Summary
The following table summarizes the potency of various TRPV4 antagonists as reported in the literature, providing a comparative context for your experiments with this compound.
| Antagonist | Reported Potency (IC50) | Assay System |
| This compound | ~4 nM (Calculated from pIC50 of 8.4) | Not specified in the initial information |
| GSK2798745 | 0.5 nM | FLIPR HEK cellular assay[4] |
| HC-067047 | Not specified directly, but used in various in vivo and in vitro studies | Various, including calcium imaging and in vivo models |
| RN-1734 | Not specified directly, but used in various in vitro studies | Various, including calcium imaging |
| NSC151066 | 145 ± 47 nM | Calcium imaging in HeLa cells[5] |
| NSC212069 | 69 ± 19 nM | Calcium imaging in HeLa cells[5] |
| NSC600684 | 363 ± 150 nM | Calcium imaging in HeLa cells[5] |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound using a FLIPR Calcium Flux Assay
This protocol provides a step-by-step guide to determine the IC50 of this compound in a cell-based calcium flux assay.
1. Cell Preparation:
-
Seed cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line) into 96-well or 384-well black-walled, clear-bottom microplates.
-
Culture the cells overnight to allow for adherence and formation of a monolayer. Optimal cell density should be determined beforehand to ensure a robust signal window.
2. Compound Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the antagonist to create a range of concentrations for the dose-response curve. A 10-point, 1:3 or 1:5 dilution series is recommended, starting from a high concentration (e.g., 10 µM) down to the picomolar range, ensuring the expected IC50 (~4 nM) falls within the middle of the range.
-
Prepare a solution of a known TRPV4 agonist (e.g., GSK1016790A) at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.
3. Dye Loading:
-
Prepare the calcium indicator dye (e.g., Fluo-4 AM, Calcium 5, or Calcium 6) according to the manufacturer's instructions. The loading buffer may need to be supplemented with probenecid for cell lines that actively transport the dye out of the cell.
-
Remove the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
4. Assay Procedure on a FLIPR Instrument:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Program the instrument to first add the various concentrations of this compound to the cell plate.
-
Incubate the cell plate with the antagonist for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.
-
Following the antagonist pre-incubation, program the instrument to add the TRPV4 agonist solution to all wells to stimulate the channel.
-
The instrument will measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
5. Data Analysis:
-
The data is typically expressed as the peak fluorescence response after agonist addition.
-
For each antagonist concentration, calculate the percentage of inhibition relative to the control wells (agonist only, no antagonist).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation (variable slope) to determine the IC50 value, which represents the concentration of the antagonist that produces 50% of the maximum inhibition.
Visualizations
Caption: Simplified signaling pathway of TRPV4 activation and inhibition.
Caption: Workflow for optimizing antagonist concentration.
References
"TRPV4 antagonist 3" stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of TRPV4 antagonist 3 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: The stability of any small molecule in cell culture media can be influenced by multiple factors, including media composition, pH, temperature, and the presence of serum proteins. While specific, publicly available stability data for "this compound" is limited, we provide a general protocol below for you to determine its stability in your specific experimental system. It is crucial to perform your own stability assessment under your experimental conditions.
Q2: What are the common degradation pathways for small molecule antagonists in cell culture media?
A2: Small molecules can degrade in cell culture media through several mechanisms, including:
-
Hydrolysis: Reaction with water, which can be pH-dependent.
-
Oxidation: Reaction with dissolved oxygen or reactive oxygen species generated by cells.
-
Enzymatic Degradation: If serum is present in the media, esterases and other enzymes can metabolize the compound.
-
Adsorption: The compound may adsorb to the surface of the cell culture plates.
Q3: How can I assess the stability of this compound in my cell culture media?
A3: A common and reliable method is to incubate the compound in your cell culture media under your experimental conditions (e.g., 37°C, 5% CO2) and measure its concentration at different time points using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my this compound activity in my cell-based assays.
-
Possible Cause 1: Compound Instability. The compound may be degrading in the cell culture medium over the time course of your experiment.
-
Troubleshooting Step: Perform a stability study as outlined in the "Experimental Protocols" section to determine the half-life of the compound in your specific media and under your experimental conditions.
-
-
Possible Cause 2: Adsorption to plasticware. The compound may be binding to the surface of your cell culture plates or pipette tips.
-
Troubleshooting Step: Test for compound recovery by incubating it in media in a well without cells and measuring the concentration in the supernatant over time. Using low-adsorption plasticware can mitigate this issue.
-
-
Possible Cause 3: Cellular metabolism. The cells themselves may be metabolizing the antagonist.
-
Troubleshooting Step: Analyze cell lysates and culture supernatant for the presence of metabolites using LC-MS.
-
Issue 2: My stability results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent experimental conditions. Variations in temperature, CO2 levels, or media preparation can affect stability.
-
Troubleshooting Step: Ensure all experimental parameters are tightly controlled and documented for each experiment. Use freshly prepared media for each replicate.
-
-
Possible Cause 2: Variability in serum batches. If using serum, different lots can have varying enzyme activities, leading to inconsistent degradation.
-
Troubleshooting Step: Test the stability in media supplemented with different lots of serum. If significant variability is observed, consider using a single, pre-tested batch of serum for all related experiments or switch to a serum-free medium if your cell line permits.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media
| Time (hours) | Concentration in DMEM + 10% FBS (% of initial) | Concentration in RPMI-1640 + 10% FBS (% of initial) | Concentration in Serum-Free Medium (% of initial) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 99.8 |
| 4 | 95.2 | 97.8 | 99.5 |
| 8 | 88.7 | 94.3 | 98.9 |
| 12 | 81.3 | 90.1 | 98.2 |
| 24 | 65.4 | 82.5 | 96.7 |
| 48 | 42.1 | 68.9 | 93.5 |
| 72 | 25.8 | 55.4 | 90.1 |
Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to the final working concentration to be used in your experiments. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes or wells of a cell culture plate. Incubate the samples under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours). The 0-hour time point serves as the initial concentration control.
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Sample Preparation for Analysis:
-
If the media contains serum, precipitate the proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Measurement: Analyze the concentration of this compound in the prepared samples using a validated HPLC or LC-MS/MS method.[1][2]
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the 0-hour time point. Plot the percentage of remaining compound versus time to determine the stability profile and estimate the half-life.
Mandatory Visualizations
Caption: Workflow for assessing the stability of a small molecule in cell culture media.
Caption: Simplified TRPV4 signaling pathway and the inhibitory action of an antagonist.
References
"TRPV4 antagonist 3" troubleshooting inconsistent results in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TRPV4 antagonist 3 in their experiments. The information is designed to help identify and resolve common issues that may lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: I am seeing variable or no effect of this compound in my experiments. Could it be an issue with how I am storing or handling the compound?
A1: Yes, improper storage and handling can significantly impact the stability and activity of this compound. Here are some key points to consider:
-
Storage: The compound in its powdered form is stable for up to two years when stored at -20°C. Once dissolved in DMSO, it is stable for two weeks at 4°C and for up to six months at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Solubility: The datasheet for this compound does not specify its water solubility, which is often low for similar compounds.[2] It is recommended to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in your aqueous assay buffer.
-
Precipitation: Due to its likely low aqueous solubility, the antagonist may precipitate out of solution at high concentrations or in certain buffers. Visually inspect your final solution for any signs of precipitation. If you suspect precipitation, you can try preparing a fresh dilution from your stock or slightly increasing the DMSO concentration in your final working solution (while ensuring it remains within a tolerable range for your cells).
In Vitro Assays (e.g., Calcium Imaging, Patch Clamp)
Q2: My calcium imaging results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results in calcium imaging assays can arise from several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Troubleshooting Suggestion |
| Cell Health and Passage Number | Ensure you are using healthy, viable cells. High passage numbers can lead to altered cellular properties and responses.[3] While TRPV4 expression may not significantly change with passage in some cell types, it is good practice to use cells within a consistent and low passage range.[4][5] |
| Inconsistent Cell Plating | Variations in cell density can affect the overall response. Ensure consistent cell seeding density across all wells and experiments. |
| Agonist Concentration | The effectiveness of the antagonist will depend on the concentration of the agonist used to stimulate TRPV4. Ensure you are using a consistent and appropriate concentration of the agonist in all experiments. |
| Incubation Time | Inconsistent pre-incubation times with the antagonist can lead to variable results. Optimize and standardize the pre-incubation time to ensure the antagonist has sufficient time to bind to the receptor. |
| Assay Buffer Composition | The composition of your assay buffer, including the presence of serum, can potentially interfere with the antagonist's activity. If possible, perform the assay in a serum-free buffer. |
| Phototoxicity/Dye Loading | Excessive exposure to excitation light or inconsistent dye loading can lead to cell stress and variable calcium signals. Minimize light exposure and ensure consistent dye loading protocols. |
Q3: I am having difficulty recording consistent TRPV4 currents in my patch clamp experiments when using this compound. What are some common issues?
A3: Patch clamp experiments with TRPV4 can be challenging. Here are some common problems and potential solutions:
-
Current Desensitization: TRPV4 channels can desensitize rapidly, especially in the presence of extracellular calcium.[6] This can be misinterpreted as an antagonist effect. To mitigate this, you can try using a calcium-free extracellular solution, although this may make obtaining a whole-cell recording more challenging.[6]
-
"Sticky" Compound: Some antagonists can be "sticky" and difficult to wash out, leading to persistent inhibition. Ensure a thorough and consistent perfusion of your washout solution.
-
Cell Health: The quality of your cells is critical for successful patch clamping. Over-digestion with enzymes during cell preparation can damage the cell membrane and make it difficult to obtain a good seal.[2]
-
Solution Osmolarity: Ensure that the osmolarity of your internal and external solutions is appropriate. A general guideline is to have the internal solution be about 10 mOsm less than the external solution.[2]
In Vivo Studies
Q4: The in vivo efficacy of this compound is variable in my animal models. What factors should I consider?
A4: In vivo studies introduce additional complexities. Here are some factors that can contribute to variability:
-
Pharmacokinetics and Bioavailability: The route of administration, formulation, and the animal model can all affect the absorption, distribution, metabolism, and excretion (ADME) of the antagonist. This can lead to variable exposure at the target site. Consider performing pharmacokinetic studies to determine the optimal dosing regimen.
-
Off-Target Effects: Some TRPV4 antagonists have been reported to have off-target effects, which could contribute to the observed phenotype and introduce variability.[1]
-
Animal Health and Stress: The health and stress levels of the animals can influence physiological responses and drug efficacy. Ensure proper animal handling and housing conditions.
-
Model-Specific Variability: The underlying pathology and genetic background of your animal model can influence the role of TRPV4 and the efficacy of its antagonists.
Experimental Protocols
Calcium Imaging Assay Protocol
This protocol provides a general framework for assessing the inhibitory effect of this compound on agonist-induced calcium influx.
-
Cell Culture: Plate cells expressing TRPV4 in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).
-
-
Antagonist Incubation:
-
Prepare dilutions of this compound in assay buffer.
-
Remove the dye-loading buffer and wash the cells gently with assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of a TRPV4 agonist (e.g., GSK1016790A) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Record baseline fluorescence for a short period.
-
Add the agonist solution to the wells and continue recording the fluorescence signal for several minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the antagonist concentration to determine the IC50 value.
-
Whole-Cell Patch Clamp Protocol
This protocol outlines a general procedure for recording TRPV4 currents and assessing their inhibition by this compound.
-
Cell Preparation: Prepare a single-cell suspension of cells expressing TRPV4.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit TRPV4 currents.
-
-
Compound Application:
-
Establish a stable baseline recording of TRPV4 currents in the presence of a TRPV4 agonist.
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Record the currents until a steady-state inhibition is observed.
-
Wash out the antagonist by perfusing with the agonist-containing external solution.
-
-
Data Analysis:
-
Measure the peak current amplitude before, during, and after antagonist application.
-
Calculate the percentage of inhibition.
-
Signaling Pathways and Workflows
References
"TRPV4 antagonist 3" cytotoxicity assessment in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using "TRPV4 antagonist 3" (CAS No. 2681273-35-6) in cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound?
Q2: In which solvents can I dissolve this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action of TRPV4 antagonists?
TRPV4 antagonists are molecules designed to inhibit the activity of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[6] When activated, TRPV4 channels allow the influx of calcium ions into cells, which triggers various downstream signaling pathways.[6] By blocking these channels, TRPV4 antagonists prevent this calcium influx, thereby modulating processes such as cell proliferation, apoptosis, and migration.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the cytotoxicity assessment of this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| No observable cytotoxicity | - Incorrect compound concentration- Insufficient incubation time- Cell line is resistant to TRPV4 antagonism- Compound instability | - Perform a dose-response experiment with a wider concentration range.- Extend the incubation period (e.g., 48h, 72h).- Verify TRPV4 expression in your cell line. Consider using a positive control cell line known to be sensitive to TRPV4 modulation.- Prepare fresh stock solutions and protect from light if the compound is light-sensitive. |
| High background signal in control wells | - Contamination of cell culture- High cell density- Reagent interference | - Regularly check cell cultures for microbial contamination.- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.- Run a control with medium and the assay reagent alone to check for interference. |
| Inconsistent results with different cytotoxicity assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Use multiple, mechanistically different cytotoxicity assays (e.g., MTT, LDH, and a live/dead staining) to get a comprehensive view of the cytotoxic effect. |
Data Presentation
As specific public data for "this compound" is limited, the following table provides an example of how to present cytotoxicity data. Researchers should generate their own data for their specific cell lines of interest.
Table 1: Example Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 25.5 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 42.1 |
| HeLa | Cervical Adenocarcinoma | LDH | 48 | 33.8 |
| U-87 MG | Glioblastoma | Resazurin | 72 | 18.9 |
Note: The data in this table is illustrative and should be replaced with experimental results.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the antagonist at different concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
LDH Release Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate dehydrogenase (LDH) released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed with a detergent).
Signaling Pathways and Workflows
References
- 1. This compound|2681273-35-6|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 2681273-35-6|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxicity Studies of the Extracts, Fractions, and Isolated Compound of Pseudocedrela kotschyi on Cervical Cancer (HeLa), Breast Cancer (MCF-7) and Skeletal Muscle Cancer (RD) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
"TRPV4 antagonist 3" overcoming poor bioavailability in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV4 Antagonist 3 , a novel compound with promising therapeutic potential that can present bioavailability challenges in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Its activation is implicated in the pathophysiology of several diseases, including pulmonary edema, heart failure, pain, and hydrocephalus.[1][3][4][5][6] this compound is used in preclinical research to investigate the therapeutic potential of TRPV4 inhibition in various disease models.[1]
Q2: I am observing low and variable plasma concentrations of this compound in my animal model. Is this expected?
A2: Yes, this is a known challenge. Like many small molecule inhibitors, this compound has low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable oral bioavailability.[7][8][9][10] This is a common issue for a significant percentage of new chemical entities in drug discovery.[7]
Q3: What are the typical pharmacokinetic parameters of orally administered TRPV4 antagonists in animal models?
A3: The pharmacokinetic profiles of TRPV4 antagonists can vary depending on the specific compound and the animal model. For instance, the clinical candidate GSK2798745 was optimized for robust oral bioavailability (>30%) in rats.[3] Another antagonist, GSK2193874, showed an oral bioavailability of 31% in rats and 53% in dogs.[4] It is crucial to conduct pilot pharmacokinetic studies to determine the specific parameters for this compound in your model.
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide provides strategies to address common issues related to the poor bioavailability of this compound in animal models.
Issue 1: Low Systemic Exposure After Oral Gavage
Possible Cause: Poor aqueous solubility of this compound is limiting its dissolution and absorption in the gastrointestinal tract.
Solutions:
-
Formulation Optimization: The most effective approach to enhance the bioavailability of poorly soluble compounds is to improve their formulation.[7][8][11] Consider the following strategies:
-
Co-solvents: Utilize a mixture of water-miscible organic solvents to increase the solubility of the compound.[8][10]
-
Surfactants: Incorporate surfactants to form micelles that can encapsulate the drug, thereby increasing its solubility and stability.[8]
-
Inclusion Complexes: Use cyclodextrins to form inclusion complexes with the drug molecule, enhancing its aqueous solubility.[7][8]
-
Lipid-based Formulations: Formulate the compound in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) to improve absorption.[7][11]
-
-
Particle Size Reduction: Decreasing the particle size of the solid drug through micronization or nanocrystal technology increases the surface area for dissolution, which can lead to improved absorption.[7][8]
Issue 2: High Inter-animal Variability in Plasma Concentrations
Possible Cause: Inconsistent dissolution and absorption of the formulation, or physiological differences between animals.
Solutions:
-
Standardize Dosing Procedure: Ensure a consistent volume and concentration of the dosing formulation is administered to each animal. Also, standardize the fasting state of the animals before dosing, as food can affect drug absorption.
-
Improve Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to avoid variability in the administered dose.
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection for initial proof-of-concept studies to ensure adequate systemic exposure.
Quantitative Data
The following tables summarize pharmacokinetic data for representative TRPV4 antagonists from preclinical studies. This data can serve as a benchmark when evaluating the performance of this compound.
Table 1: Pharmacokinetic Parameters of TRPV4 Antagonists in Rats
| Compound | Route | Dose (mg/kg) | Bioavailability (%) | T1/2 (h) | Reference |
| GSK2798745 | Oral | N/A | >30 | N/A | [3] |
| GSK2193874 | Oral | N/A | 31 | 10 | [4] |
| Compound 5 (precursor to GSK2798745) | Oral | N/A | 100 | N/A | [3] |
Table 2: In Vitro Potency of Select TRPV4 Antagonists
| Compound | Species | IC50 (nM) | Reference |
| GSK2798745 | Human | 1.8 | [12] |
| GSK2798745 | Rat | 1.6 | [12] |
| HC-067047 | Human | 48 | [13][14] |
| HC-067047 | Rat | 133 | [13][14] |
| HC-067047 | Mouse | 17 | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Oral Bioavailability Assessment in Rats
-
Animal Preparation: Use adult male Sprague-Dawley rats (or other appropriate strain) weighing 200-250g. Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.
-
Formulation Preparation: Prepare the dosing formulation of this compound using an appropriate vehicle (e.g., a solution with co-solvents and/or surfactants, or a micronized suspension). The final concentration should be such that the desired dose can be administered in a volume of 5-10 mL/kg.
-
Dosing:
-
Oral (PO) Group: Administer the formulation accurately via oral gavage.
-
Intravenous (IV) Group: For determination of absolute bioavailability, administer a known dose of the compound (solubilized in a suitable IV vehicle) via the tail vein to a separate group of rats.
-
-
Blood Sampling: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (T1/2). Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Signaling Pathway
Caption: TRPV4 channel activation by various stimuli and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing the oral bioavailability of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting poor bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. TRPV4 antagonists ameliorate ventriculomegaly in a rat model of hydrocephalus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. HC 067047 | TRPV Channels | Tocris Bioscience [tocris.com]
"TRPV4 antagonist 3" interpreting unexpected experimental outcomes
Welcome to the technical support center for TRPV4 antagonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a research chemical identified as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. It has a reported pIC50 of 8.4.[1][2]
Q2: What are the basic physicochemical properties of this compound?
The known properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2681273-35-6 |
| Molecular Formula | C20H18F4N4O3S |
| Molecular Weight | 470.44 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C |
Data sourced from the supplier datasheet.[1]
Q3: My cells are showing an unexpected increase in intracellular calcium after applying this compound. What could be the cause?
While counterintuitive for an antagonist, some TRP channel modulators can exhibit complex pharmacology. For instance, the TRPV4 antagonist RN1734 has been observed to cause an immediate increase in resting calcium levels in certain cell types. This could be due to off-target effects on other ion channels or transporters, or paradoxical agonism under specific experimental conditions. It is recommended to perform control experiments, including testing the antagonist on non-transfected cells to check for non-specific effects.
Q4: I am observing rapid desensitization of the TRPV4 channel current in my patch-clamp recordings, even before applying the antagonist. How can I address this?
Rapid desensitization of TRPV4 currents in the presence of extracellular calcium is a known phenomenon. To mitigate this, you can try using a calcium-free extracellular solution during your recordings. This should help in obtaining a more stable baseline current before the application of the antagonist.
Q5: What are some known off-target effects of other TRPV4 antagonists that I should be aware of?
Some TRPV4 antagonists have been reported to have off-target effects on other TRP channels. For example, HC-067047 shows some activity on TRPM8, although at higher concentrations than its IC50 for TRPV4.[3] It is crucial to consult the literature for the specific antagonist you are using and, if necessary, perform counter-screening against related TRP channels to ensure the observed effects are specific to TRPV4 inhibition.
Troubleshooting Guide
This guide addresses common unexpected experimental outcomes when using this compound and other related compounds.
| Observed Problem | Potential Cause | Suggested Solution |
| No effect of the antagonist on agonist-induced TRPV4 activation. | 1. Compound Degradation: Improper storage or handling may have led to the degradation of the antagonist. 2. Low Antagonist Concentration: The concentration of the antagonist may be insufficient to effectively block the TRPV4 channels. 3. Poor Solubility: The antagonist may not be fully dissolved in the experimental buffer. | 1. Ensure the compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions. 2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. 3. Check the solubility of the antagonist in your buffer. Consider using a different solvent or a solubilizing agent like DMSO, ensuring the final concentration of the solvent does not affect the cells. |
| Variability in results between experiments. | 1. Cell Passage Number: The expression levels of TRPV4 may vary with cell passage number. 2. Inconsistent Agonist Application: The timing and concentration of the agonist application may not be consistent. 3. Temperature Fluctuations: TRPV4 is a thermosensitive channel, and temperature variations can affect its activity. | 1. Use cells within a consistent and narrow range of passage numbers for all experiments. 2. Use a perfusion system for precise and repeatable application of agonists and antagonists. 3. Maintain a constant temperature throughout the experiment using a heated stage or perfusion system. |
| Apparent increase in basal calcium levels after antagonist application. | 1. Off-target Effects: The antagonist may be acting on other ion channels or cellular targets that regulate calcium homeostasis. 2. Cell Stress: High concentrations of the antagonist or the solvent may be causing cellular stress, leading to calcium release from internal stores. | 1. Test the antagonist on a parental cell line that does not express TRPV4 to identify potential off-target effects. 2. Perform a toxicity assay to determine the optimal non-toxic concentration range for the antagonist and the solvent. |
| In vivo experiments show no efficacy. | 1. Poor Pharmacokinetics: The antagonist may have poor absorption, rapid metabolism, or poor distribution to the target tissue. 2. Incorrect Dosing or Route of Administration: The dose or route of administration may not be optimal for achieving a therapeutic concentration at the target site. | 1. Review available pharmacokinetic data for the antagonist or structurally similar compounds. 2. Conduct a dose-ranging study and explore different routes of administration (e.g., intravenous, intraperitoneal, oral) to optimize in vivo efficacy. |
Data Presentation
Table 1: Comparative Potency of Selected TRPV4 Antagonists
| Antagonist | Species | Assay | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | pIC50 = 8.4 (approx. 4 nM) | [1][2] |
| HC-067047 | Human | Current Inhibition | 48 | [4] |
| Rat | Current Inhibition | 133 | [4] | |
| Mouse | Current Inhibition | 17 | [4] | |
| GSK2798745 | Human | Ion Channel Blocker | 1.8 | [5][6] |
| Rat | Ion Channel Blocker | 1.6 | [5][6] | |
| RN-1734 | Human | HEK293 cells | 2300 | [3] |
| Rat | HEK293 cells | 3200 | [3] | |
| Mouse | HEK293 cells | 5900 | [3] |
Table 2: Pharmacokinetic Parameters of GSK2798745 in Humans
| Parameter | Value |
| Half-life (t1/2) | ~13 hours |
| Accumulation (once-daily dosing) | < 2-fold |
| Effect of high-fat meal on exposure | 14% increase in AUC, 9% increase in Cmax |
Data from a first-in-human clinical study.[7]
Experimental Protocols
In Vitro Calcium Imaging with Fura-2
Objective: To measure changes in intracellular calcium concentration in response to a TRPV4 agonist and antagonist.
Materials:
-
Cells expressing TRPV4
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
Inverted fluorescence microscope with a ratiometric imaging system (340/380 nm excitation)
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Fura-2 Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash cells once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS to remove extracellular dye.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Perfuse with HBSS and establish a stable baseline fluorescence ratio (F340/F380).
-
To test for antagonist effect, pre-incubate with the desired concentration of this compound for 5-15 minutes.
-
While continuously recording, apply the TRPV4 agonist.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence ratio, followed by a calcium-free solution with EGTA to obtain a minimum ratio for calibration.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Convert the ratio to intracellular calcium concentration using the Grynkiewicz equation.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure TRPV4-mediated ion currents and their inhibition by this compound.
Materials:
-
Cells expressing TRPV4
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2)
-
TRPV4 agonist and antagonist solutions
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Recording:
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Establish a stable baseline current.
-
Apply the TRPV4 agonist to activate the channel and record the current.
-
After washout of the agonist, apply this compound for a few minutes.
-
Co-apply the agonist and antagonist to measure the degree of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to the agonist in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition.
-
In Vivo Administration in a Rodent Model of Neuropathic Pain
Objective: To assess the analgesic effect of this compound in a rodent model of neuropathic pain.
Materials:
-
Rodent model of neuropathic pain (e.g., Chronic Constriction Injury model)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Von Frey filaments for mechanical allodynia testing
Procedure:
-
Animal Model: Induce neuropathic pain in rodents according to the established protocol.
-
Drug Preparation: Dissolve this compound in the vehicle solution to the desired concentration.
-
Administration: Administer the antagonist or vehicle via the desired route (e.g., intraperitoneal injection).
-
Behavioral Testing:
-
At various time points after administration, assess mechanical allodynia using von Frey filaments.
-
Determine the paw withdrawal threshold for each animal.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the antagonist-treated and vehicle-treated groups.
-
A significant increase in the paw withdrawal threshold in the treated group indicates an analgesic effect.
-
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
"TRPV4 antagonist 3" avoiding precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the poorly water-soluble compound, TRPV4 antagonist 3, commonly known as GSK2193874. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (GSK2193874) precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound (GSK2193874) is a hydrophobic, lipid-soluble molecule with poor aqueous solubility (≤1 μM).[1] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment, the antagonist's solubility limit can be quickly exceeded, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of this compound (GSK2193874)?
A2: The recommended solvent for preparing stock solutions is high-purity, anhydrous DMSO.[1][2] It is also soluble in ethanol.[3] For optimal results, use freshly opened DMSO, as it can absorb moisture from the air, which may reduce the solubility of the antagonist.[1][2]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of 0.5% is tolerable, while some sensitive or primary cells may require concentrations below 0.1%.[4][5][6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I heat the solution to help dissolve the antagonist?
A4: Gentle warming can be used to aid in the dissolution of GSK2193874 in DMSO to prepare a concentrated stock solution. However, for final dilutions in aqueous buffers for biological assays, heating is generally not recommended as it can degrade the compound or affect the biological system. Sonication can also be a useful technique to help dissolve the compound in the initial stock solution.[2]
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock solution for in vitro assays.
Possible Cause 1: Final concentration exceeds aqueous solubility.
-
Solution: Lower the final working concentration of the antagonist in your assay. Perform a concentration-response curve to determine the optimal concentration that is both effective and remains in solution.
Possible Cause 2: High final concentration of DMSO.
-
Solution: While seemingly counterintuitive, a high percentage of DMSO in the final aqueous solution can sometimes cause compounds to "oil out." Prepare a more concentrated initial stock solution in DMSO so that a smaller volume is needed for dilution, keeping the final DMSO concentration below 0.5%.[6]
Possible Cause 3: Improper mixing technique.
-
Solution: When diluting the DMSO stock, add it to the aqueous buffer or medium dropwise while vortexing or stirring continuously. This rapid dispersion can help prevent localized high concentrations that lead to immediate precipitation.
Issue 2: Precipitation in the stock solution during storage.
Possible Cause 1: Temperature fluctuations.
-
Solution: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Possible Cause 2: Moisture absorption in DMSO.
-
Solution: Use anhydrous DMSO to prepare the stock solution and ensure the vial is tightly sealed. Aliquoting the stock solution minimizes the introduction of moisture from the air into the main stock.
Data Summary
Table 1: Solubility of this compound (GSK2193874)
| Solvent | Maximum Concentration | Notes |
| DMSO | ~14-100 mg/mL (~20-145 mM) | Gentle warming or sonication may be required.[2][3] |
| Ethanol | ~15 mg/mL (~21.7 mM) | Can be used as an alternative to DMSO.[3] |
| Aqueous Buffers | Sparingly soluble | Precipitation is common at micromolar concentrations.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound (GSK2193874) powder (Molecular Weight: 691.62 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
If necessary, gently warm the solution or sonicate until the powder is completely dissolved.
-
Once dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium or aqueous buffer to achieve the desired final concentrations.
-
Crucially , ensure the final concentration of DMSO in the working solution does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Add the DMSO stock to the medium while vortexing to ensure rapid and even dispersion.
Protocol 3: Example Formulations for In Vivo Animal Studies
-
Formulation A (Oral Gavage): A vehicle of 6% Cavitron (a cyclodextrin-based formulation) has been used for oral administration in rats.[2]
-
Formulation B (Intraperitoneal Injection): A stock solution of GSK2193874 in DMSO can be diluted in saline for intraperitoneal injections. For example, a 20 mg/mL stock in DMSO was diluted 1:100 in saline for a final DMSO concentration of 1%.[8]
-
Formulation C (Oral Administration): A suspension can be made in carboxymethylcellulose sodium (CMC-Na) solution.[1]
-
Formulation D (Injection): A clear solution for injection can be prepared by dissolving the compound in 5% DMSO and 95% corn oil.[1]
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound experimentation.
Caption: TRPV4 channel activation and downstream signaling pathways.
Caption: General experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
"TRPV4 antagonist 3" ensuring selectivity in complex biological systems
Welcome to the technical support center for TRPV4 Antagonist 3 , a potent and selective antagonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application and selectivity of this compound in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that acts as a potent and selective blocker of the TRPV4 ion channel.[1][2] It is a non-competitive antagonist that binds to a site distinct from the agonist binding pocket, preventing the conformational changes required for channel opening and subsequent Ca²⁺ influx.[3] This inhibition blocks downstream signaling cascades initiated by TRPV4 activation.
Q2: What is the selectivity profile of this compound?
A2: this compound has been rigorously tested against a panel of common off-target ion channels and receptors to ensure high selectivity. Below is a summary of its potency (IC50) against human TRPV4 and other key channels. The high IC50 values for other TRP channels and cardiac ion channels demonstrate its specificity for TRPV4.
Data Presentation: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. hTRPV4 |
| hTRPV4 | 3.5 | - |
| hTRPV1 | >10,000 | >2850-fold |
| hTRPA1 | >10,000 | >2850-fold |
| hTRPM8 | 8,500 | ~2400-fold |
| hCaV1.2 (L-type) | 4,800 | ~1370-fold |
| hNaV1.5 | >30,000 | >8500-fold |
| hERG | 1,500 | ~430-fold |
Note: Data is representative. Actual values may vary slightly between assay batches.
Q3: What are the known activators of the TRPV4 channel that can be used in my experiments?
A3: The TRPV4 channel is polymodal, meaning it can be activated by various stimuli including heat, hypotonicity, mechanical stress, and endogenous lipids.[2][4] For in vitro assays, potent synthetic small molecule agonists are commonly used. GSK1016790A is a highly specific and potent agonist recommended for activating TRPV4.[5] Another frequently used, though less selective, agonist is the phorbol ester 4α-Phorbol 12,13-didecanoate (4α-PDD).[6]
Q4: In which disease models has TRPV4 antagonism shown potential therapeutic benefit?
A4: Pre-clinical evidence suggests that TRPV4 antagonism could be a therapeutic strategy for a range of conditions. These include pulmonary edema associated with heart failure, neuropathic and inflammatory pain, bladder dysfunction, and certain respiratory diseases.[1][2][7][8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Q1: I am observing an unexpected off-target effect in my in vivo model (e.g., changes in blood pressure). How can I confirm if this is due to this compound?
A1:
-
Problem: Unexpected in vivo effects, such as cardiovascular changes, can suggest off-target activity.[1]
-
Cause: While this compound is highly selective, at high concentrations it may interact with other targets. The observed effect could also be an unknown, on-target physiological response to TRPV4 inhibition in the specific model.
-
Solution:
-
Dose-Response Study: Perform a dose-response experiment. An off-target effect may only appear at higher doses, while the on-target TRPV4 inhibition occurs at lower doses.
-
Use a Negative Control: Administer the antagonist to TRPV4 knockout (KO) mice. If the unexpected effect persists in KO animals, it confirms an off-target mechanism.[1]
-
In Vitro Selectivity Screening: Re-confirm the selectivity of your batch of this compound against a panel of relevant off-target channels (e.g., cardiac ion channels) using the protocols below.
-
Q2: The antagonist shows lower potency in my cell line compared to the datasheet. What could be the cause?
A2:
-
Problem: Observed IC50 is significantly higher than the value reported in the selectivity table.
-
Cause: This discrepancy can be due to several factors:
-
TRPV4 Expression Levels: Low or variable expression of TRPV4 in the chosen cell line.
-
Agonist Concentration: Using an excessively high concentration of the TRPV4 agonist (e.g., GSK1016790A) can lead to an apparent rightward shift in the antagonist's IC50 curve.
-
Assay Conditions: Suboptimal assay conditions, such as temperature or buffer composition, can affect channel function.
-
Compound Stability: Degradation of the antagonist in the assay medium.
-
-
Solution:
-
Verify TRPV4 Expression: Confirm the expression of functional TRPV4 channels in your cell line via qPCR, Western blot, or by observing a robust response to a potent agonist.
-
Optimize Agonist Concentration: Use the agonist at a concentration close to its EC80. This provides a robust signal window without requiring excessively high antagonist concentrations for inhibition.
-
Control Assay Parameters: Ensure consistent temperature (TRPV4 is thermosensitive) and buffer conditions for all experiments.
-
Check Compound Integrity: Prepare fresh stock solutions of this compound. If issues persist, verify the compound's integrity via analytical chemistry methods.
-
Q3: My results are inconsistent between experimental days. How can I improve reproducibility?
A3:
-
Problem: High variability in antagonist potency or efficacy across experiments.
-
Cause: Inconsistency in experimental protocols is the most common cause. This includes variations in cell passage number, plating density, incubation times, and reagent preparation. Agonist-induced desensitization of the TRPV4 channel can also contribute.[5]
-
Solution:
-
Standardize Protocols: Strictly adhere to the detailed experimental protocols provided below. Pay close attention to cell culture conditions and passage numbers.
-
Automate Liquid Handling: Where possible, use automated liquid handling to minimize pipetting errors.
-
Monitor Agonist Response: Always include an "agonist-only" control on every plate to monitor the health and responsiveness of the cells. The signal from this control should be consistent across days.
-
Control for Desensitization: Be mindful of the timing of agonist addition and antagonist pre-incubation. Prolonged exposure to agonists can cause channel downregulation, affecting results.[5]
-
Visual Logic and Workflow Diagrams
References
- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural determinants of TRPV4 inhibition and identification of new antagonists with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TRPV4 antagonists: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of TRPV4 Antagonists in Respiratory Disease Research: GSK2798745 vs. GSK2193874
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel has emerged as a compelling therapeutic target in a range of respiratory diseases, including pulmonary edema, acute lung injury, and asthma.[1] This calcium-permeable cation channel, expressed in various lung cell types, plays a crucial role in sensing mechanical and osmotic stress, and its dysregulation is implicated in the pathophysiology of several pulmonary conditions. Consequently, the development of potent and selective TRPV4 antagonists is an area of intense research.
This guide provides a detailed, data-driven comparison of two prominent TRPV4 antagonists from GlaxoSmithKline: GSK2798745 and GSK2193874 . Both compounds have been investigated for their therapeutic potential in respiratory diseases, particularly in the context of pulmonary edema.[2][3][4][5][6] This comparison aims to equip researchers with the necessary information to make informed decisions about the selection and application of these antagonists in their studies.
Performance Comparison: GSK2798745 vs. GSK2193874
The following tables summarize the key characteristics and experimental data for GSK2798745 and GSK2193874, providing a clear and objective comparison of their performance.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Species | Reference |
| GSK2798745 | TRPV4 | 1.8 | Human | [7] |
| TRPV4 | 1.6 | Rat | [7] | |
| GSK2193874 | TRPV4 | 40 | Human | [8] |
| TRPV4 | 2 | Rat | [8] |
Table 2: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| GSK2798745 | Half-life (t½) | ~13 hours | Human | [9][10] |
| Bioavailability | Orally active | Human | [10] | |
| Food Effect | Slight increase in exposure with high-fat meal | Human | [9][10] | |
| GSK2193874 | Bioavailability | Orally active | Preclinical | [3] |
| Half-life (t½) | ~10 hours | Preclinical | [6] |
Table 3: In Vivo Efficacy in Pulmonary Edema Models
| Compound | Animal Model | Key Findings | Reference |
| GSK2798745 | Rat model of TRPV4 agonist-induced lung edema | Dose-dependent inhibition of pulmonary edema.[7] | [7] |
| Swine model of chlorine gas-induced acute lung injury | Did not demonstrate a clinically relevant improvement of key disease endpoints.[11] | [11] | |
| Human LPS challenge model | Did not significantly affect LPS-induced elevation of BAL total protein or neutrophils. | [12] | |
| GSK2193874 | Rodent and canine models of heart failure-induced pulmonary edema | Prevented and resolved pulmonary edema, and enhanced arterial oxygenation.[3] | [3][4] |
| Murine ventilation-induced lung injury model | Attenuated pulmonary barrier permeability increase and pro-inflammatory cytokine release. | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the evaluation of these TRPV4 antagonists.
Protocol 1: In Vitro Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration using the fluorescent indicator Fura-2 AM, a common method to assess the inhibitory activity of TRPV4 antagonists.
1. Cell Culture and Loading:
- Culture human umbilical vein endothelial cells (HUVECs) or other suitable cell lines expressing TRPV4 to 80-90% confluency in a 96-well black, clear-bottom plate.
- Wash the cells with a buffered salt solution (e.g., HBSS).
- Prepare a Fura-2 AM loading solution (typically 2-5 µM in HBSS containing 0.02% Pluronic F-127).
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.[14][15][16][17]
- Wash the cells twice with HBSS to remove extracellular dye.[15]
2. Compound Incubation:
- Pre-incubate the cells with varying concentrations of the TRPV4 antagonist (GSK2798745 or GSK2193874) or vehicle control for a specified period (e.g., 15-30 minutes).
3. Stimulation and Measurement:
- Place the plate in a fluorescence plate reader capable of ratiometric measurement.
- Establish a baseline fluorescence reading.
- Add a TRPV4 agonist (e.g., GSK1016790A) to stimulate calcium influx.
- Measure the fluorescence intensity at emission wavelength ~510 nm with alternating excitation wavelengths of ~340 nm and ~380 nm.[14][15][16]
- The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.
4. Data Analysis:
- Calculate the change in the 340/380 nm fluorescence ratio in response to the agonist.
- Determine the IC50 value of the antagonist by plotting the percentage inhibition of the agonist response against the antagonist concentration.
Protocol 2: In Vivo Murine Model of Pulmonary Edema
This protocol outlines a common method to induce and assess pulmonary edema in mice, which is used to evaluate the in vivo efficacy of TRPV4 antagonists.
1. Animal Model:
- Use adult male C57BL/6 mice.
- Induce pulmonary edema through various methods, such as:
- Lipopolysaccharide (LPS) challenge: Intraperitoneal or intranasal administration of LPS.[18]
- Myocardial Infarction (MI): Surgical ligation of the left coronary artery to induce heart failure.[19]
- High-pressure ventilation: Mechanical ventilation with high tidal volumes.[13]
2. Compound Administration:
- Administer the TRPV4 antagonist (GSK2798745 or GSK2193874) or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before or after the induction of lung injury.
3. Assessment of Pulmonary Edema:
- At a specified time point after injury induction, euthanize the mice.
- Excise the lungs and blot them dry.
- Measure the wet lung weight .
- Dry the lungs in an oven (e.g., at 60-80°C for 48-72 hours) until a constant weight is achieved.
- Measure the dry lung weight .
- Calculate the wet-to-dry lung weight ratio , which is a quantitative measure of pulmonary edema.[18][20]
4. Additional Assessments:
- Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total protein concentration and inflammatory cell counts (e.g., neutrophils, macrophages) as markers of vascular permeability and inflammation.
- Histology: Process lung tissue for histological examination to assess lung injury.[21]
- Arterial Blood Gas Analysis: Measure arterial oxygenation (PaO2) to assess gas exchange.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using the DOT language to illustrate the TRPV4 signaling pathway and a typical experimental workflow.
Caption: TRPV4 signaling pathway in respiratory pathophysiology.
Caption: Experimental workflow for evaluating TRPV4 antagonists.
Conclusion
Both GSK2798745 and GSK2193874 are potent TRPV4 antagonists with demonstrated utility in preclinical models of respiratory disease, particularly those involving pulmonary edema. GSK2798745 exhibits higher potency against the human TRPV4 channel in vitro. However, in some in vivo models of acute lung injury, its efficacy has been limited.[11] GSK2193874 has shown robust efficacy in preventing and resolving pulmonary edema in preclinical heart failure models.[3]
The choice between these two antagonists will depend on the specific research question, the experimental model, and the desired pharmacokinetic profile. For studies requiring high potency against human TRPV4, GSK2798745 may be the preferred choice. For in vivo studies in models of heart failure-induced pulmonary edema, GSK2193874 has a strong track record of efficacy.
This guide provides a solid foundation for researchers to begin their investigations into the therapeutic potential of TRPV4 antagonism in respiratory diseases. As with any experimental work, it is crucial to carefully consider the specific details of the chosen models and protocols to ensure the generation of robust and reproducible data.
References
- 1. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An orally active TRPV4 channel blocker prevents and resolves pulmonary edema induced by heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Investigating the effect of TRPV4 inhibition on pulmonary-vascular barrier permeability following segmental endotoxin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. hellobio.com [hellobio.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. Pulmonary edema evaluation [bio-protocol.org]
- 21. Application of ultrasound in assessment of acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TRPV4 Antagonists: GSK2193874 vs. RN-1734
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used transient receptor potential vanilloid 4 (TRPV4) antagonists: GSK2193874 (referred to herein as TRPV4 Antagonist 3 for the purpose of this guide) and RN-1734. The information presented is collated from publicly available research data to assist in the selection of the most appropriate tool compound for in vitro and in vivo studies.
Executive Summary
Both GSK2193874 and RN-1734 are selective antagonists of the TRPV4 ion channel, a key player in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. However, they exhibit distinct potency and selectivity profiles. GSK2193874 emerges as a highly potent antagonist with nanomolar activity against both human and rat TRPV4. RN-1734, while still a potent and selective tool, demonstrates activity in the micromolar range. The choice between these two antagonists will largely depend on the specific requirements of the experimental setup, including the desired potency and the potential for off-target effects on other TRP channels.
Selectivity Profile: A Head-to-Head Comparison
Table 1: Potency against TRPV4
| Compound | Species | IC50 |
| GSK2193874 | Human | 40 nM |
| Rat | 2 nM | |
| RN-1734 | Human | 2.3 µM |
| Rat | 3.2 µM | |
| Mouse | 5.9 µM |
Table 2: Selectivity against other TRP Channels
| Compound | Off-Target Channel | IC50 |
| GSK2193874 | TRPV1 | >25 µM |
| TRPA1 | >25 µM | |
| TRPC3 | >25 µM | |
| TRPC6 | >25 µM | |
| TRPM8 | >25 µM | |
| RN-1734 | TRPV1 | >100 µM |
| TRPV3 | >30 µM | |
| TRPM8 | >30 µM |
Experimental Methodologies
The determination of antagonist potency and selectivity typically involves cell-based assays that measure the inhibition of TRPV4 channel activation. The most common methods are calcium influx assays and electrophysiological recordings.
Calcium Influx Assay
This high-throughput method is widely used for screening and characterizing TRPV4 antagonists.
General Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the target TRPV4 channel (human, rat, or mouse) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., GSK2193874 or RN-1734) for a defined period.
-
Fluorescent Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) is loaded into the cells.
-
Agonist Stimulation: A known TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate) is added to activate the TRPV4 channels.
-
Signal Detection: The resulting increase in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium influx is quantified, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiology (Patch-Clamp)
This technique provides a more direct measure of ion channel activity and is often used to validate findings from calcium influx assays.
General Protocol:
-
Cell Preparation: Cells expressing the TRPV4 channel are prepared for whole-cell patch-clamp recording.
-
Antagonist Application: The antagonist is applied to the extracellular solution at various concentrations.
-
Channel Activation: TRPV4 channels are activated by a specific agonist or by physical stimuli such as hypotonic solution or heat.
-
Current Recording: The resulting ion currents flowing through the TRPV4 channels are recorded using a patch-clamp amplifier.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced current is measured, and the IC50 value is determined from the concentration-response curve.
Signaling Pathway Context
TRPV4 is a non-selective cation channel that, upon activation, allows the influx of Ca2+ and Na+ into the cell. This influx of cations leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers a variety of downstream signaling cascades. Antagonists like GSK2193874 and RN-1734 block this initial step of channel opening, thereby preventing the subsequent cellular responses.
Conclusion
Both GSK2193874 and RN-1734 are valuable pharmacological tools for investigating the role of TRPV4 in health and disease.
-
GSK2193874 is the antagonist of choice when high potency is required, offering nanomolar efficacy. Its selectivity profile against a panel of other TRP channels appears to be favorable, with IC50 values greater than 25 µM.
-
RN-1734 is a well-established and selective TRPV4 antagonist with micromolar potency. It has been extensively used in various studies and has a documented selectivity profile against TRPV1, TRPV3, and TRPM8, with IC50 values exceeding 30 µM.
Researchers should carefully consider the potency and selectivity data presented in this guide, in conjunction with the specific demands of their experimental system, to make an informed decision on the most suitable TRPV4 antagonist for their research needs.
A Head-to-Head Battle of Potency: TRPV4 Antagonist 3 vs. GSK205
In the landscape of transient receptor potential vanilloid 4 (TRPV4) channel antagonists, both "TRPV4 antagonist 3" and GSK205 are notable for their inhibitory activity. This guide provides a direct comparison of their potency, supported by available experimental data, to aid researchers and drug development professionals in selecting the appropriate tool for their studies.
Potency Comparison
The inhibitory potency of "this compound" and GSK205 against the TRPV4 channel has been determined through in vitro assays. A summary of their reported potency values is presented in the table below. "this compound" demonstrates significantly higher potency than GSK205.
| Compound | IC50 | pIC50 |
| This compound | ~3.98 nM | 8.4[1][2] |
| GSK205 | 4.19 µM (4190 nM) | - |
IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist required to inhibit 50% of the target's activity. A lower IC50 value indicates higher potency. pIC50 is the negative logarithm of the IC50 in molar concentration; a higher pIC50 indicates higher potency.
Experimental Protocols
The potency of TRPV4 antagonists is commonly determined using a cell-based calcium influx assay, often performed on a Fluorometric Imaging Plate Reader (FLIPR). While specific protocols for the initial characterization of "this compound" are not publicly detailed, a general methodology based on common practice for TRPV4 antagonists is described below. The potency of GSK205 was determined by its ability to inhibit TRPV4-mediated Ca2+ influx.[3][4]
General Protocol for Determining Antagonist Potency using a FLIPR Calcium Assay
This protocol outlines the general steps involved in assessing the potency of a TRPV4 antagonist.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV4 channel are cultured in appropriate media.
-
Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and grown to confluence.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
Incubation is typically carried out for 30-60 minutes at 37°C in the dark.
3. Compound Preparation and Addition (Antagonist):
-
A serial dilution of the test antagonist ("this compound" or GSK205) is prepared in the assay buffer.
-
The dye-loading solution is removed, and the antagonist dilutions are added to the respective wells.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the TRPV4 channels.
4. Agonist Addition and Signal Detection (FLIPR):
-
The microplate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of a TRPV4 agonist.
-
A known TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate) is added to all wells to stimulate calcium influx through the TRPV4 channels.
-
The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
5. Data Analysis:
-
The increase in fluorescence upon agonist addition is measured for each well.
-
The percentage of inhibition by the antagonist at each concentration is calculated relative to control wells (with agonist but no antagonist).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
TRPV4 Signaling Pathway
The TRPV4 channel is a non-selective cation channel that, upon activation by various stimuli, allows the influx of calcium ions (Ca2+). This influx triggers a cascade of downstream signaling events that are involved in a wide range of physiological processes. The following diagram illustrates a simplified overview of the TRPV4 signaling pathway.
Caption: Simplified TRPV4 signaling pathway and points of antagonism.
Experimental Workflow for Potency Determination
The following diagram outlines the typical workflow for determining the potency of a TRPV4 antagonist using a cell-based fluorescence assay.
Caption: Workflow for TRPV4 antagonist potency assay.
References
A Comparative Guide to the In Vivo Efficacy of TRPV4 Antagonists: GSK2193874 and HC-067047
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a promising therapeutic target for a variety of pathological conditions, including pulmonary edema and chronic pain.[1][2] Its activation by a range of stimuli such as mechanical stress, heat, and endogenous ligands triggers a cascade of intracellular events that can lead to increased vascular permeability or neuronal sensitization.[1][3] Consequently, the development of potent and selective TRPV4 antagonists is an area of active research. This guide provides a comparative overview of the in vivo efficacy of two prominent TRPV4 antagonists, GSK2193874 and HC-067047, supported by experimental data from preclinical studies.
In Vivo Efficacy Comparison
The following table summarizes the key in vivo efficacy data for GSK2193874 in a model of pulmonary edema and for HC-067047 in models of neuropathic pain.
| Antagonist | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Quantitative Results |
| GSK2193874 | Heart Failure-Induced Pulmonary Edema | Rodent and Canine | Pretreatment | Inhibition of pulmonary edema | Dose-dependently prevented increases in lung permeability and edema formation.[4] A steady-state plasma concentration of 153 nM abolished hypotension and pulmonary edema in rats.[5] |
| HC-067047 | Streptozotocin-Induced Diabetic Neuropathy | Mouse | Single and repeated subcutaneous injection | Attenuation of mechanical allodynia | A single 10 mg/kg dose and repeated 1 mg/kg daily doses significantly reverted and prevented mechanical allodynia, respectively.[6] |
| HC-067047 | Complex Regional Pain Syndrome Type I (CPIP) | Mouse | Repeated intraperitoneal injection (1 mg/kg) | Reduction of nociception | Repeated treatment from day 5 to 15 post-CPIP induction reduced mechanical allodynia and thermal hypersensitivity.[7][8] |
Signaling Pathways and Antagonist Mechanism of Action
The activation of TRPV4 channels plays a crucial role in the pathogenesis of both pulmonary edema and neuropathic pain. The following diagram illustrates the generalized signaling cascade and the point of intervention for TRPV4 antagonists.
References
- 1. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPing on Cell Swelling - TRPV4 Senses It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The selective TRPV4 channel antagonist HC-067047 attenuates mechanical allodynia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV4 Channel Participates in the Nociception and Spinal Neuroinflammation Involved in a Model of Complex Regional Pain Syndrome Type I (CPIP) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Leading TRPV4 Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective TRPV4 inhibitor is critical for advancing research in areas from neuropathic pain to pulmonary edema. This guide provides an objective, data-driven comparison of prominent TRPV4 inhibitors, focusing on their in vitro performance metrics. Detailed experimental protocols and visual representations of key biological pathways are included to support your research and development efforts.
Performance Metrics of Key TRPV4 Inhibitors
The following table summarizes the in vitro potency (IC50) of four widely studied TRPV4 inhibitors—RN-1734, HC-067047, GSK2193874, and GSK2798745—across human, rat, and mouse orthologs of the TRPV4 channel. Lower IC50 values indicate greater potency.
| Inhibitor | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 | Reference(s) |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM | [1][2] |
| HC-067047 | 48 nM | 133 nM | 17 nM | [2][3] |
| GSK2193874 | 40 nM | 2 nM | N/A | [3][4] |
| GSK2798745 | 1.8 nM | 1.6 nM | N/A | [5][6] |
Selectivity Profile
The selectivity of a TRPV4 inhibitor is crucial to minimize off-target effects. The following table highlights the selectivity of the featured inhibitors against other members of the Transient Receptor Potential (TRP) channel family.
| Inhibitor | TRPV1 IC50 | TRPV3 IC50 | TRPM8 IC50 | Reference(s) |
| RN-1734 | >100 µM | >30 µM | >30 µM | [1][7] |
| HC-067047 | N/A | N/A | 368 nM / 780 nM | |
| GSK2193874 | >25 µM | N/A | >25 µM | [4] |
| GSK2798745 | >25 µM | N/A | >25 µM | [8] |
TRPV4 Signaling Pathway
Activation of the TRPV4 channel by various stimuli, including mechanical stress, heat, and chemical agonists, leads to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events. Several key effector proteins, including Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-kinase (PI3K), have been identified as modulators of TRPV4-mediated signaling.[9][10]
TRPV4 Signaling Cascade
Experimental Protocols
In Vitro Calcium Imaging Assay
This protocol outlines a common method for assessing the potency of TRPV4 inhibitors by measuring changes in intracellular calcium concentration.
1. Cell Culture and Plating:
-
Culture a suitable cell line endogenously expressing or overexpressing the target TRPV4 channel (e.g., HEK293, HUVEC) in appropriate growth medium.
-
Plate cells onto 96-well or 384-well black-walled, clear-bottom assay plates at a desired density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological saline solution (e.g., HBSS).
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.
-
Wash the cells with the physiological saline solution to remove excess dye.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of the TRPV4 inhibitor compounds.
-
Utilize a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add a known TRPV4 agonist (e.g., GSK1016790A, 4α-PDD) to stimulate the channel, followed by the addition of the inhibitor compounds at various concentrations.
-
Continuously record the fluorescence intensity before and after the addition of the agonist and inhibitors.
4. Data Analysis:
-
Calculate the change in fluorescence intensity as a measure of the change in intracellular calcium concentration.
-
Plot the response against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Calcium Imaging Workflow
Electrophysiology (Patch-Clamp) Assay
For a more direct measure of ion channel activity, the patch-clamp technique is employed.
1. Cell Preparation:
-
Use cells expressing the TRPV4 channel of interest.
-
Isolate single cells for recording.
2. Recording Configuration:
-
Establish a whole-cell patch-clamp configuration.
-
Maintain a holding potential (e.g., -60 mV).
3. Compound Application:
-
Apply a TRPV4 agonist to elicit an inward current.
-
Perfuse the cells with increasing concentrations of the TRPV4 inhibitor.
4. Data Acquisition and Analysis:
-
Record the current amplitude in response to the agonist and inhibitor.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
This guide provides a foundational comparison of key in vitro characteristics of widely used TRPV4 inhibitors. The selection of the most appropriate inhibitor will depend on the specific experimental context, including the species of interest and the required potency and selectivity. The provided protocols offer a starting point for in-house validation and characterization of these and other novel TRPV4 modulators.
References
- 1. RN 1734 | TRPV4 channel antagonist | Hello Bio [hellobio.com]
- 2. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 Channel Modulators as Potential Drug Candidates for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Unveiling the Selectivity Profile of TRPV4 Antagonists: A Comparative Guide
For researchers and drug development professionals navigating the intricate landscape of transient receptor potential (TRP) channels, the specificity of pharmacological tools is paramount. This guide provides a detailed comparison of the cross-reactivity of a potent and selective TRPV4 antagonist, GSK2193874, with other TRP channels. While the initially requested "TRPV4 antagonist 3" is commercially available, public domain data regarding its cross-reactivity is not available. Therefore, we will focus on the well-characterized compound GSK2193874 as a reference for a highly selective TRPV4 antagonist.
GSK2193874: A Highly Selective TRPV4 Channel Blocker
GSK2193874 is an orally active and potent antagonist of the TRPV4 ion channel, with IC50 values of 2 nM for the rat ortholog and 40 nM for the human TRPV4 channel.[1] Its utility as a research tool and potential therapeutic agent is underscored by its high selectivity over other TRP channels.
Cross-Reactivity Data
The selectivity of GSK2193874 has been evaluated against a panel of other TRP channels. The following table summarizes the inhibitory activity (IC50) of GSK2193874 against various TRP channels, demonstrating its high degree of selectivity for TRPV4.
| Target TRP Channel | IC50 (µM) |
| TRPV4 (human) | 0.04 |
| TRPV4 (rat) | 0.002 |
| TRPV1 | > 25 |
| TRPA1 | > 25 |
| TRPC3 | > 25 |
| TRPC6 | > 25 |
| TRPM8 | > 25 |
Data sourced from MedchemExpress and ACS Medicinal Chemistry Letters.[1][2]
The data clearly indicates that GSK2193874 is highly selective for TRPV4, with negligible activity against other tested TRP channels at concentrations up to 25 µM.[1][2][3]
Experimental Methodologies for Determining Antagonist Selectivity
The determination of the selectivity profile of a compound like GSK2193874 involves a combination of electrophysiological and cell-based functional assays. These methods allow for the direct measurement of ion channel activity in the presence of the antagonist.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel currents.
Objective: To measure the effect of the antagonist on ion currents mediated by specific TRP channels expressed in a heterologous system (e.g., HEK293 cells).
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with the cDNA encoding the specific human TRP channel of interest (e.g., TRPV1, TRPA1, etc.).
-
Cell Preparation: After 24-48 hours, cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution typically containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 with CsOH.
-
Whole-Cell Configuration: A giga-ohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential of -60 mV.
-
Channel Activation: The specific TRP channel is activated by its respective agonist (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol for TRPM8).
-
Antagonist Application: The antagonist (e.g., GSK2193874) is applied at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-dependent inhibition and calculate the IC50 value.
Calcium Imaging Assays
This high-throughput method measures changes in intracellular calcium concentration as an indicator of TRP channel activity.
Objective: To assess the ability of an antagonist to block agonist-induced calcium influx through a specific TRP channel.
Protocol:
-
Cell Culture and Transfection: As with patch-clamp, HEK293 cells are transfected with the target TRP channel.
-
Cell Plating: Cells are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.
-
Assay Buffer: The dye-containing medium is replaced with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.
-
Antagonist Incubation: The cells are pre-incubated with the antagonist at various concentrations for a defined period.
-
Agonist Application: The specific TRP channel agonist is added to the wells to stimulate calcium influx.
-
Fluorescence Measurement: The change in fluorescence intensity is measured immediately after agonist addition.
-
Data Analysis: The antagonist's effect is quantified by measuring the reduction in the agonist-induced fluorescence signal, from which the IC50 is calculated.
Signaling and Screening Workflow
The following diagrams illustrate the general signaling pathway of TRPV4 and the workflow for screening antagonist selectivity.
References
Validating the Specificity of "TRPV4 antagonist 3": A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "TRPV4 antagonist 3" with other common TRPV4 antagonists. It outlines detailed experimental protocols for validating antagonist specificity using knockout models, a crucial step in preclinical drug development to ensure on-target effects and minimize off-target liabilities.
Introduction to TRPV4 and its Antagonism
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a significant role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Its involvement in pathological conditions such as pain, inflammation, and edema has made it an attractive target for therapeutic intervention.[1][2] "this compound" is a commercially available compound identified as a potent inhibitor of this channel.[3][4] Validating the specificity of any new antagonist is paramount, and the use of knockout (KO) animal models provides the gold standard for confirming on-target activity.
Comparative Analysis of TRPV4 Antagonists
To provide a clear comparison of the potency of "this compound" against other widely used TRPV4 inhibitors, the following table summarizes their reported half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency.
| Antagonist | Species | IC50 (nM) | Reference(s) |
| This compound | Not Specified | ~3.98 | [3][5] |
| HC-067047 | Human | 48 | [2][6][7] |
| Rat | 133 | [6][7] | |
| Mouse | 17 | [2][6][7] | |
| GSK2193874 | Human | 40 | [8][9][10][11] |
| Rat | 2 | [8][9][10][11] | |
| RN-1734 | Human | 2300 | [12][13] |
| Rat | 3200 | [12][13] | |
| Mouse | 5900 | [12][13] |
Note: The pIC50 of 8.4 for "this compound" was converted to an IC50 value of approximately 3.98 nM using the formula IC50 = 10^(-pIC50) M, and then converted to nM.[5]
Validating Specificity with Knockout Models: Experimental Protocols
The definitive method to ascertain that the effects of a pharmacological antagonist are mediated through its intended target is to utilize a knockout model where the target protein is absent. The logic is straightforward: a specific antagonist should elicit a biological response in wild-type (WT) animals but should have no effect in knockout (KO) animals lacking the target.
Experimental Workflow for Antagonist Validation
Protocol 1: In Vitro Validation using Calcium Imaging in Knockout Cells
This protocol assesses the ability of "this compound" to block TRPV4 agonist-induced calcium influx in cells derived from both wild-type and TRPV4 knockout mice.
1. Cell Culture:
- Culture primary cells (e.g., dorsal root ganglion neurons or urothelial cells) or immortalized cell lines derived from both wild-type and TRPV4 knockout mice.
- Plate cells onto glass-bottom dishes suitable for fluorescence microscopy.
2. Calcium Indicator Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- After loading, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
3. Antagonist Incubation:
- Divide the plates for each genotype (WT and KO) into two groups: vehicle control and "this compound" treatment.
- Incubate the antagonist-treated wells with the desired concentration of "this compound" for a predetermined time (e.g., 15-30 minutes).
4. Calcium Imaging:
- Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
- Establish a baseline fluorescence reading.
- Apply a known TRPV4 agonist (e.g., GSK1016790A or 4α-PDD) to the cells while continuously recording the fluorescence intensity.
5. Data Analysis:
- Quantify the change in intracellular calcium concentration in response to the agonist.
- Expected Outcome for a Specific Antagonist:
- WT cells + Vehicle: Robust increase in intracellular calcium upon agonist application.
- WT cells + "this compound": Significant attenuation or complete blockade of the agonist-induced calcium increase.
- KO cells + Vehicle: No significant increase in intracellular calcium upon agonist application.
- KO cells + "this compound": No significant increase in intracellular calcium upon agonist application.
Protocol 2: In Vivo Validation using Blood Pressure Measurement in Knockout Mice
This protocol evaluates the effect of "this compound" on blood pressure in response to a TRPV4-mediated stimulus in both wild-type and knockout mice.
1. Animal Preparation:
- Use adult male and female wild-type and TRPV4 knockout mice.
- Implant telemetric devices for continuous blood pressure monitoring, or use tail-cuff plethysmography for non-invasive measurements. Allow animals to recover from any surgical procedures.
2. Experimental Groups:
- Divide both WT and KO mice into two groups: vehicle treatment and "this compound" treatment.
3. Drug Administration:
- Administer "this compound" or vehicle via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dose and timing should be based on available pharmacokinetic data.
4. Physiological Challenge:
- After a suitable time for drug absorption, administer a stimulus known to induce a TRPV4-dependent change in blood pressure. For example, intravenous infusion of a TRPV4 agonist or induction of a condition known to activate TRPV4.[14][15][16][17][18]
5. Blood Pressure Monitoring:
- Continuously record mean arterial pressure, systolic pressure, and diastolic pressure before, during, and after the physiological challenge.
6. Data Analysis:
- Analyze the change in blood pressure in response to the stimulus in all four groups.
- Expected Outcome for a Specific Antagonist:
- WT mice + Vehicle: A significant change in blood pressure in response to the stimulus.
- WT mice + "this compound": A significant attenuation of the stimulus-induced blood pressure change.
- KO mice + Vehicle: No significant change in blood pressure in response to the stimulus.
- KO mice + "this compound": No significant change in blood pressure in response to the stimulus.
Signaling Pathways and Validation Logic
Understanding the underlying signaling pathways and the logic of knockout validation is essential for interpreting experimental results.
Simplified TRPV4 Signaling Pathway
References
- 1. RBRC01939 [knowledge.brc.riken.jp]
- 2. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. RN-1734 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 13. medkoo.com [medkoo.com]
- 14. P2RX7 gene knockout or antagonism reduces angiotensin II-induced hypertension, vascular injury and immune cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood pressure control in eNOS knock-out mice: comparison with other species under NO blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of anti-hypertensive drugs and the mechanism of hypertension in vascular smooth muscle cell-specific ATP2B1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intestinal Cckbr-specific knockout mouse as a novel model of salt-sensitive hypertension via sodium over-absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intestinal Cckbr-specific knockout mouse as a novel model of salt-sensitive hypertension via sodium over-absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "TRPV4 antagonist 3" against other small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "TRPV4 antagonist 3" against other prominent small molecule inhibitors of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their in vitro and in vivo studies.
Introduction to TRPV4 and its Antagonists
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its activation leads to an influx of calcium ions, triggering downstream signaling cascades. Dysregulation of TRPV4 has been implicated in several pathologies, such as pulmonary edema, pain, and bladder dysfunction, making it an attractive therapeutic target. Small molecule antagonists of TRPV4 are valuable tools for elucidating the channel's function and for the development of novel therapeutics.
Mechanism of Action of TRPV4 Antagonists
TRPV4 antagonists function by binding to the channel and preventing its opening, thereby blocking the influx of calcium ions into the cell. This inhibition of calcium signaling can mitigate the pathological effects associated with excessive TRPV4 activation.
Comparative Analysis of TRPV4 Antagonists
This section provides a detailed comparison of "this compound" with other well-characterized small molecule inhibitors of TRPV4. The data is summarized in the tables below, followed by detailed experimental protocols and signaling pathway diagrams.
Table 1: In Vitro Potency of TRPV4 Antagonists
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 |
| This compound | ~4 nM (pIC50 = 8.4)[1] | Not Available | Not Available |
| GSK2193874 | 40 nM | 2 nM | Not Available |
| GSK2798745 | 1.8 nM[2] | 1.6 nM[2] | Not Available |
| HC-067047 | 48 nM[3] | 133 nM[3] | 17 nM[3] |
| RN-1734 | 2.3 µM[4] | 3.2 µM[4] | 5.9 µM[4] |
Table 2: Selectivity Profile of TRPV4 Antagonists
| Compound | Selectivity Profile |
| This compound | Data not available. |
| GSK2193874 | Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM)[5]. Selective over a panel of ~200 human receptors, channels, and enzymes. |
| GSK2798745 | Excellent TRP selectivity (TRPM5, TRPA1, TRPC3, and TRPC6 > 25 μM)[6]. |
| HC-067047 | Selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. |
| RN-1734 | Displays selectivity for TRPV4 over TRPV3 (IC50 > 30 µM), TRPM8 (IC50 > 30 µM), and TRPV1 (IC50 > 100 µM)[4]. |
Table 3: In Vivo Efficacy of TRPV4 Antagonists
| Compound | In Vivo Model and Efficacy |
| This compound | Data not available. |
| GSK2193874 | Prevents and reverses pulmonary edema in a rat model of heart failure[7]. |
| GSK2798745 | Demonstrates efficacy in a rat model of pulmonary edema[6]. Investigated in clinical trials for pulmonary edema associated with heart failure[8]. |
| HC-067047 | Increases functional bladder capacity and reduces micturition frequency in mouse and rat models of cystitis[9]. |
| RN-1734 | Abolishes the depressor response to intracerebroventricular hypotonic saline in mice, suggesting a role in central cardiovascular regulation[10]. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.
Caption: TRPV4 Signaling Pathway and Point of Antagonist Intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RN 1734 | TRPV Channels | Tocris Bioscience [tocris.com]
- 5. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The depressor response to intracerebroventricular hypotonic saline is sensitive to TRPV4 antagonist RN1734 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Selectivity of Advanced TRPV4 Antagonists in Preclinical Research
In the landscape of ion channel pharmacology, the pursuit of target specificity is paramount for elucidating biological pathways and developing safe, effective therapeutics. The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal sensor involved in a myriad of physiological processes, has been a focal point of such endeavors. While early research relied on non-selective blockers, the advent of highly selective antagonists, such as the representative compound GSK2193874, has revolutionized the study of TRPV4 function. This guide provides a comparative analysis of a representative selective TRPV4 antagonist against non-selective blockers, supported by experimental data and detailed methodologies, to aid researchers in drug development and scientific investigation.
Unraveling the Advantages of Selective TRPV4 Inhibition
Non-selective blockers, such as Ruthenium Red, exhibit broad activity across multiple TRP channels and other ion channels.[1] This lack of specificity can lead to confounding off-target effects, making it challenging to attribute observed physiological responses solely to the inhibition of TRPV4. In contrast, selective antagonists are meticulously designed to interact with specific residues within the TRPV4 channel, ensuring high potency and minimal interference with other cellular targets.[1] The primary advantage of using a selective TRPV4 antagonist like GSK2193874 is the significant reduction in off-target effects, leading to more precise and interpretable experimental outcomes.
Comparative Efficacy and Selectivity: A Data-Driven Overview
The enhanced selectivity of modern TRPV4 antagonists is evident in their pharmacological profiles. The following tables summarize the quantitative data comparing the in vitro potency and selectivity of a representative selective antagonist, GSK2193874, with a non-selective blocker.
| Compound | Target | Assay Type | IC50 | Species |
| GSK2193874 (Selective Antagonist) | TRPV4 | FLIPR | 0.04 µM | Human |
| TRPV4 | FLIPR | 0.002 µM | Rat | |
| Ruthenium Red (Non-Selective Blocker) | TRPV4 | Electrophysiology | ~1 µM | - |
| Other TRP Channels | Various | Broad | - |
Table 1: Comparative Potency of a Selective versus Non-Selective TRPV4 Antagonist. The data highlights the significantly higher potency of GSK2193874 for TRPV4 compared to the general potency of non-selective blockers.
| Compound | Off-Target | Assay Type | IC50 | Selectivity Fold (vs. rTRPV4) |
| GSK2193874 | TRPV1 | - | > 25 µM | > 12500 |
| TRPA1 | - | > 25 µM | > 12500 | |
| TRPC3 | - | > 25 µM | > 12500 | |
| TRPC6 | - | > 25 µM | > 12500 | |
| TRPM8 | - | > 25 µM | > 12500 | |
| hERG | PatchXpress | > 30 µM | > 15000 | |
| CaV1.2 | PatchXpress | 10.5 µM | 5250 | |
| NaV1.5 | IonWorks | > 30 µM | > 15000 |
Table 2: Off-Target Selectivity Profile of GSK2193874. This table demonstrates the high degree of selectivity of GSK2193874 against a panel of other ion channels, a critical advantage over non-selective agents.[2]
Experimental Protocols for Assessing Antagonist Performance
The following are detailed methodologies for key experiments cited in the comparison of TRPV4 antagonists.
Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV4 Potency
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TRPV4 activation.
Cell Line: HEK293 cells stably expressing human or rat TRPV4.
Protocol:
-
Cell Plating: Seed HEK293-TRPV4 cells in 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of the test antagonist (e.g., GSK2193874) or control to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a known TRPV4 agonist (e.g., GSK1016790A) to stimulate channel opening.
-
Data Acquisition: Measure the change in fluorescence intensity using a FLIPR instrument.
-
Data Analysis: Plot the fluorescence response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Automated Electrophysiology (PatchXpress/IonWorks) for Selectivity Profiling
Objective: To assess the inhibitory activity of a selective TRPV4 antagonist against a panel of off-target ion channels.
Cell Lines: Cell lines stably expressing the ion channels of interest (e.g., hERG, CaV1.2, NaV1.5).
Protocol:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., PatchXpress or IonWorks) to achieve whole-cell patch-clamp recordings.
-
Baseline Recording: Establish a stable baseline current for each cell.
-
Compound Application: Apply increasing concentrations of the test antagonist to the cells.
-
Voltage Protocols: Apply specific voltage protocols to elicit currents characteristic of the ion channel being studied.
-
Data Acquisition and Analysis: Record the current inhibition at each compound concentration and calculate the IC50 value.
Visualizing TRPV4 Signaling and Experimental Design
To further clarify the context of TRPV4 antagonism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: TRPV4 channel activation and inhibition pathway.
Caption: Workflow for comparing TRPV4 antagonist efficacy.
References
Evaluating the Therapeutic Index of "TRPV4 antagonist 3" Relative to Competitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of "TRPV4 antagonist 3" against other known TRPV4 antagonists. The transient receptor potential vanilloid 4 (TRPV4) channel is a critical mediator in various physiological and pathophysiological processes, making its antagonists promising therapeutic candidates. A key metric for the clinical potential of any drug candidate is its therapeutic index (TI), the ratio between the toxic and the therapeutic dose. This document aims to collate and compare the available data on "this compound" and its competitors to guide further research and development.
Data Presentation
A direct comparison of the therapeutic index (TI = TD50 / ED50 or LD50 / ED50) for "this compound" and its competitors is challenging due to the limited availability of public domain data, particularly for "this compound" itself. The following tables summarize the currently available in vitro potency and any known in vivo efficacy or safety data to facilitate a preliminary comparative assessment.
Table 1: In Vitro Potency of TRPV4 Antagonists
| Compound | Target | Assay | Potency (IC50/pIC50) | Species | Reference |
| This compound | TRPV4 | Not Specified | pIC50 = 8.4 | Not Specified | |
| HC-067047 | TRPV4 | Whole-cell patch clamp | 17 nM | Mouse | |
| 48 nM | Human | ||||
| 133 nM | Rat | ||||
| RN-1734 | TRPV4 | Ca2+ influx | 2.3 µM | Human | |
| 3.2 µM | Rat | ||||
| 5.9 µM | Mouse | ||||
| GSK2798745 | TRPV4 | Not Specified | 1.8 nM | Human | |
| 1.6 nM | Rat |
Table 2: Summary of Available In Vivo Data
| Compound | Efficacy Model | Effective Dose | Toxicity Data | Therapeutic Index (TI) | Reference |
| This compound | Not Publicly Available | Not Publicly Available | GHS Category 4 (Harmful if swallowed) | Not Calculable | |
| HC-067047 | Cyclophosphamide-induced cystitis (mouse) | 10 mg/kg (i.p.) showed significant effect | Not Publicly Available | Not Calculable | |
| RN-1734 | Abolished hypotonic saline-induced blood pressure decrease (mouse) | Not specified for ED50 calculation | Not Publicly Available | Not Calculable | |
| GSK2798745 | Chlorine gas-induced acute lung injury (swine) | Doses up to 5.94 mg/kg (i.v. infusion) tested | Well-tolerated in healthy volunteers and heart failure patients in early clinical trials | Not Calculable |
Note: The absence of ED50 and TD50/LD50 values for "this compound" and the limited and varied nature of the in vivo data for its competitors prevent a direct calculation and comparison of their therapeutic indices. "this compound" is classified under the Globally Harmonized System (GHS) as Category 4 for acute oral toxicity, indicating it is harmful if swallowed, but a specific LD50 value is not provided.
Experimental Protocols
Detailed experimental protocols for determining the therapeutic index involve separate efficacy and toxicity studies.
Protocol for In Vivo Efficacy Testing (Example: Pulmonary Edema Model)
A common application for TRPV4 antagonists is in the mitigation of pulmonary edema. A general protocol to determine the effective dose (ED50) in a rodent model would be as follows:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Pulmonary Edema: A TRPV4 agonist, such as GSK1016790A, is administered intravenously to induce pulmonary edema.
-
Test Compound Administration: "this compound" or a competitor compound is administered, typically intravenously or orally, at a range of doses to different groups of animals prior to the agonist challenge.
-
Efficacy Measurement: The primary endpoint is the lung wet-to-dry weight ratio, a measure of pulmonary edema. A dose-response curve is generated by plotting the percentage inhibition of the agonist-induced increase in the lung wet-to-dry weight ratio against the dose of the antagonist.
-
ED50 Calculation: The ED50 is the dose of the antagonist that produces 50% of the maximal inhibition of pulmonary edema.
Protocol for Acute Oral Toxicity Study (OECD Guideline 423)
The acute toxic class method (OECD 423) is a stepwise procedure to determine the acute oral toxicity of a substance.
-
Animal Model: Typically, rodents (rats or mice) are used. A small group of animals (e.g., three) of a single-sex is used in each step.
-
Dosing: The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity category.
-
If one animal dies, the test is repeated with three more animals at the same dose.
-
If no animals die, the test is repeated with three animals at the next higher dose level.
-
-
Classification: The substance is classified into a GHS category based on the outcomes at different dose levels. This method provides a range for the LD50 rather than a precise point estimate.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TRPV4 signaling pathway and a typical experimental workflow for evaluating TRPV4 antagonists.
Caption: TRPV4 channel activation by various stimuli leads to calcium influx and downstream cellular responses. Antagonists block this channel.
Caption: A logical workflow for determining the therapeutic index of a TRPV4 antagonist, from in vivo studies to calculation.
Safety Operating Guide
Personal protective equipment for handling TRPV4 antagonist 3
Essential Safety and Handling Guide for TRPV4 Antagonist 3
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers a procedural, step-by-step framework for safe operational use and disposal.
Personal Protective Equipment (PPE) and Safety Protocols
When handling this compound, a comprehensive approach to personal safety is paramount. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
1. Body Protection:
-
A standard laboratory coat is required for all personnel handling the compound.[1][2] For tasks with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat.
2. Eye and Face Protection:
-
Safety glasses with side shields are the minimum requirement.[1]
-
When there is a risk of splashing, chemical splash goggles should be worn.[3]
-
For procedures involving larger volumes or a significant splash hazard, a face shield must be used in conjunction with safety glasses or goggles.[1][3]
3. Hand Protection:
-
Chemically resistant gloves are essential.[2] Disposable nitrile gloves are a suitable minimum, but should be removed immediately after contact with the chemical.[1] For prolonged handling, consider double-gloving or using thicker, reusable gloves.[1] Always inspect gloves for any signs of degradation or punctures before use.
4. Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[4]
-
If a fume hood is not available or if there is a risk of generating significant airborne particles, a suitable respirator should be used.[2][4]
General Hygiene and Safety Practices:
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Synonyms | Not specified |
| Molecular Formula | C20H18F4N4O3S |
| Molecular Weight | 470.44 |
| CAS Number | 2681273-35-6 |
| Appearance | Not specified |
| Solubility | Not specified |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) |
Source: DC Chemicals Safety Data Sheet[4]
Hazard Identification and First Aid
It is crucial to be aware of the potential hazards associated with this compound and the appropriate first aid measures.
| Hazard | GHS Classification | Precautionary Statement | First Aid Measures |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. | If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | Environmental Precautions: Avoid release to the environment. Collect spillage.[4] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | Environmental Precautions: Avoid release to the environment. Collect spillage.[4] |
| Skin Contact | Not classified, but caution is advised. | P264: Wash skin thoroughly after handling. | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[4] |
| Eye Contact | Not classified, but caution is advised. | - | Remove contact lenses if present and easy to do. Continue rinsing. Flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician.[4] |
| Inhalation | Not classified, but caution is advised. | Avoid dust and aerosol formation. | Immediately relocate to fresh air. If breathing is difficult, provide artificial respiration. Call a physician.[4] |
Source: DC Chemicals Safety Data Sheet[4]
Experimental Protocol: Handling and Preparation of this compound Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (powder)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes and sterile, filtered tips
-
Vortex mixer
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Preparation:
-
Don all required PPE: lab coat, safety glasses/goggles, and gloves.
-
Perform all weighing and solution preparation steps inside a certified chemical fume hood.
-
-
Weighing:
-
Place a clean, new piece of weighing paper or a weigh boat on the calibrated balance and tare.
-
Carefully use a clean spatula to weigh the desired amount of this compound powder. Avoid creating dust.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriately sized volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Gently swirl the flask or use a vortex mixer on a low setting to dissolve the powder completely.
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
-
Storage:
-
Transfer the prepared solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution at the recommended temperature (-80°C for solutions in solvent) and away from direct sunlight and ignition sources.[4]
-
Operational and Disposal Plans
Accidental Release Measures:
-
Personal Precautions: In case of a spill, use full personal protective equipment.[4] Evacuate unnecessary personnel from the area.[4] Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent the spilled material from entering drains or water courses.[4]
-
Containment and Cleaning: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[4] For solid spills, carefully sweep or scoop up the material to avoid creating dust. Decontaminate the spill area and any equipment used for cleanup with a suitable solvent like alcohol.[4] Dispose of all contaminated materials as hazardous waste.[4]
Waste Disposal:
-
Chemical Waste: Dispose of all waste containing this compound, including unused solutions and contaminated materials, in a designated hazardous waste container.[4] The container must be clearly labeled as hazardous chemical waste.[5]
-
Segregation: Keep solid and liquid waste separate.[5] Do not mix with other incompatible waste streams.
-
Container Management: Ensure waste containers are kept tightly sealed and are not overfilled.[5][6]
-
Disposal Method: The primary method of disposal for this type of chemical waste is typically incineration by an approved waste disposal plant.[4][6] Do not dispose of down the drain or in general waste.[6]
TRPV4 Signaling Pathway
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that can be activated by a variety of stimuli, including mechanical stress, osmotic pressure, and temperature.[7][8] Its activation leads to an influx of calcium ions (Ca²⁺), which in turn triggers various downstream signaling cascades.[7] TRPV4 antagonists, such as the one described in this guide, block this channel, thereby inhibiting these downstream effects.[9]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. This compound|2681273-35-6|MSDS [dcchemicals.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
